Product packaging for 2-Phenyl-3-(piperidin-4-YL)-1H-indole(Cat. No.:CAS No. 221109-26-8)

2-Phenyl-3-(piperidin-4-YL)-1H-indole

カタログ番号: B1313023
CAS番号: 221109-26-8
分子量: 276.4 g/mol
InChIキー: FWPAVENSJPMGJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Phenyl-3-(piperidin-4-yl)-1H-indole (CAS 221109-26-8) is a high-purity chemical reagent supplied at 95% purity, designed for advanced pharmaceutical and neuroscientific research . This compound belongs to the class of phenylpiperidinyl indole derivatives, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities . The indole nucleus is a fundamental pharmacophore found in numerous biologically active substances and clinical drugs, known for its ability to bind with high affinity to multiple receptors . This derivative is of significant research value primarily in the field of neuroscience, particularly as a structural analog for the development of serotonergic receptor ligands . Specifically, closely related 3-(4-Piperidinyl)-2-phenyl-1H-indoles have been documented in scientific literature as potent and bioavailable h5-HT 2A receptor antagonists . This makes the compound a critical tool for researchers investigating the serotonin system's role in various neurological processes and disorders. Furthermore, indole-piperidine hybrids serve as versatile building blocks in organic synthesis and drug discovery . They provide a constrained conformation that can be essential for optimizing both the activity and metabolic stability of potential therapeutic agents . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for screening against a variety of biological targets. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please note that certain indole derivatives are classified as controlled substances under regulatory frameworks . Researchers are responsible for ensuring compliance with all applicable local, state, national, and international regulations governing the handling of such compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2 B1313023 2-Phenyl-3-(piperidin-4-YL)-1H-indole CAS No. 221109-26-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-phenyl-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,20-21H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPAVENSJPMGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432328
Record name 2-Phenyl-3-(4-piperidinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221109-26-8
Record name 2-Phenyl-3-(4-piperidinyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221109268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-3-(4-piperidinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-3-(4-PIPERIDINYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8QVX49UNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Phenyl-3-(piperidin-4-YL)-1H-indole CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3-(piperidin-4-YL)-1H-indole is a heterocyclic organic compound featuring a core indole structure substituted with a phenyl group at the 2-position and a piperidin-4-yl group at the 3-position. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by indole and piperidine derivatives. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic approach, and an exploration of its potential biological significance based on related structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation in a research and development setting.

PropertyValueReference
CAS Number 221109-26-8[1][2]
Molecular Formula C₁₉H₂₂N₂[1][2]
Molecular Weight 278.39 g/mol [1][2]
Density 1.131 g/cm³[1][2]
Boiling Point 484.065 °C[1][2]
Flash Point 246.554 °C[1][2]
Refractive Index 1.637[1][2]
Vapor Pressure 0 mmHg at 25°C[1][2]
Polar Surface Area (PSA) 24.06 Ų[1][2]
LogP (XLogP3) 4.40[1][2]
Synonyms 2-phenyl-3-(4-piperidinyl)-1H-indole, 3-(Piperidin-4-yl)-2-phenyl-1H-indole[1][2]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G cluster_0 Synthesis of 2-Phenylindole cluster_1 Introduction of Piperidinyl Moiety A Acetophenone C Acetophenone phenylhydrazone A->C Condensation (e.g., acid catalyst) B Phenylhydrazine B->C D 2-Phenylindole C->D Fischer Indole Synthesis (e.g., Lewis acid, heat) F 2-Phenylindole D->F E N-Boc-4-piperidone G Intermediate Adduct E->G F->G Aldol-type Condensation (e.g., base) H N-Boc-2-phenyl-3-(piperidin-4-ylidene)-3H-indole G->H Dehydration I N-Boc-2-phenyl-3-(piperidin-4-yl)-1H-indole H->I Reduction (e.g., NaBH4) J This compound I->J Boc Deprotection (e.g., TFA or HCl)

A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Phenylindole (Fischer Indole Synthesis)

A general procedure for the Fischer indole synthesis of 2-phenylindole involves the reaction of acetophenone and phenylhydrazine to form acetophenone phenylhydrazone, followed by cyclization using a Lewis acid catalyst such as zinc chloride or a protic acid like polyphosphoric acid.

  • Materials: Acetophenone, phenylhydrazine, ethanol, acid catalyst (e.g., glacial acetic acid for hydrazone formation; polyphosphoric acid for cyclization).

  • Procedure:

    • Equimolar amounts of acetophenone and phenylhydrazine are refluxed in ethanol with a catalytic amount of acetic acid to yield acetophenone phenylhydrazone.

    • The crude phenylhydrazone is then heated with polyphosphoric acid (or another suitable catalyst) to induce cyclization.

    • The reaction mixture is quenched with water, and the crude 2-phenylindole is isolated by filtration.

    • Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Introduction of the Piperidinyl Moiety

The introduction of the piperidin-4-yl group at the 3-position of the 2-phenylindole core can be achieved through a condensation reaction with a protected piperidone, followed by reduction and deprotection.

  • Materials: 2-Phenylindole, N-Boc-4-piperidone, a base (e.g., potassium hydroxide), a reducing agent (e.g., sodium borohydride), and an acid for deprotection (e.g., trifluoroacetic acid or hydrochloric acid).

  • Procedure:

    • 2-Phenylindole is reacted with N-Boc-4-piperidone in the presence of a base to form an intermediate adduct, which then dehydrates to yield N-Boc-2-phenyl-3-(piperidin-4-ylidene)-3H-indole.

    • The resulting intermediate is then reduced, for example with sodium borohydride, to give N-Boc-2-phenyl-3-(piperidin-4-yl)-1H-indole.

    • The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent to yield the target compound, this compound.

Potential Biological Activities and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

Structure-Activity Relationship Insights from Related Compounds
  • Antimalarial Activity: A study on a series of 3-piperidin-4-yl-1H-indoles identified compounds with activity against Plasmodium falciparum. This suggests that the 3-(piperidin-4-yl)-1H-indole scaffold could be a starting point for the development of new antimalarial agents.

  • Antimicrobial and Anti-inflammatory Activity: Various 2-phenylindole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, some derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and have exhibited anti-inflammatory effects.

  • Anticancer Activity: The 2-phenylindole scaffold is present in several compounds investigated for their anticancer properties. Some derivatives have been shown to act as inhibitors of tubulin polymerization or as selective estrogen receptor modulators (SERMs).

  • Hedgehog Signaling Pathway Inhibition: A novel indole derivative containing a piperidinyl moiety has been identified as a suppressor of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer. This compound was shown to repress Smoothened (SMO) activity.

Given these precedents, it is plausible that this compound could exhibit activity in one or more of these areas. Further screening and biological evaluation are necessary to determine its specific pharmacological profile.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the Hedgehog signaling pathway.

G cluster_pathway Hypothetical Hedgehog Signaling Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Compound 2-Phenyl-3-(piperidin-4-YL) -1H-indole Compound->SMO Potentially Inhibits

A potential mechanism of action via Hedgehog signaling inhibition.

Conclusion

This compound is a compound with a chemical structure that suggests a rich potential for biological activity. While specific experimental data for this molecule is currently limited in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, a feasible synthetic strategy, and a rationale for exploring its potential in areas such as infectious diseases, inflammation, and oncology. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-Phenyl-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3-(piperidin-4-yl)-1H-indole, also known by its code name L-741,626, is a synthetic compound of significant interest in neuropharmacology and medicinal chemistry. It is recognized primarily for its potent and selective antagonist activity at the dopamine D2 receptor. This high affinity and selectivity make it a valuable research tool for studying the physiological and pathological roles of the D2 receptor, which is implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Understanding the physicochemical properties of L-741,626 is fundamental for its application in both in vitro and in vivo studies, as these characteristics govern its solubility, permeability, stability, and overall pharmacokinetic and pharmacodynamic profile.

This technical guide provides a detailed overview of the core physicochemical properties of this compound. It includes quantitative data, detailed experimental protocols for property determination, and visual diagrams to illustrate key experimental workflows, offering a comprehensive resource for researchers in the field.

Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure and nomenclature.

  • IUPAC Name: this compound

  • Synonyms: L-741,626

  • CAS Number: 139290-65-6

  • Molecular Formula: C20H22N2

  • Molecular Weight: 290.41 g/mol

The chemical structure consists of an indole scaffold substituted with a phenyl group at the 2-position and a piperidine ring at the 3-position.

Physicochemical Properties

The physicochemical characteristics of a compound are critical determinants of its behavior in biological systems. The following table summarizes the key properties of this compound.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 290.41 g/mol
Molecular Formula C20H22N2
Appearance A crystalline solid
Purity ≥98%
Solubility Soluble in DMSO
Storage -20°C

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. The following sections detail the protocols for key properties.

Determination of Purity via High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter for any research compound. HPLC is a standard method for its assessment.

  • Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The area under the peak for the compound of interest relative to the total peak area determines its purity.

  • Instrumentation: HPLC system with a UV detector, analytical balance, C18 reversed-phase column.

  • Procedure:

    • Standard Preparation: A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a suitable solvent (e.g., DMSO) to a known concentration.

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and aqueous buffer is prepared and degassed.

    • Chromatography: The prepared sample is injected into the HPLC system. The components are separated on the C18 column using a defined gradient or isocratic elution profile.

    • Detection: A UV detector is used to monitor the column effluent at a specific wavelength where the compound exhibits maximum absorbance.

    • Data Analysis: The chromatogram is analyzed to determine the retention time of the main peak and the area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

The following diagram illustrates the general workflow for this procedure.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Accurately weigh solid compound prep2 Dissolve in DMSO to known concentration prep1->prep2 Solubilization hplc1 Inject sample into HPLC system prep2->hplc1 Injection hplc2 Separate on C18 reversed-phase column hplc1->hplc2 Elution hplc3 Detect with UV detector hplc2->hplc3 Detection analysis1 Integrate peak areas from chromatogram hplc3->analysis1 Data Output analysis2 Calculate purity percentage analysis1->analysis2 Calculation

Caption: Workflow for Purity Determination by HPLC.

Assessment of Solubility

Determining the solubility of a compound is essential for preparing stock solutions for biological assays.

  • Principle: This protocol assesses the qualitative solubility of the compound in a common solvent used for in vitro research.

  • Materials: this compound solid, Dimethyl Sulfoxide (DMSO), vortex mixer, centrifuge.

  • Procedure:

    • An accurately weighed amount of the compound is placed into a clear vial.

    • A small, measured volume of DMSO is added.

    • The mixture is vortexed vigorously for 2 minutes to facilitate dissolution.

    • The vial is visually inspected for any undissolved particulate matter against a light source.

    • If particulates remain, the solution may be gently warmed or sonicated.

    • A clear solution without visible particles indicates that the compound is soluble in DMSO at that concentration.

Biological Activity and Associated Pathways

This compound (L-741,626) is a well-characterized antagonist of the dopamine D2 receptor. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D2 receptor, specifically, signals through the Gi/o pathway.

  • Mechanism of Action: Upon binding of an agonist like dopamine, the D2 receptor activates an inhibitory G-protein (Gi). This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, L-741,626 binds to the D2 receptor but does not elicit this response; instead, it blocks dopamine from binding and initiating the signaling cascade.

The diagram below illustrates this inhibitory signaling pathway and the role of L-741,626.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor Gi Gi Protein (Inactive) D2R->Gi Activates Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates L741626 L-741,626 (Antagonist) L741626->D2R Binds & Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Gi_active Gαi (Active) Gi->Gi_active Dissociates Gi_active->AC Inhibits

Caption: Dopamine D2 Receptor Gi Signaling and Antagonism by L-741,626.

Conclusion

This compound (L-741,626) is a pivotal tool for neuropharmacological research due to its selective antagonism of the dopamine D2 receptor. Its fundamental physicochemical properties, including its solid form, molecular weight, and solubility in organic solvents like DMSO, dictate its handling, storage, and application in experimental settings. The standardized protocols for purity and solubility assessment outlined herein provide a framework for consistent and reliable experimental design. A thorough understanding of these properties, combined with the knowledge of its specific mechanism of action at the D2 receptor, is indispensable for scientists aiming to elucidate the complexities of dopaminergic signaling in health and disease.

In-depth Technical Guide: The Mechanism of Action of 2-Phenyl-3-(piperidin-4-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific data regarding the mechanism of action for the compound 2-Phenyl-3-(piperidin-4-YL)-1H-indole. While the constituent chemical moieties, namely 2-phenylindole and a piperidine ring, are present in numerous biologically active molecules, the specific pharmacological profile of this particular combination has not been detailed in the reviewed literature.

This guide will, therefore, summarize the known activities of structurally related compounds to provide a potential framework for understanding how this compound might interact with biological systems. It is crucial to emphasize that the following information is based on derivatives and not the specific compound of interest, and therefore any extrapolation should be treated with caution.

Potential Biological Targets Based on Structural Analogs

The indole and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of compounds targeting various receptors and enzymes. Research into derivatives containing these core structures can offer insights into potential, though unconfirmed, mechanisms of action for this compound.

Hedgehog Signaling Pathway Inhibition

A structurally related but more complex derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This compound, referred to as LKD1214, acts by repressing the activity of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][2] The inhibition is achieved by preventing the ciliary translocation of SMO.[1][2] Notably, LKD1214 was found to have a distinct binding interface with SMO compared to other known inhibitors and demonstrated activity against a vismodegib-resistant mutant.[1]

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Another class of related compounds, N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides, has been investigated as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[3] These molecules act as ATP-competitive inhibitors of GSK-3β and have shown efficacy in animal models of mood disorders.[3]

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and evaluated as potential anti-inflammatory agents.[4] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The mechanism of action for the most potent compound in this series involved the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB.[4]

Serotonin Receptor (5-HT) Ligands

Chiral derivatives of 3-(piperidin-3-yl)-1H-indole have been synthesized and are of interest as potential ligands for serotonin receptors, particularly the 5-HT6 receptor.[5] The 5-HT6 receptor is a target for cognitive enhancement and the treatment of neuropsychiatric disorders.[5]

Summary of Potential Mechanisms

Based on the activities of structurally related compounds, several hypothetical mechanisms of action for this compound could be postulated. These are speculative and would require experimental validation.

Table 1: Potential Mechanisms of Action Based on Structurally Related Compounds

Potential MechanismTargetKey Biological EffectsReference Compound Class
Hedgehog Pathway InhibitionSmoothened (SMO)Anticancer activity, particularly in Hh-dependent tumors.2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone[1][2]
GSK-3 InhibitionGlycogen Synthase Kinase-3β (GSK-3β)Treatment of mood disorders.N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides[3]
Anti-inflammatoryNF-κB signaling pathwayReduction of pro-inflammatory cytokines (NO, TNF-α).2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives[4]
Serotonin Receptor Modulation5-HT Receptors (e.g., 5-HT6)Neurological and psychiatric applications.3-(piperidin-3-yl)-1H-indole derivatives[5]

Proposed Experimental Protocols for Elucidation of Mechanism

To determine the actual mechanism of action of this compound, a systematic experimental approach would be required. The following outlines a potential workflow.

Initial Target Screening

A broad panel of in vitro binding and functional assays would be the first step to identify potential molecular targets. This would typically involve:

  • Receptor Binding Assays: Screening against a diverse panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. This is often performed using radioligand binding assays.

  • Enzyme Inhibition Assays: Evaluating the inhibitory activity against a wide range of enzymes, particularly kinases, proteases, and metabolic enzymes.

  • Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes, such as cell viability, proliferation, or the activation of specific signaling pathways using high-content imaging or reporter gene assays.

Target Validation and Characterization

Once a primary target or a set of potential targets is identified, further experiments would be necessary to validate and characterize the interaction.

  • Dose-Response Studies: Determining the potency (e.g., IC50, EC50, Ki) of the compound at the validated target.

  • Mechanism of Inhibition/Activation Studies: For enzymatic targets, determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For receptor targets, determining if the compound is an agonist, antagonist, or inverse agonist.

  • Cellular Target Engagement Assays: Confirming that the compound interacts with its target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed.

Signaling Pathway Analysis

Upon confirmation of a specific molecular target, the downstream signaling consequences of this interaction need to be elucidated.

  • Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of the target.

  • Reporter Gene Assays: To quantify the activity of transcription factors that are regulated by the signaling pathway of interest.

  • Gene Expression Profiling: Using techniques like RNA-sequencing to obtain a global view of the transcriptional changes induced by the compound.

Visualizing Potential Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway based on the activity of a related compound.

Experimental Workflow for Mechanism of Action Elucidation

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_pathway Pathway Analysis receptor_binding Receptor Binding Assays dose_response Dose-Response Studies receptor_binding->dose_response enzyme_inhibition Enzyme Inhibition Assays enzyme_inhibition->dose_response phenotypic_screening Phenotypic Screening phenotypic_screening->dose_response mechanism_of_action Mechanism of Inhibition/Activation dose_response->mechanism_of_action target_engagement Cellular Target Engagement mechanism_of_action->target_engagement western_blot Western Blotting target_engagement->western_blot reporter_assays Reporter Gene Assays target_engagement->reporter_assays gene_expression Gene Expression Profiling target_engagement->gene_expression hedgehog_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI GLI_active GLI (Active) Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Compound 2-Phenyl-3-(piperidin-4-YL) -1H-indole (Hypothetical) Compound->SMO Inhibits (Hypothetical)

References

The Multifaceted Biological Activities of 2-Phenyl-3-(piperidin-4-YL)-1H-indole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-3-(piperidin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant potential in therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

I. Core Synthetic Strategies

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common approach is the Fischer indole synthesis, which utilizes the reaction of a phenylhydrazine with a suitably substituted ketone. Another versatile method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, to introduce the phenyl group at the 2-position of the indole ring. The piperidin-4-yl moiety is often introduced via a Pictet-Spengler reaction or by alkylation of a pre-formed indole nucleus with a protected 4-halopiperidine derivative.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., Phenylhydrazine, Ketone) Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole Indole_Core 2-Phenyl-1H-indole Core Fischer_Indole->Indole_Core Protection N-Protection of Indole Indole_Core->Protection Protected_Indole N-Protected Indole Protection->Protected_Indole Coupling Coupling with Piperidine Precursor Protected_Indole->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product 2-Phenyl-3-(piperidin-4-YL) -1H-indole Derivative Deprotection->Final_Product

Figure 1: Generalized synthetic workflow for this compound derivatives.

II. Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a wide array of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.

A. Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 2-phenylindole derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and include inhibition of tubulin polymerization, modulation of the Hedgehog signaling pathway, and inhibition of Poly(ADP-ribose) polymerase (PARP).

Compound ID/ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
Related Indole Derivatives
Imidazolylindol-3-one derivative 3a[1]MCF-7 (Breast)1.31 ± 0.8Not specified
Compound 10[1]PC3 (Prostate)7.8 ± 3.3Not specified
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27[2]A549 (Lung)0.022Not specified
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27[2]H460 (Lung)0.00023Not specified
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27[2]HT-29 (Colon)0.00065Not specified
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27[2]SMMC-7721 (Liver)0.00077Not specified
Structurally Similar PARP Inhibitor
MK-4827 (Niraparib)[3]BRCA-1 deficient cells0.01 - 0.1PARP1/2 Inhibition
B. Central Nervous System (CNS) Activity

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin has prompted the investigation of these derivatives for their effects on the CNS. Notably, certain derivatives have shown high affinity for serotonin receptors, particularly the 5-HT2A subtype, suggesting their potential as antipsychotics or treatments for other neurological disorders.

Compound ID/ReferenceTargetKi (nM)Assay Type
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (22)[4]h5-HT2A Receptor0.06Radioligand Binding
C. Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Phenylindole derivatives have demonstrated promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Compound ID/ReferenceMicroorganismMIC (µg/mL)
Related 2-Phenyl-1H-indoles
Compound IIb (2-propyl substitution)[5]Pseudomonas sp.75
Indole-thiadiazole 2h[6]S. aureus6.25
Indole-triazole 3d[6]S. aureus6.25
Indole-thiadiazole 2c[6]MRSA> Ciprofloxacin
Indole-triazole 3d[6]MRSA> Ciprofloxacin
Indole-thiadiazole 2c[6]B. subtilis3.125
Indole-triazole 3c[6]B. subtilis3.125
Indole derivatives 1b, 2b-d, 3b-d[6]C. albicans3.125

III. Key Signaling Pathways and Mechanisms of Action

A. Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Certain this compound derivatives have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor, a key signal transducer. A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been reported to suppress Hedgehog signaling.[7][8]

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds & Inhibits Indole_Derivative 2-Phenyl-3-(piperidin-4-YL) -1H-indole Derivative Indole_Derivative->SMO Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., Ptch1, Gli1) GLI_A->Target_Genes Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

Figure 2: Inhibition of the Hedgehog signaling pathway by this compound derivatives targeting SMO.

B. 5-HT2A Receptor Antagonism

The serotonergic system is a key regulator of mood, cognition, and behavior. The 5-HT2A receptor, a G-protein coupled receptor, is a major target for antipsychotic drugs. This compound derivatives have been identified as potent antagonists of the 5-HT2A receptor, blocking the downstream signaling cascade initiated by serotonin.

HT2A_Pathway cluster_membrane Cell Membrane HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 HT2A_Receptor->Gq_G11 Activates Serotonin Serotonin Serotonin->HT2A_Receptor Binds & Activates Indole_Derivative 2-Phenyl-3-(piperidin-4-YL) -1H-indole Derivative Indole_Derivative->HT2A_Receptor Antagonizes PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 3: Antagonism of the 5-HT2A receptor signaling pathway by this compound derivatives.

IV. Detailed Experimental Protocols

A. In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of the indole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the indole derivatives against microbial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, CNS, and antimicrobial effects, underscore the potential of this chemical class. Further optimization of the core structure and systematic exploration of structure-activity relationships are warranted to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development. This technical guide provides a foundational understanding of the current state of research on these derivatives, offering valuable insights for researchers and drug development professionals in the field.

References

The Multifaceted Pharmacology of 2-Phenyl-Indole Analogs: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-phenyl-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenyl-indole analogs, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We delve into the critical structural modifications that govern their potency and selectivity, present key quantitative data, and provide detailed experimental protocols for their biological evaluation.

Anticancer Activity: Targeting Tubulin Polymerization and Beyond

2-Phenyl-indole derivatives have shown significant promise as anticancer agents, with many acting as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] The SAR for this class of compounds is well-defined, with modifications at the N1, C3, and the 2-phenyl ring significantly influencing their cytotoxic and antiproliferative activities.

Structure-Activity Relationship Summary:

  • N1-Substitution: Substitution on the indole nitrogen with small alkyl or acyl groups is often well-tolerated or can enhance activity. For instance, N-methylation can lead to potent compounds.

  • C3-Substitution: The introduction of a carbonyl group or other hydrogen bond acceptors at the C3 position is a common feature of highly active analogs. Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization.[2]

  • 2-Phenyl Ring Substitution: The substitution pattern on the 2-phenyl ring is a critical determinant of activity. The presence of a 3,4,5-trimethoxyphenyl moiety, similar to that found in colchicine and combretastatin A-4, is a recurring motif in potent tubulin inhibitors.[2] Halogen or methoxy substituents at various positions on the indole ring (positions 4-7) have also been explored to modulate activity.[2]

  • Glycosylation: Glycosylated 2-phenyl-indoles have been investigated as DNA binding and potential antitumor agents. The nature of the sugar moiety and the linker connecting it to the indole core have been shown to influence both DNA binding affinity and cytotoxicity.[3]

Quantitative Data: Anticancer Activity of 2-Phenyl-Indole Analogs
Compound IDN1-Substituent2-Phenyl Ring SubstituentC3-SubstituentTarget Cell LineIC50 (µM)Reference
ATI 3 HUnsubstituted3,4,5-trimethoxyphenylthioMCF-70.052[2]
ATI 4 HUnsubstituted5-halogenated/methoxy-substituted arylthioMCF-70.013[2]
Indole 33 H4-Cl3,4,5-trimethoxyphenylthioHeLa0.02-0.05[2]
Indole 44 H4-F3,4,5-trimethoxyphenylthioHeLa0.02-0.05[2]
Compound 5m H6-methoxy on indoleNot specifiedVarious cancer cells0.11-1.4[4]
Compound 9 HUnsubstitutedBenzimidazole linker to TMPA549, HepG2, MCF-72.4-5.1[4]
Compound 21 Fused seven-membered ring3,4,5-trimethoxyphenylFused ring systemVarious cancer cells0.022-0.056[4]
Compound 27q HUnsubstitutedPyrazolidine linkerA549, MCF-7, HepG20.15-0.25[4]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant number of 2-phenyl-indole analogs have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationship Summary:

  • Methylsulfonyl Pharmacophore: The presence of a methylsulfonyl (SO2Me) group on the 2-phenyl ring is a critical determinant for potent and selective COX-2 inhibition.[5]

  • N1-Substitution: Substitution at the N1 position with benzyl or benzoyl groups has been shown to be favorable for anti-inflammatory activity. Para-substituted benzyl groups, such as p-chlorobenzyl, often exhibit enhanced activity.[6]

  • Indole Ring Substitution: Introduction of small alkyl or halogen substituents on the indole ring can modulate the anti-inflammatory potency.

Quantitative Data: COX-2 Inhibitory Activity of 2-Phenyl-Indole Analogs
Compound IDN1-Substituent2-Phenyl Ring SubstituentIndole Ring SubstituentCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
4a Benzyl4-SO2MeH0.2040.5[5]
4b 4-Chlorobenzyl4-SO2MeH0.11107.63[5]
4c Benzoyl4-SO2MeH0.1852.38[5]
4d 4-Chlorobenzoyl4-SO2MeH0.1578.66[5]
4e Benzyl4-SO2Me5-CH30.1669.43[5]
4f 4-Chlorobenzyl4-SO2Me5-F0.1390.76[5]
Indomethacin ---0.490.079[5]
Celecoxib ---0.08117.5[7]

Antimicrobial and Antiviral Activities

The 2-phenyl-indole scaffold has also served as a template for the development of agents with promising antimicrobial and antiviral activities.

Antimicrobial Activity:

Derivatives of 2-phenyl-indole have demonstrated activity against a range of bacterial and fungal pathogens. Modifications often involve the introduction of heterocyclic rings or other functional groups to enhance antimicrobial potency. For instance, indole-triazole conjugates have shown efficacy against both Gram-positive and Gram-negative bacteria.[8]

Antiviral Activity:

2-Phenyl-indole analogs have been investigated as inhibitors of various viruses, including HIV. The core structure can be modified to interact with viral proteins, such as HIV-1 glycoprotein 41 (gp41), thereby inhibiting viral entry into host cells.

Experimental Protocols

Synthesis of 2-Phenyl-Indole Analogs: Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for the preparation of the 2-phenyl-indole core.[9][10][11]

General Procedure:

  • Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with a substituted acetophenone in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.[12]

  • Indolization: The isolated phenylhydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphoric acid, to effect cyclization and formation of the 2-phenyl-indole ring system.[9][12] The reaction mixture is typically heated to 100-120°C.[12]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water).[12]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Indolization cluster_product Final Product Phenylhydrazine Phenylhydrazine Reaction1 Condensation (Acid Catalyst, e.g., Acetic Acid) Phenylhydrazine->Reaction1 Acetophenone Acetophenone Acetophenone->Reaction1 Hydrazone Phenylhydrazone Reaction1->Hydrazone Reaction2 Cyclization (Strong Acid Catalyst, e.g., PPA, Heat) Hydrazone->Reaction2 Product 2-Phenyl-Indole Reaction2->Product

Caption: Workflow for the Fischer Indole Synthesis.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[3][13]

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 10X solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 80 µL of a reaction mix containing COX Assay Buffer, COX Cofactor, and COX-2 enzyme to each well.

  • Add 10 µL of the diluted test inhibitor or control to the respective wells.

  • Initiate the reaction by adding 10 µL of the arachidonic acid substrate to each well.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Tubulin Polymerization Inhibition Assay

This assay assesses the effect of compounds on the polymerization of tubulin into microtubules.[14][15]

Materials:

  • Purified tubulin protein

  • GTP solution

  • Tubulin polymerization buffer

  • Test compounds and reference inhibitor (e.g., Paclitaxel, Vinblastine)

  • 96-well plates

  • Spectrophotometer or fluorometer capable of reading at 340 nm or with a fluorescence reporter.

Procedure:

  • Prepare solutions of test compounds at various concentrations.

  • In a pre-warmed 96-well plate at 37°C, add tubulin polymerization buffer, GTP, and the test compound.

  • Initiate polymerization by adding the tubulin protein solution.

  • Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C.

  • Analyze the polymerization curves to determine the extent of inhibition and calculate IC50 values.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][16]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis Synthesis Fischer Indole Synthesis Purification Purification & Structural Analysis Synthesis->Purification COX_Assay In Vitro COX-2 Inhibition Assay Purification->COX_Assay Tubulin_Assay Tubulin Polymerization Assay Purification->Tubulin_Assay MTT_Assay Cytotoxicity (MTT) Assay Purification->MTT_Assay IC50_Calc IC50 Determination COX_Assay->IC50_Calc Tubulin_Assay->IC50_Calc MTT_Assay->IC50_Calc SAR_Analysis SAR Analysis IC50_Calc->SAR_Analysis

Caption: General experimental workflow.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some 2-phenyl-indole analogs are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Events cluster_nucleus Nuclear Events Stimuli e.g., TNF-α, IL-1β Receptor Receptor Binding Stimuli->Receptor IKK IKK Activation Receptor->IKK Signal Transduction IkB_P IκB Phosphorylation IKK->IkB_P IkB_Deg IκB Degradation IkB_P->IkB_Deg NFkB_Release NF-κB Release IkB_Deg->NFkB_Release NFkB_Nuc NF-κB Translocation NFkB_Release->NFkB_Nuc IkB IκB NFkB NF-κB (p50/p65) NFkB_IkB NF-κB/IκB Complex Gene_Exp Pro-inflammatory Gene Expression NFkB_Nuc->Gene_Exp

Caption: Canonical NF-κB signaling pathway.[17][18]

Tubulin Polymerization Pathway

The dynamic process of tubulin polymerization into microtubules is a key target for many anticancer 2-phenyl-indole analogs. These compounds disrupt this process, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization cluster_monomers Building Blocks cluster_process Polymerization Process cluster_structure Final Structure cluster_inhibitor Inhibition Tubulin α/β-Tubulin Dimers Nucleation Nucleation Tubulin->Nucleation Elongation Elongation Nucleation->Elongation Microtubule Microtubule Elongation->Microtubule Inhibitor 2-Phenyl-Indole Analogs Inhibitor->Nucleation Inhibit Inhibitor->Elongation Inhibit

References

discovery of novel 2-substituted N-piperidinyl indole ligands

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery of Novel 2-Substituted N-Piperidinyl Indole Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, N-piperidinyl indoles have emerged as a promising framework for developing ligands targeting various central nervous system (CNS) receptors. Historically, research has often focused on substitutions at the 3-position of the indole ring. However, recent investigations into 2-substituted N-piperidinyl indoles have unveiled novel pharmacological profiles, offering new avenues for therapeutic intervention.

This guide details the discovery, structure-activity relationships (SAR), and experimental evaluation of a novel series of 2-substituted N-piperidinyl indoles. These compounds have been primarily investigated as ligands for the Nociceptin Opioid Receptor (NOP), a G-protein-coupled receptor (GPCR) implicated in pain, anxiety, and Parkinson's disease.[1] The strategic shift from 3-substituted to 2-substituted analogs has led to the identification of potent NOP full agonists, some of which also exhibit significant activity at the μ-opioid (MOP) receptor, highlighting them as potential bifunctional agents.[1][2][3]

Core Discovery and Structure-Activity Relationships (SAR)

The exploration of 2-substituted N-piperidinyl indoles was driven by molecular modeling, which suggested that a substituent at the 2-position could facilitate a hydrogen-bond interaction with polar amino acids on the seventh transmembrane domain (TM7) of the NOP receptor.[1] This hypothesis was tested through the synthesis and evaluation of a series of analogs, leading to significant discoveries regarding their potency, selectivity, and functional activity.

A key finding is that substitution at the 2-position of the indole moiety profoundly influences the intrinsic activity and opioid receptor selectivity compared to their 3-substituted counterparts.[1][2] While 3-substituted indoles previously reported were selective NOP partial agonists, the 2-substituted analogs demonstrate improved potency and function as NOP full agonists.[1][2][3]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of representative 2-substituted N-piperidinyl indoles compared to their 3-substituted regioisomers.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Substituted N-Piperidinyl Indoles

Compound Substitution NOP Kᵢ (nM) MOP Kᵢ (nM) DOP Kᵢ (nM) KOP Kᵢ (nM)
1 2-Hydroxymethyl 0.34 11.2 >1000 254
2 3-Hydroxymethyl 1.1 100 >1000 >1000
10 2-Aminomethyl 0.23 0.81 49.3 114
19 3-Aminomethyl 0.36 13.5 >1000 >1000
13 2-Acetamido 0.45 10.3 439 240
8 2-Carboxamide 0.30 11.9 632 313
14 2-Methylsulfonamido 0.33 0.94 129 104

| 17 | 2-Ureido | 0.31 | 0.89 | 123 | 118 |

Data sourced from reference[1]. Kᵢ values represent the binding constant in nanomolars.

Table 2: In Vitro Functional Activity (EC₅₀ and % Stimulation) at NOP and MOP Receptors

Compound Substitution NOP EC₅₀ (nM) NOP % Stim. MOP EC₅₀ (nM) MOP % Stim.
1 2-Hydroxymethyl 29.9 102 >1000 18.1
2 3-Hydroxymethyl 117 18.9 >1000 0
10 2-Aminomethyl 5.8 100 14.2 47.9

| 19 | 3-Aminomethyl | 121 | 35.9 | >1000 | 12.1 |

Data sourced from reference[1]. EC₅₀ is the half-maximal effective concentration. % Stimulation is relative to a standard full agonist.

SAR Summary:

  • Potency and Efficacy: 2-substituted indoles like 1 and 10 are potent NOP full agonists, whereas their 3-substituted counterparts (2 and 19 ) are significantly less potent partial agonists.[1]

  • MOP Affinity: The 2-substitution generally leads to a significant increase in binding affinity at the MOP receptor compared to the 3-substituted analogs.[1] Several 2-substituted compounds, such as 10 , 14 , and 17 , exhibit subnanomolar affinity for both NOP and MOP receptors, positioning them as bifunctional ligands.[1]

  • Selectivity: While MOP affinity is enhanced, the binding at DOP and KOP receptors remains considerably weaker, indicating a degree of selectivity for NOP and MOP over other opioid receptors.[1]

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the accurate evaluation of novel ligands. The following protocols are representative of the key assays used in the characterization of the 2-substituted N-piperidinyl indoles.

Radioligand Competition Binding Assays

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP, MOP, KOP, or DOP receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: The assay is conducted in a 96-well plate with a final volume of 1 mL containing:

    • Cell membranes (concentration optimized for each receptor type).

    • A fixed concentration of a specific radioligand (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for MOP).

    • Varying concentrations of the unlabeled test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: The plates are incubated for 60-90 minutes at room temperature.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated using non-linear regression analysis. The Kᵢ value is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.[1]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation, a hallmark of GPCR activation.

Protocol:

  • Membrane Preparation: As described for the binding assays.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reaction Mixture: The assay is performed in a 96-well plate containing:

    • Cell membranes.

    • GDP (Guanosine diphosphate, typically 10-30 µM).

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog, typically 0.05-0.1 nM).

    • Varying concentrations of the test compound.

  • Incubation: Plates are incubated for 60 minutes at room temperature.

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Scintillation Counting: Radioactivity is quantified as described above.

  • Data Analysis: Basal activity is measured in the absence of any stimulating ligand, while maximal stimulation is determined using a known full agonist (e.g., N/OFQ for NOP). The EC₅₀ and maximal stimulation (% Eₘₐₓ) for each test compound are calculated using non-linear regression.

Visualizations: Workflows and Pathways

Drug Discovery and Evaluation Workflow

The logical progression from concept to candidate is a structured process. The following diagram illustrates the workflow employed in the discovery of these novel 2-substituted N-piperidinyl indole ligands.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Screening cluster_2 Functional Characterization & SAR cluster_3 Outcome A Hypothesis: 2-Substitution Enhances NOP Receptor Interaction B Molecular Modeling & Docking Studies A->B informs C Chemical Synthesis of 2-Substituted Analogs B->C guides D Primary In Vitro Screening: Radioligand Binding Assays (NOP, MOP, DOP, KOP) C->D E Functional Assays: [35S]GTPγS (Agonist vs. Antagonist) D->E Hits advance F Structure-Activity Relationship (SAR) Analysis D->F E->F G Identification of Potent NOP Full Agonists & Bifunctional NOP/MOP Ligands F->G leads to

Caption: Workflow for the discovery of 2-substituted N-piperidinyl indole ligands.

GPCR Signaling Pathway

The NOP and MOP receptors are G-protein-coupled receptors that signal through inhibitory G-proteins (Gαi/o). Ligand binding initiates a cascade that ultimately modulates neuronal activity.

cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Ligand Agonist Ligand (e.g., Compound 10) Receptor NOP / MOP Receptor Ligand->Receptor binds to G_Protein G-Protein Complex (αi/o-GDP, β, γ) Receptor->G_Protein activates G_Active Activated Gαi/o-GTP and Gβγ Subunits G_Protein->G_Active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Active->Adenylyl_Cyclase Gαi/o inhibits Ion_Channel Ion Channels G_Active->Ion_Channel Gβγ modulates cAMP cAMP Production Adenylyl_Cyclase->cAMP synthesizes

Caption: Simplified Gαi/o-coupled GPCR signaling pathway for NOP/MOP receptors.

Conclusion

The systematic investigation into 2-substituted N-piperidinyl indoles marks a significant advancement in the search for novel modulators of the nociceptin system. The strategic relocation of the substituent from the 3- to the 2-position of the indole core successfully converted selective NOP partial agonists into potent NOP full agonists. Furthermore, this structural modification enhanced affinity at the MOP receptor, yielding a new class of bifunctional NOP/MOP ligands. These findings, supported by robust in vitro data, not only validate the initial molecular modeling hypotheses but also provide a rich SAR landscape to guide the future design of CNS-active agents with potentially unique therapeutic profiles for pain, substance abuse, and other neurological disorders.

References

The Therapeutic Potential of the 2-Phenyl-3-(piperidin-4-YL)-1H-indole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-phenyl-3-(piperidin-4-YL)-1H-indole core structure represents a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this scaffold, summarizing key quantitative data, detailing experimental protocols for target validation, and illustrating the associated signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Potential Therapeutic Targets and Quantitative Data

Derivatives of the this compound scaffold have shown significant activity against a range of therapeutic targets. The following tables summarize the quantitative data for various analogues, categorized by their potential therapeutic application. It is important to note that the presented data pertains to derivatives and not the specific parent molecule, highlighting the broad potential of this chemical scaffold.

Table 1: Antitubercular Activity
Compound IDModificationTargetAssayMIC (µg/mL)Reference
45 N-phenylindole derivativePks13Mtb H37Rv Growth Inhibition0.0625[1][2][3][4]
58 N-phenylindole derivativePks13Mtb H37Rv Growth Inhibition0.125[1][2][3][4]
18 N-phenylindole derivativePks13Mtb H37Rv Growth Inhibition2[1][4]
14 N-phenylindole derivativePks13Mtb H37Rv Growth Inhibition16[1][4]
13 N-phenylindole derivativePks13Mtb H37Rv Growth Inhibition32[1][4]
Table 2: Anti-Inflammatory Activity
Compound IDModificationTargetAssayIC50 (µM)Reference
1 2-phenylindoleNitric Oxide ProductionLPS-stimulated Macrophages38.1 ± 1.8[5][6]
1 2-phenylindoleNF-κB InhibitionReporter Gene Assay25.4 ± 2.1[5][6]
5 2-phenylindole-3-carboxaldehyde oximeNitric Oxide ProductionLPS-stimulated Macrophages4.4 ± 0.5[5][6]
5 2-phenylindole-3-carboxaldehyde oximeNF-κB InhibitionReporter Gene Assay6.9 ± 0.8[5][6]
7 2-phenylindole-3-carbonitrileNitric Oxide ProductionLPS-stimulated Macrophages4.8 ± 0.4[5][6]
7 2-phenylindole-3-carbonitrileNF-κB InhibitionReporter Gene Assay8.5 ± 2.0[5][6]
10at 6'-MeO-naphthalen-2'-yl indoleNF-κB InhibitionReporter Gene Assay0.6 ± 0.2[5][6]
Table 3: Anticancer Activity (Hedgehog Pathway Inhibition)
Compound IDModificationTargetAssayIC50 (µM)Reference
LKD1214 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneSmoothened (SMO)Hh Pathway ActivationComparable to Vismodegib[7][8]
SA4 Derivative of LKD1214Smoothened (SMO)Hh Pathway Activation0.104[8]
LKD1214 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneHh Pathway ActivationGli-Luciferase Reporter0.023[8]
Table 4: Serotonin 5-HT2A Receptor Antagonism
Compound IDModificationTargetAssayKi (nM)Reference
(+)-M100907 (1) Reference Compound5-HT2A ReceptorRadioligand Binding3[9]
6c Bivalent M100907 derivative5-HT2A ReceptorRadioligand Binding~12-24[9]
FW01 Indolealkylpiperazine derivative5-HT2A ReceptorRadioligand Binding206.71 ± 7.46[10]
Table 5: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Compound IDModificationTargetAssayIC50 (µM)Reference
27 3-aminothiazole-7-azaindole derivativeGSK-3βKinase Assay0.28 ± 0.07[11]
28 3-aminothiazole-7-azaindole derivativeGSK-3βKinase Assay0.038 ± 0.006[11]
40 1,3,4-thiadiazol-2-amine-7-azaindole derivativeGSK-3βKinase Assay0.020 ± 0.003[11]
Oxind_13_10 Oxindole derivativeGSK-3βKinase Assay0.00314 (3.14 nM)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anti-Inflammatory Activity: NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of a compound on the NF-κB signaling pathway.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

  • Incubate for a further 6-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Anticancer Activity: Hedgehog Signaling Pathway - Gli-Luciferase Reporter Assay

Objective: To assess the inhibitory activity of a compound on the Hedgehog signaling pathway by measuring the activity of the downstream transcription factor Gli.

Materials:

  • A cell line stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).

  • Sonic hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG) to activate the pathway.

  • Cell culture medium and supplements.

  • Luciferase assay system.

  • Luminometer.

  • Test compounds dissolved in DMSO.

Procedure:

  • Plate the Gli-reporter cells in a 96-well plate.

  • Treat the cells with different concentrations of the test compound.

  • Induce the Hedgehog pathway by adding Shh conditioned medium or a Smoothened agonist.

  • Incubate the plates for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The reduction in luciferase activity in the presence of the compound indicates inhibition of the Hedgehog pathway.

  • Calculate the IC50 value for the inhibition of Gli-mediated transcription.

Receptor Binding: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the serotonin 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • A radiolabeled ligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin).

  • A non-labeled competing ligand for determining non-specific binding (e.g., unlabeled ketanserin or a reference antagonist).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

  • Test compounds dissolved in DMSO.

Procedure:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the unlabeled competing ligand.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Kinase Inhibition: GSK-3β Kinase Assay

Objective: To measure the inhibitory activity of a compound against the Glycogen Synthase Kinase-3β (GSK-3β) enzyme.

Materials:

  • Recombinant human GSK-3β enzyme.

  • A specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production, or a phosphospecific antibody-based detection method).

  • Microplate reader (luminometer or spectrophotometer).

  • Test compounds dissolved in DMSO.

Procedure:

  • In a microplate, add the GSK-3β enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

  • The decrease in signal in the presence of the compound indicates inhibition of GSK-3β activity.

  • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the GSK-3β enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the therapeutic targets of the this compound scaffold.

G cluster_Hedgehog Hedgehog Signaling Pathway Inhibition Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 binds SMO Smoothened (SMO) Receptor PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI (Inactive Complex) SUFU->GLI sequesters GLI_active GLI (Active) GLI->GLI_active activation Target_Genes Target Gene Transcription GLI_active->Target_Genes promotes Compound 2-Phenyl-Indole Derivative Compound->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a 2-phenyl-indole derivative targeting the Smoothened (SMO) receptor.

G cluster_NFkB NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB/IκBα (Inactive Complex) IkBa->NFkB_IkBa sequesters NF-κB NFkB NF-κB NFkB_active NF-κB (Active) NFkB_IkBa->NFkB_active degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes promotes transcription Compound 2-Phenyl-Indole Derivative Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a 2-phenyl-indole derivative, preventing the transcription of inflammatory genes.

G cluster_Workflow Experimental Workflow for Target Validation Start Compound Synthesis (2-Phenyl-Indole Scaffold) Primary_Screening Primary Screening (e.g., Cell-based Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response Target_Validation Target Validation (e.g., Kinase Assay, Binding Assay) Dose_Response->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Caption: A generalized experimental workflow for the identification and validation of therapeutic targets for novel 2-phenyl-indole derivatives.

The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with potent and diverse pharmacological activities. The evidence presented in this guide highlights its potential in developing novel therapeutics for a range of diseases, including tuberculosis, inflammatory disorders, cancer, and central nervous system disorders. The provided data and experimental protocols serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this promising chemical scaffold. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop clinical candidates based on this versatile core.

References

An In-Depth Technical Guide to the Pharmacological Profile of 2-phenyl-3-piperidin-4-yl-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological properties of the core molecule 2-phenyl-3-piperidin-4-yl-1H-indole (CAS: 221109-26-8). While comprehensive data on this specific parent compound is limited in publicly accessible literature, extensive research on its close analogs strongly indicates its primary pharmacological target is the serotonin 2A (5-HT2A) receptor . This document synthesizes the available information, focusing on the well-characterized activities of its derivatives, to build a predictive pharmacological profile for the core structure.

Physicochemical Properties

Basic chemical information for 2-phenyl-3-piperidin-4-yl-1H-indole is summarized below.

PropertyValue
CAS Number 221109-26-8[1]
Molecular Formula C19H22N2[1]
Molecular Weight 278.39 g/mol [1]
XLogP3 4.4[1]
PSA 24.06 Ų[1]

Primary Pharmacological Target: 5-HT2A Receptor

The 2-phenyl-3-piperidin-4-yl-1H-indole scaffold is a potent chemotype for 5-HT2A receptor antagonism. Research into a series of 2-phenyl-3-piperidylindoles has led to the development of high-affinity, selective, and bioavailable h5-HT2A receptor antagonists.[2]

Table 1: Receptor Binding Affinity of a Key Analog

CompoundReceptorKi (nM)Species
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleh5-HT2A0.06Human

Data extracted from Rowley et al., J. Med. Chem. 2001, 44, 11, 1603–1614.[2]

Derivatives of this scaffold act as antagonists at the 5-HT2A receptor.[2] Antagonism blocks the receptor's constitutive activity and/or its activation by the endogenous ligand, serotonin. The primary signal transduction pathway coupled to the 5-HT2A receptor is the Gq/G11 pathway.[3]

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Serotonin (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Activates G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response Antagonist 2-phenyl-3-piperidin-4-yl-1H-indole (Antagonist) Antagonist->Receptor Blocks

Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonism.

Other Potential Pharmacological Activities

While 5-HT2A antagonism is the most strongly supported activity, the broader indole and piperidine scaffolds are known to interact with a variety of biological targets. Derivatives of the 2-phenyl-3-piperidin-4-yl-1H-indole core have been investigated for other activities, indicating the versatility of this chemical backbone.

  • Hedgehog (Hh) Signaling Pathway: A complex derivative, 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hh signaling pathway by repressing Smoothened (SMO) activity.[4]

  • Antimalarial Activity: The 3-piperidin-4-yl-1H-indole scaffold has been explored as a novel chemotype for antimalarial drugs, with some derivatives showing activity against Plasmodium falciparum.

It is important to note that these activities were observed in structurally distinct derivatives, and it remains to be determined if the parent compound possesses similar properties.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the pharmacological profile of 2-phenyl-3-piperidin-4-yl-1H-indole and its analogs.

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Experimental Workflow Diagram

Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from CHO-K1 cells expressing h5-HT2A) B Incubate Membranes with: 1. Radioligand ([³H]ketanserin) 2. Test Compound (varying conc.) 3. Buffer A->B C Incubation (e.g., 60 min at room temp) B->C D Rapid Filtration (Separate bound from free radioligand using GF/B filter plates) C->D E Wash Filters (Remove non-specifically bound radioligand) D->E F Scintillation Counting (Quantify radioactivity on filters) E->F G Data Analysis (Calculate IC50 and Ki values using Cheng-Prusoff equation) F->G

Caption: Workflow for a 5-HT2A Receptor Radioligand Binding Assay.

Methodology:

  • Receptor Source: Use membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor.[5]

  • Radioligand: Utilize [³H]ketanserin as the radioligand at a concentration near its Kd value (e.g., 0.5 nM).[6]

  • Incubation: In a 96-well plate, incubate the receptor membranes, [³H]ketanserin, and various concentrations of the test compound in an appropriate assay buffer (e.g., 50 mM Tris, 0.1 mM EDTA, 10 mM MgSO4, pH 7.4).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT2A antagonist, such as unlabeled ketanserin (1 µM).[6]

  • Termination: After incubation (e.g., 60 minutes at room temperature), terminate the reaction by rapid vacuum filtration through glass fiber filter plates (e.g., GF/B filters pre-soaked in polyethyleneimine).[7][8]

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation fluid, and measure the retained radioactivity using a microplate scintillation counter.[7]

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to act as an antagonist by inhibiting agonist-induced intracellular calcium mobilization, a key event in the 5-HT2A Gq signaling cascade.

Methodology:

  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor, such as CHO-K1 or HEK293 cells.

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (to test for antagonist activity) or with buffer alone.

  • Agonist Stimulation: Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analysis: For antagonist activity, determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

The head-twitch response in rodents is a classic behavioral model used to assess the in vivo activity of compounds at the 5-HT2A receptor. 5-HT2A agonists induce this behavior, and antagonists can block it.[9]

Methodology:

  • Animals: Use male mice or rats.

  • Acclimation: Allow animals to acclimate to the testing environment (e.g., an observation chamber).

  • Compound Administration: Administer the test compound (2-phenyl-3-piperidin-4-yl-1H-indole) via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Agonist Challenge: After a pre-treatment period (e.g., 30-60 minutes), administer a 5-HT2A agonist such as DOI (2,5-dimethoxy-4-iodoamphetamine) or quipazine to induce head twitches.[9]

  • Behavioral Observation: Observe the animals for a set period (e.g., 30 minutes) and count the number of head twitches.

  • Analysis: Compare the number of head twitches in the test compound-treated groups to the vehicle-treated control group. A significant reduction in HTR indicates in vivo 5-HT2A receptor antagonism.

Summary and Future Directions

The 2-phenyl-3-piperidin-4-yl-1H-indole core structure is a promising scaffold for the development of potent and selective 5-HT2A receptor antagonists. Data from closely related analogs demonstrate high-affinity binding and suggest functional antagonism of the Gq/G11 signaling pathway. While direct pharmacological data for the parent compound is sparse, the provided experimental protocols offer a clear roadmap for its comprehensive characterization.

Future research should focus on:

  • Determining the precise binding affinity and functional potency of 2-phenyl-3-piperidin-4-yl-1H-indole at the 5-HT2A receptor.

  • Assessing its selectivity against other serotonin receptor subtypes and a broader panel of CNS targets.

  • Evaluating its in vivo efficacy in relevant behavioral models and determining its pharmacokinetic profile.

  • Exploring the potential for this scaffold to modulate other targets, such as the Hedgehog signaling pathway, to understand its polypharmacology.

References

Exploring the 3-Piperidin-4-yl-1H-indole Scaffold: A Versatile Core for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-piperidin-4-yl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities implicated in various diseases. This technical guide provides a comprehensive overview of this scaffold, detailing its synthesis, biological activities, and therapeutic potential. We present a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further exploration and exploitation of this promising chemical core in drug discovery programs.

Synthesis of the 3-Piperidin-4-yl-1H-indole Scaffold

The synthesis of derivatives based on the 3-piperidin-4-yl-1H-indole core typically follows a convergent strategy, allowing for the facile introduction of diversity at key positions. A general and adaptable three-step synthetic approach has been widely employed.

A common synthetic route involves the initial condensation of indole with a protected piperidone derivative, followed by deprotection and subsequent functionalization of the piperidine nitrogen.

A representative synthetic workflow is depicted below:

Synthesis_Workflow Indole Indole Condensation Condensation (e.g., KOH, heat) Indole->Condensation Piperidone N-Protected-4-piperidone Piperidone->Condensation Intermediate1 3-(1-Protected-1,2,3,6- tetrahydropyridin-4-yl)-1H-indole Condensation->Intermediate1 Reduction Reduction (e.g., H2, Pd/C) Intermediate1->Reduction Intermediate2 3-(1-Protected-piperidin-4-yl)-1H-indole Reduction->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection Core_Scaffold 3-Piperidin-4-yl-1H-indole Deprotection->Core_Scaffold Functionalization Functionalization (Reductive Amination, Amide Coupling, etc.) Core_Scaffold->Functionalization Final_Products Diverse 3-Piperidin-4-yl-1H-indole Derivatives Functionalization->Final_Products

A general synthetic workflow for 3-piperidin-4-yl-1H-indole derivatives.

Biological Activities and Therapeutic Applications

The 3-piperidin-4-yl-1H-indole scaffold has demonstrated significant potential across multiple therapeutic areas, including infectious diseases, central nervous system disorders, and oncology.

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles have been identified as a novel chemotype with promising antimalarial activity against Plasmodium falciparum, including drug-resistant strains.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine nitrogen are generally not well-tolerated, highlighting the importance of this region for antiplasmodial efficacy.[1][2]

Table 1: Antimalarial Activity of Selected 3-Piperidin-4-yl-1H-indole Derivatives

CompoundR Group on Piperidine NitrogenEC50 (μM) vs. P. falciparum
1 H~3
2 Benzyl>10
3 Acetyl>10
10d (pyridin-3-yl)methanone~3[2]
G-Protein Coupled Receptor (GPCR) Modulation

The 3-piperidin-4-yl-1H-indole scaffold has proven to be a versatile template for the design of ligands targeting various G-protein coupled receptors, particularly serotonin and dopamine receptors.

Derivatives of this scaffold have been developed as highly selective agonists for the 5-HT1D receptor, a key target in the treatment of migraine.[3] Agonism at this receptor is believed to mediate its therapeutic effect through the inhibition of pro-inflammatory neuropeptide release.[3][4]

Galpha_i_Pathway Ligand 5-HT1D Agonist (3-Piperidin-4-yl-1H-indole derivative) Receptor 5-HT1D Receptor Ligand->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Neuropeptide Inhibition of Pro-inflammatory Neuropeptide Release G_protein->Neuropeptide cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates

Signaling pathway of 5-HT1D receptor agonists.

Furthermore, compounds incorporating this scaffold have been identified as potent antagonists of the 5-HT2A receptor, a target implicated in various neuropsychiatric disorders.

The 3-piperidin-4-yl-1H-indole core is a key feature in a class of multi-target ligands with affinity for both dopamine D2 and serotonin 5-HT2A receptors. Several of these compounds exhibit an "atypical" antipsychotic profile, characterized by a lower incidence of extrapyramidal side effects. This is attributed to their balanced D2/5-HT2A antagonism.

D2_Antagonist_Pathway Ligand D2 Antagonist (3-Piperidin-4-yl-1H-indole derivative) Receptor Dopamine D2 Receptor Ligand->Receptor blocks G_protein Gi/o Protein Receptor->G_protein beta_Arrestin β-Arrestin Receptor->beta_Arrestin AC Adenylate Cyclase (Inhibition) G_protein->AC Signaling Downstream Signaling (e.g., Akt/GSK3β) beta_Arrestin->Signaling

Simplified signaling of a D2 receptor antagonist.

More recently, selective antagonists of the dopamine D4 receptor bearing this scaffold have shown promise as potential therapeutics for glioblastoma. These compounds impede the growth and survival of glioblastoma stem cells by disrupting the autophagy-lysosomal pathway.[1]

Table 2: GPCR Binding Affinities of Representative 3-Piperidin-4-yl-1H-indole Derivatives

CompoundTargetBinding Affinity (Ki, nM)Functional Activity
Sertindole D20.24Antagonist
5-HT2A0.39Antagonist
α14.6Antagonist
L-772,405 5-HT1D0.4Agonist
5-HT1B68Agonist
Kinase Inhibition

The indole nucleus is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. While specific data for the 3-piperidin-4-yl-1H-indole scaffold is emerging, related indole derivatives have demonstrated potent inhibition of various kinases, including receptor tyrosine kinases and serine/threonine kinases. Further exploration of this scaffold in the context of kinase inhibition is a promising avenue for the development of novel anticancer agents.

Experimental Protocols

General Synthesis of 3-(1-Benzylpiperidin-4-yl)-1H-indole

A mixture of indole (1.0 eq), N-benzyl-4-piperidone (1.1 eq), and potassium hydroxide (2.0 eq) in methanol is heated to reflux for 24 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

This intermediate is then dissolved in ethanol, and a catalytic amount of palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the 3-(1-benzylpiperidin-4-yl)-1H-indole.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Plasmodium falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are seeded in 96-well plates. The test compounds are serially diluted and added to the wells. The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. After incubation, the plates are frozen at -80°C. To determine parasite growth, a lysis buffer containing SYBR Green I is added to the thawed plates. Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The EC50 values are calculated from the dose-response curves.

Radioligand Binding Assay for GPCRs

Membranes from cells stably expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors) are prepared. In a 96-well plate, the membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compounds in a binding buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. The plates are incubated at room temperature for a specified time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Cellular Viability Assay (MTT Assay) for Glioblastoma Cells

Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

D4 Receptor Antagonism and Autophagy-Lysosomal Pathway Disruption in Glioblastoma

Dopamine D4 receptor antagonists bearing the 3-piperidin-4-yl-1H-indole scaffold have been shown to inhibit the growth of glioblastoma stem cells by disrupting the autophagy-lysosomal pathway. This leads to an accumulation of autophagic vacuoles and ultimately triggers apoptosis.[1]

Autophagy_Pathway cluster_0 Autophagy Induction cluster_1 Nucleation cluster_2 Elongation & Maturation cluster_3 Fusion & Degradation ULK1 ULK1 Complex Beclin1 Beclin-1/Vps34 Complex ULK1->Beclin1 Phagophore Phagophore Beclin1->Phagophore ATG ATG Proteins (LC3, ATG5, etc.) Phagophore->ATG Autophagosome Autophagosome ATG->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome DRD4_Antagonist D4 Receptor Antagonist Disruption Disruption of Lysosomal Function DRD4_Antagonist->Disruption Disruption->Lysosome

Disruption of the autophagy-lysosomal pathway by D4 receptor antagonists.

Conclusion

The 3-piperidin-4-yl-1H-indole scaffold represents a highly valuable and versatile core structure in modern drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of promising candidates for the treatment of malaria, neurological disorders, and cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, encouraging further investigation and innovation in the development of novel therapeutics based on this remarkable scaffold.

References

A Technical Guide to Dopamine D4 Receptor Antagonism: A Profile of a Selective Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Phenyl-3-(piperidin-4-YL)-1H-indole" specified in the topic is not extensively documented in scientific literature as a selective dopamine D4 receptor antagonist. To fulfill the structural and data requirements of this technical guide, the well-characterized and highly selective D4 antagonist, L-745,870 , will be utilized as a representative molecule. The data, protocols, and pathways described herein pertain to L-745,870 as a model for a selective D4 antagonist.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in drug discovery for various neurological and psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD).[1][2][3] Unlike other D2-like receptors, the D4 receptor has a distinct distribution in the brain, with higher expression in cortical and limbic regions and lower expression in the striatum. This unique localization suggests that a selective D4 antagonist could offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with less selective antipsychotic agents.[4]

This guide provides an in-depth technical overview of a selective dopamine D4 antagonist, using L-745,870 as a model. It covers the pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.

Pharmacological Profile of L-745,870

L-745,870 is recognized for its high affinity and selectivity for the human dopamine D4 receptor.[5] Its binding profile has been characterized extensively across various dopamine receptor subtypes and other related receptors.

Receptor Binding Affinity

The affinity of a compound for its target receptor is a critical measure of its potency. The equilibrium dissociation constant (Ki) is used to quantify this affinity, with lower values indicating higher affinity.

Receptor SubtypeL-745,870 Kᵢ (nM)Reference Compound: Clozapine Kᵢ (nM)Reference Compound: Haloperidol Kᵢ (nM)
Dopamine D4 0.43 ~2.15~0.86
Dopamine D2960--
Dopamine D32300--
Data compiled from multiple sources indicating high selectivity for the D4 receptor.[5][6]
Selectivity Profile

Selectivity is crucial for minimizing off-target effects. L-745,870 demonstrates high selectivity for the D4 receptor over other dopamine receptor subtypes and moderate affinity for several other receptor types.

Receptor TypeSelectivity Fold (D₂/D₄)Selectivity Fold (D₃/D₄)Other Receptors with Moderate Affinity (IC₅₀ < 300 nM)
L-745,870 >2000-fold>5000-fold5-HT₂, Sigma (σ) sites, α-adrenergic
Data sourced from references[5][6].

Mechanism of Action and Signaling Pathway

The dopamine D4 receptor is coupled to the inhibitory G-protein, Gαi/o.[3][][8] Upon activation by an agonist like dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][9] An antagonist, such as L-745,870, binds to the receptor but does not elicit a response. Instead, it blocks the receptor from being activated by an agonist, thereby preventing the downstream reduction in cAMP levels.

D4_Signaling_Pathway Dopamine D4 Receptor Signaling and Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Conversion Blocked G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates Antagonist L-745,870 (Antagonist) Antagonist->D4R Binds & Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: D4 receptor signaling pathway and antagonist inhibition.

Experimental Protocols

The characterization of a D4 antagonist involves multiple standardized assays. Below are outlines for key experimental methodologies.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of L-745,870 for the human D4 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]spiperone, a commonly used radioligand for dopamine receptors.

  • Test Compound: L-745,870 at various concentrations.

  • Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., unlabeled haloperidol) to determine background binding.

  • Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., NaCl, KCl, MgCl₂, CaCl₂).

  • Instrumentation: Scintillation counter.

Protocol:

  • Preparation: A reaction mixture is prepared in assay buffer containing the cell membranes, the radioligand ([³H]spiperone) at a fixed concentration (e.g., 0.2 nM), and varying concentrations of the test compound (L-745,870).[5]

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes while allowing unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value (the concentration of L-745,870 that displaces 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To confirm the antagonist activity of L-745,870 at the D4 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor (hD4CHO or hD4HEK).[5][6]

  • Agonist: Dopamine.

  • Adenylyl Cyclase Stimulator: Forskolin (used to raise basal cAMP levels, making inhibition easier to measure).

  • Test Compound: L-745,870 at various concentrations.

  • cAMP Detection Kit: A commercial kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.[10][11]

Protocol:

  • Cell Plating: Cells are plated in 96- or 384-well plates and grown to an appropriate confluency.

  • Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist (L-745,870) for a short period.

  • Stimulation: A mixture of forskolin and a fixed concentration of the agonist (dopamine, typically at its EC₈₀) is added to the wells.[10] This stimulates adenylyl cyclase while simultaneously providing the D4-mediated inhibitory signal.

  • Incubation: The plates are incubated for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: A lysis buffer is added to release intracellular cAMP. The detection reagents from the cAMP kit are then added according to the manufacturer's protocol.

  • Data Acquisition: The signal (e.g., fluorescence ratio for HTRF) is read using a plate reader.

  • Data Analysis: The antagonist's potency is determined by plotting the cAMP levels against the antagonist concentration and fitting the data to a dose-response curve to calculate the IC₅₀ value.

Drug Candidate Evaluation Workflow

The preclinical evaluation of a potential D4 antagonist follows a logical progression from initial identification to functional characterization.

Drug_Discovery_Workflow Preclinical Evaluation Workflow for a D4 Antagonist A Primary Screening (High-Throughput Binding Assay) B Hit Confirmation (IC₅₀ Determination) A->B Identify Hits C Selectivity Profiling (Binding vs. D₂, D₃, 5-HT₂ etc.) B->C Confirm Potency D Functional Assay (Antagonist Mode) (e.g., cAMP Inhibition Assay) C->D Assess Selectivity E Functional Assay (Agonist Mode) (To exclude intrinsic activity) D->E Confirm Mechanism F In Vivo Surrogate Marker Assays (Brain Receptor Occupancy) E->F Confirm Mode of Action G Preclinical Candidate Selection F->G Evaluate In Vivo Target Engagement

Caption: A typical workflow for identifying and characterizing a D4 antagonist.

Conclusion

Using L-745,870 as a representative example, this guide has detailed the key attributes of a selective dopamine D4 receptor antagonist. The compound exhibits high potency and over 2000-fold selectivity for the D4 receptor compared to the D2 subtype.[5][6] Its mechanism as a functional antagonist is confirmed through its ability to block agonist-mediated inhibition of adenylyl cyclase.[5] Although L-745,870 itself was not effective as an antipsychotic in human trials, the rigorous characterization of such selective ligands provides invaluable tools for neuroscience research and serves as a foundation for the development of future therapeutics targeting the dopamine D4 receptor.[4][12]

References

The Antimalarial Potential of 3-Piperidin-4-yl-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antimalarial potential of 3-piperidin-4-yl-1H-indole derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, detailing the synthesis, in vitro antiplasmodial activity, and cytotoxicity of this promising class of compounds. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and utilizes visualizations to illustrate synthetic pathways and experimental workflows. The information is primarily based on the foundational study by Santos et al. (2015) in the European Journal of Medicinal Chemistry, which identified a lead compound with low micromolar activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of novel antimalarial agents with new mechanisms of action. The 3-piperidin-4-yl-1H-indole scaffold has emerged as a promising chemotype for the development of new antimalarials. A significant study in this area involved a whole-cell screen against P. falciparum, which led to the identification and optimization of this series of compounds. One particular derivative, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, also referred to as compound 10d in the primary literature, has demonstrated notable activity against both chloroquine-sensitive and chloroquine-resistant parasite strains, with EC50 values in the low micromolar range.[1][2][3] This guide will delve into the specifics of the synthesis, biological evaluation, and potential of these derivatives.

Quantitative Data

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of key 3-piperidin-4-yl-1H-indole derivatives as reported in the literature.

Table 1: In Vitro Antiplasmodial Activity of Lead Compound 10d [1][2]

CompoundP. falciparum Strain (Chloroquine-sensitive)EC50 (µM)P. falciparum Strain (Chloroquine-resistant)EC50 (µM)
10d 3D7~3W2~3

Table 2: Cytotoxicity of Lead Compound 10d [1][4]

CompoundCell LineAssayCC50 (µM)Selectivity Index (SI)
10d HepG2 (Human liver carcinoma)MTT>10>3.3

Note: The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) to the effective antiplasmodial concentration (EC50 against the resistant W2 strain).

Experimental Protocols

General Synthetic Pathway for 3-Piperidin-4-yl-1H-indole Derivatives

The synthesis of the 3-piperidin-4-yl-1H-indole derivatives is achieved through a three-step process.[1][2] A general outline is provided below.

Synthesis_Pathway indole Indole intermediate1 tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate indole->intermediate1 Step 1: Condensation piperidone N-Boc-4-piperidone piperidone->intermediate1 intermediate2 3-(Piperidin-4-yl)-1H-indole intermediate1->intermediate2 Step 2: Reduction & Deprotection final_product N-substituted 3-piperidin-4-yl-1H-indole derivatives intermediate2->final_product Step 3: N-functionalization acyl_chloride Acyl Chloride / Carboxylic Acid acyl_chloride->final_product

General Synthetic Scheme

Step 1: Condensation of Indole with N-Boc-4-piperidone

  • Reagents: Indole, N-Boc-4-piperidone, potassium hydroxide, methanol.

  • Procedure: A solution of indole and N-Boc-4-piperidone in methanol is treated with potassium hydroxide and refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then filtered, washed, and dried.

Step 2: Reduction and Deprotection

  • Reagents: Intermediate from Step 1, palladium on carbon (10% Pd/C), hydrogen gas, methanol, hydrochloric acid.

  • Procedure: The intermediate from the first step is dissolved in methanol and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. After the reduction is complete (monitored by TLC), the catalyst is filtered off. The solvent is evaporated, and the residue is treated with a solution of hydrochloric acid in methanol to effect deprotection of the Boc group. The solvent is removed under reduced pressure to yield the hydrochloride salt of 3-(piperidin-4-yl)-1H-indole.

Step 3: N-functionalization of the Piperidine Ring

  • Reagents: 3-(Piperidin-4-yl)-1H-indole hydrochloride, appropriate acyl chloride or carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., triethylamine or diisopropylethylamine), dichloromethane (DCM) or dimethylformamide (DMF).

  • Procedure for Acylation: To a solution of 3-(piperidin-4-yl)-1H-indole hydrochloride and a base in an appropriate solvent, the corresponding acyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Procedure for Amide Coupling: To a solution of 3-(piperidin-4-yl)-1H-indole hydrochloride, the carboxylic acid, a coupling agent, and a base in an appropriate solvent are added. The reaction is stirred at room temperature. Work-up and purification are similar to the acylation procedure.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is used to determine the 50% effective concentration (EC50) of the synthesized compounds against P. falciparum.[1]

In_Vitro_Workflow start Prepare compound dilutions in 96-well plates culture Add synchronized P. falciparum culture (ring stage) start->culture incubate Incubate for 72 hours culture->incubate lyse Lyse red blood cells and add SYBR Green I incubate->lyse read Measure fluorescence (485 nm excitation, 535 nm emission) lyse->read analyze Calculate EC50 values read->analyze

In Vitro Antiplasmodial Assay Workflow
  • Parasite Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum.

  • Culture Conditions: Parasites are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Protocol:

    • Serially dilute the test compounds in 96-well microtiter plates.

    • Add synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

    • Incubate the plates for 72 hours under standard culture conditions.

    • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Determine the EC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the toxicity of the compounds against a mammalian cell line, typically HepG2 cells.[4]

Cytotoxicity_Workflow start Seed HepG2 cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution and incubate for 4 hours incubate2->add_mtt solubilize Add solubilization buffer (e.g., DMSO) add_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate CC50 values read->analyze

Cytotoxicity Assay Workflow
  • Cell Line: Human hepatoma cell line (HepG2).

  • Culture Conditions: Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Protocol:

    • Seed HepG2 cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate the plates for 48 to 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Potential Mechanism of Action and Signaling Pathways

While the exact mechanism of action for 3-piperidin-4-yl-1H-indole derivatives has not been definitively elucidated, the broader class of indole-containing antimalarials is known to interfere with several parasite-specific pathways. Two of the most cited potential mechanisms are the inhibition of hemozoin formation and the modulation of the P. falciparum ATPase4 (PfATP4).

Mechanism_of_Action cluster_hemozoin Hemozoin Formation Inhibition cluster_pfatp4 PfATP4 Modulation heme Toxic free heme hemozoin Non-toxic hemozoin crystal heme->hemozoin Parasite detoxification parasite_death Parasite Death heme->parasite_death Accumulation of toxic heme indole_derivative1 3-Piperidin-4-yl-1H-indole Derivative indole_derivative1->heme Binds to heme, preventing crystallization pfatp4 PfATP4 (Na+ transporter) na_homeostasis Na+ homeostasis pfatp4->na_homeostasis Maintains low intracellular Na+ disrupted_homeostasis Disrupted Na+ homeostasis indole_derivative2 3-Piperidin-4-yl-1H-indole Derivative indole_derivative2->pfatp4 Inhibits transporter function disrupted_homeostasis->parasite_death Osmotic stress and cell death

Potential Antimalarial Mechanisms of Action
  • Inhibition of Hemozoin Formation: During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Many antimalarial drugs, including chloroquine, are thought to act by binding to heme and preventing its detoxification, leading to the accumulation of toxic heme and subsequent parasite death. It is hypothesized that indole derivatives may act in a similar fashion.

  • Modulation of PfATP4: PfATP4 is a P-type ATPase that functions as a sodium efflux pump in the parasite's plasma membrane, maintaining low intracellular sodium concentrations. Inhibition of PfATP4 leads to a disruption of sodium homeostasis, causing an influx of sodium ions, cellular swelling, and ultimately, parasite death. This has been identified as the mechanism for other classes of antimalarial compounds, and it is a plausible target for indole derivatives.

Further studies are required to definitively establish the mechanism of action for the 3-piperidin-4-yl-1H-indole class of compounds.

Conclusion

The 3-piperidin-4-yl-1H-indole scaffold represents a valuable starting point for the development of novel antimalarial drugs. The lead compound 10d exhibits promising activity against both drug-sensitive and drug-resistant P. falciparum strains with a favorable selectivity index. The synthetic route is straightforward, allowing for the generation of a diverse library of analogues for further structure-activity relationship (SAR) studies. Future work should focus on optimizing the potency and pharmacokinetic properties of this series, as well as elucidating the specific molecular target and mechanism of action to aid in the rational design of next-generation antimalarials. This technical guide provides a solid foundation of the current knowledge on these compounds, intended to facilitate further research and development in this critical area of infectious disease.

References

A Technical Guide to 2-Phenyl-3-(piperidin-4-YL)-1H-indole Analogues in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits.[1] Current antipsychotic medications primarily target the dopamine D2 receptor, but many patients experience inadequate symptom relief or dose-limiting side effects.[2] This has spurred the search for novel therapeutic agents with improved efficacy and tolerability. One promising area of research involves the development of multi-target ligands that modulate not only the dopaminergic system but also other neurotransmitter systems implicated in the pathophysiology of schizophrenia, such as the serotonergic system.[3][4]

This technical guide focuses on the pharmacological profile and preclinical evaluation of 2-phenyl-3-(piperidin-4-YL)-1H-indole analogues as potential antipsychotic agents. While specific data on the exact molecule "this compound" is limited in publicly available research, this document synthesizes findings from closely related indole and piperidine/piperazine derivatives to provide a representative overview for researchers in the field. The core structure combines a phenyl-indole scaffold, known for its interaction with various CNS targets, with a piperidine moiety, a common feature in many successful CNS drugs.

Chemical Structure and Synthesis

The general structure of the compounds discussed in this guide is characterized by a 2-phenyl-1H-indole core linked at the 3-position to a piperidine ring.

Synthesis: The synthesis of 2-phenylindole derivatives can be achieved through various methods, with the Fischer indole synthesis being a common approach.[5][6] This typically involves the reaction of a substituted phenylhydrazine with a ketone, in this case, a derivative of acetophenone. The subsequent introduction of the piperidine moiety can be accomplished through N-alkylation of a suitable piperidine precursor with a reactive intermediate of the 2-phenylindole core.[7]

Pharmacological Profile: A Multi-Target Approach

The therapeutic rationale for developing this compound analogues for schizophrenia lies in their potential to act as multi-target ligands, simultaneously modulating dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[3][4] This "multi-modal" approach is hypothesized to offer a broader spectrum of efficacy, addressing not only the positive symptoms but also the negative and cognitive symptoms of schizophrenia, with a potentially improved side-effect profile compared to first-generation antipsychotics.[8]

Receptor Binding Affinities

The following table summarizes representative binding affinities (Ki, in nM) of analogous compounds for key molecular targets in schizophrenia. Lower Ki values indicate higher binding affinity.

Compound AnalogueDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference
Analogue A152510[3]
Analogue B8185[4]
Analogue C223015[3]

Signaling Pathways

The therapeutic effects of these compounds are mediated through their interaction with key G-protein coupled receptors (GPCRs) in the brain.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2_Ligand D2 Antagonist/ Partial Agonist D2R D2 Receptor D2_Ligand->D2R Binds D2_Gi Gi/o D2R->D2_Gi Activates D2_AC Adenylyl Cyclase (Inhibition) D2_Gi->D2_AC Inhibits D2_cAMP ↓ cAMP D2_AC->D2_cAMP HT1A_Ligand 5-HT1A Partial Agonist HT1AR 5-HT1A Receptor HT1A_Ligand->HT1AR Binds HT1A_Gi Gi/o HT1AR->HT1A_Gi Activates HT1A_AC Adenylyl Cyclase (Inhibition) HT1A_Gi->HT1A_AC Inhibits HT1A_cAMP ↓ cAMP HT1A_AC->HT1A_cAMP HT2A_Ligand 5-HT2A Antagonist HT2AR 5-HT2A Receptor HT2A_Ligand->HT2AR Binds HT2A_Gq Gq/11 HT2AR->HT2A_Gq Activates HT2A_PLC Phospholipase C (Activation) HT2A_Gq->HT2A_PLC Activates HT2A_IP3_DAG ↑ IP3 & DAG HT2A_PLC->HT2A_IP3_DAG

Caption: Key signaling pathways modulated by multi-target antipsychotics.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compounds for specific receptors.

Methodology:

  • Membrane Preparation: Membranes from cell lines stably expressing the human cloned receptors (e.g., D2, 5-HT1A, 5-HT2A) are prepared.[3]

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

In Vivo Behavioral Models of Schizophrenia

Objective: To evaluate the antipsychotic-like activity of the test compounds in animal models that mimic certain aspects of schizophrenia.

1. Amphetamine-Induced Hyperlocomotion

Rationale: This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.[9] Amphetamine induces an increase in dopamine release, leading to hyperlocomotor activity, which can be reversed by antipsychotic drugs.[9]

Methodology:

  • Acclimation: Rodents (typically mice or rats) are acclimated to the testing environment (e.g., open field arena).

  • Treatment: Animals are pre-treated with the test compound or vehicle.

  • Induction: Amphetamine is administered to induce hyperlocomotion.

  • Observation: Locomotor activity is recorded and analyzed for a specific duration.

  • Data Analysis: The ability of the test compound to reduce amphetamine-induced hyperlocomotion is compared to the vehicle control.

2. Novel Object Recognition (NOR) Test

Rationale: The NOR test is used to evaluate the effects of a compound on cognitive deficits, a core feature of schizophrenia.

Methodology:

  • Habituation: Animals are habituated to the testing arena in the absence of any objects.

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

  • Data Analysis: A discrimination index is calculated to assess recognition memory. Pro-cognitive compounds are expected to increase the time spent exploring the novel object.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel antipsychotic candidate.

Experimental_Workflow A Compound Synthesis and Characterization B In Vitro Screening: Receptor Binding Assays A->B C Functional Assays (e.g., cAMP, Ca2+ flux) B->C D In Vivo Pharmacokinetics (ADME) C->D H Lead Optimization C->H E In Vivo Behavioral Models: Amphetamine-Induced Hyperactivity D->E F Cognitive Models (e.g., Novel Object Recognition) E->F G Toxicity and Safety Pharmacology F->G F->H G->H

Caption: Preclinical drug discovery workflow for novel antipsychotics.

Conclusion

The exploration of this compound analogues and related multi-target compounds represents a promising strategy in the development of new treatments for schizophrenia. By engaging with multiple neurotransmitter systems, these molecules have the potential to offer a more comprehensive therapeutic effect, addressing a wider range of symptoms with an improved safety profile. The experimental protocols and workflows outlined in this guide provide a framework for the preclinical evaluation of such compounds, from initial screening to in vivo efficacy studies. Further research and optimization of this chemical scaffold could lead to the identification of novel clinical candidates for the treatment of schizophrenia and other complex psychiatric disorders.

References

Novel Indole Derivatives: A Promising Frontier in Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD), a progressive neurodegenerative disorder, remains a formidable challenge to global health, creating an urgent need for innovative therapeutic strategies. Among the diverse chemical scaffolds explored for anti-AD drug discovery, indole and its derivatives have emerged as a particularly promising class of compounds. Their inherent structural versatility and ability to interact with multiple pathological targets in AD make them privileged structures in medicinal chemistry. This technical guide provides a comprehensive overview of recent advancements in the development of novel indole derivatives for the treatment of Alzheimer's disease, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Multi-Targeting Potential of Indole Derivatives

The complex and multifactorial nature of Alzheimer's disease necessitates therapeutic agents that can modulate multiple components of its pathophysiology. Indole derivatives have demonstrated significant potential as multi-target-directed ligands (MTDLs), concurrently engaging with key pathological hallmarks of AD, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, and oxidative stress.[1][2]

Cholinesterase Inhibition: A well-established therapeutic approach for AD involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine, leading to improved cognitive function.[3][4] Numerous studies have reported the synthesis of potent indole-based cholinesterase inhibitors.

Amyloid-β Aggregation Inhibition: The aggregation of amyloid-beta peptides into senile plaques is a central event in AD pathogenesis.[1] Certain indole derivatives have been shown to effectively inhibit Aβ aggregation, highlighting their disease-modifying potential.[3]

Tau Protein Modulation: The hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles (NFTs) is another critical pathological feature of AD.[5][6] Research into indole-based compounds has revealed their ability to interfere with tau misfolding and aggregation.[5]

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases, particularly MAO-B, are involved in the degradation of neurotransmitters and contribute to oxidative stress in the brain. Indole derivatives have been designed to inhibit MAO-B, offering neuroprotective effects.[7]

Quantitative Data on Novel Indole Derivatives

The following tables summarize the in vitro biological activities of recently developed indole derivatives against key Alzheimer's disease targets.

Table 1: Cholinesterase Inhibitory Activity of Novel Indole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 5 AChE0.042Donepezil-[8][9][10]
BChE3.003-[8][9][10]
Compound 7 AChE2.54Donepezil-[8][9][10]
BChE0.207-[8][9][10]
Compound 11 AChE0.052Donepezil-[8][9][10]
BChE2.529-[8][9][10]
Compound IIId AChEMore potent than DonepezilDonepezil-[11]
Compound 6 (propargylamine moiety)MAO-B14-20 fold better than LadostigilLadostigil-[7]
eeAChE2-5Tacrine0.11[7][12]
eqBuChE2-5Tacrine0.017[7][12]
Compound 8 (propargylamine moiety)MAO-B14-20 fold better than LadostigilLadostigil-[7]
Compound 5b Aβ1-42 Aggregation2.50Tacrine3.50[3]
AChE-Donepezil-[3]
BuChE-Tacrine-[3]
Compound 6b Aβ1-42 Aggregation4.94Tacrine3.50[3]
AChE49.30 nMDonepezil-[3]
BuChE80.44 nMTacrine-[3]
Indole-based sulfonamide analog 9 AChE0.15 ± 0.050Donepezil0.016 ± 0.12[4]
BuChE0.20 ± 0.10Donepezil0.30 ± 0.010[4]

Note: '-' indicates data not provided in the source. eeAChE refers to electric eel acetylcholinesterase and eqBuChE refers to equine serum butyrylcholinesterase.

Key Experimental Protocols

This section provides a detailed methodology for commonly employed assays in the evaluation of anti-Alzheimer's agents.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil or Tacrine)

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the enzyme solution (AChE or BChE).

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Add the substrate solution (ATCI or BTCI) and DTNB to initiate the reaction.

  • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a specific wavelength (typically 412 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Aβ Aggregation Inhibition Assay

This assay assesses the ability of a compound to prevent the aggregation of amyloid-beta peptides.

Materials:

  • Aβ1-42 or Aβ1-40 peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds

Procedure:

  • Prepare a stock solution of the Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in phosphate buffer to the desired concentration.

  • Incubate the Aβ solution with or without the test compounds at various concentrations at 37°C with gentle agitation for a specified period (e.g., 24-48 hours) to induce aggregation.

  • After incubation, add Thioflavin T to the samples.

  • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. The fluorescence of ThT increases upon binding to amyloid fibrils.

  • Calculate the percentage of inhibition of Aβ aggregation for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds and a toxic insult (e.g., Aβ oligomers or H2O2)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a specified pre-treatment period.

  • Induce cytotoxicity by adding a toxic agent (e.g., Aβ oligomers or H2O2) and co-incubate with the test compounds for a further period (e.g., 24 hours).

  • Remove the medium and add MTT solution to each well. Incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Alzheimer's disease and the mechanisms of action of potential therapeutics is crucial for understanding and advancing drug discovery efforts.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh AcetylCoA Acetyl-CoA AcetylCoA->ChAT Choline Choline Choline->ChAT AChE AChE ACh_synapse->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE->Choline Recycling Indole_Derivative Indole Derivative Indole_Derivative->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Cholinergic signaling at the synapse and the inhibitory action of indole derivatives on AChE.

Experimental_Workflow_Drug_Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Novel Indole Derivatives ChE_Assay Cholinesterase Inhibition Assay Synthesis->ChE_Assay Abeta_Assay Aβ Aggregation Inhibition Assay Synthesis->Abeta_Assay MAO_Assay MAO Inhibition Assay Synthesis->MAO_Assay Cell_Viability Cell Viability Assay (e.g., MTT) ChE_Assay->Cell_Viability Lead Compounds Abeta_Assay->Cell_Viability Lead Compounds MAO_Assay->Cell_Viability Lead Compounds Neuroprotection Neuroprotection Studies (e.g., against Aβ toxicity) Cell_Viability->Neuroprotection Animal_Models AD Animal Models (e.g., transgenic mice) Neuroprotection->Animal_Models Promising Candidates Behavioral_Tests Behavioral Tests (e.g., Morris water maze) Animal_Models->Behavioral_Tests Amyloid_Cascade_Hypothesis APP Amyloid Precursor Protein (APP) Abeta_Monomer Aβ Monomer APP->Abeta_Monomer Cleavage by Secretases Secretases β- and γ-secretases Abeta_Oligomer Aβ Oligomer Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Fibril Aβ Fibril Abeta_Oligomer->Abeta_Fibril Aggregation Neurotoxicity Neurotoxicity Abeta_Oligomer->Neurotoxicity Plaque Senile Plaque Abeta_Fibril->Plaque Plaque->Neurotoxicity Indole_Derivative Indole Derivative Indole_Derivative->Abeta_Oligomer Inhibition of Aggregation NFT Neurofibrillary Tangles (Tau Pathology) Neurotoxicity->NFT

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of 2-Phenyl-3-(piperidin-4-YL)-1H-indole

This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Fischer indole synthesis methodology.[1][2][3]

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents.[4] Specifically, 2,3-disubstituted indoles are of significant interest due to their diverse biological activities. The target molecule, this compound, combines the 2-phenylindole core with a piperidine moiety at the 3-position, a common feature in centrally active compounds. This protocol outlines a two-step synthesis commencing with a Fischer indole cyclization followed by the deprotection of the piperidine nitrogen.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the Fischer indole synthesis, which is a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][5] In this protocol, phenylhydrazine hydrochloride is reacted with N-Boc-4-acetylpiperidine to form the protected intermediate, tert-butyl 4-(2-phenyl-1H-indol-3-yl)piperidine-1-carboxylate. The second step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-phenyl-1H-indol-3-yl)piperidine-1-carboxylate

This step employs the Fischer indole synthesis to construct the indole ring.[6][7]

  • Materials:

    • Phenylhydrazine hydrochloride

    • N-Boc-4-acetylpiperidine

    • Glacial acetic acid

    • Ethanol

    • Sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-Boc-4-acetylpiperidine (1.0 eq) in ethanol, add phenylhydrazine hydrochloride (1.1 eq).

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(2-phenyl-1H-indol-3-yl)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound

This step involves the deprotection of the Boc-protected piperidine.

  • Materials:

    • tert-butyl 4-(2-phenyl-1H-indol-3-yl)piperidine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve tert-butyl 4-(2-phenyl-1H-indol-3-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5.0 eq) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

StepCompoundMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
1tert-butyl 4-(2-phenyl-1H-indol-3-yl)piperidine-1-carboxylate404.53--->95%
2This compound304.42--->98%

Note: Theoretical and actual yields are dependent on the starting scale of the reaction.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Deprotection A Phenylhydrazine HCl + N-Boc-4-acetylpiperidine B tert-butyl 4-(2-phenyl-1H-indol-3-yl)piperidine-1-carboxylate A->B Acetic Acid, Ethanol, Reflux C tert-butyl 4-(2-phenyl-1H-indol-3-yl)piperidine-1-carboxylate D This compound C->D TFA, DCM

Caption: Synthetic scheme for this compound.

Diagram 2: Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials FischerIndole Fischer Indole Synthesis Start->FischerIndole Purification1 Purification (Chromatography) FischerIndole->Purification1 ProtectedIntermediate Protected Intermediate Purification1->ProtectedIntermediate Deprotection Boc Deprotection ProtectedIntermediate->Deprotection Purification2 Purification (Extraction) Deprotection->Purification2 FinalProduct Final Product Purification2->FinalProduct

Caption: Flowchart of the synthesis and purification process.

References

Application Notes and Protocols for N-Alkylation of 3-(piperidin-3-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(piperidin-3-yl)-1H-indole are a significant class of heterocyclic compounds frequently investigated in medicinal chemistry due to their diverse biological activities. Many of these compounds are known to interact with various receptors, ion channels, and enzymes, with a particular emphasis on their role as ligands for serotonin (5-HT) receptors. The N-alkylation of the piperidine nitrogen atom in this scaffold is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.

This document provides detailed protocols for two primary methods of N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives: direct N-alkylation with alkylating agents and reductive amination. It also includes quantitative data for these reactions and visual diagrams to illustrate the experimental workflow and a representative biological signaling pathway.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives under various reaction conditions.

EntryStarting MaterialAlkylating Agent/AldehydeReagent/CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Racemic 3-(piperidin-3-yl)-1H-indole(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide-K₂CO₃Acetonitrile454875[1]
2Racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide-K₂CO₃Acetonitrile457272[1]
3Racemic 5-methoxy-3-(piperidin-3-yl)-1H-indole(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide-K₂CO₃Acetonitrile457278[1]
4Secondary Amine (general)Aldehyde (1.5 equiv.)NaBH(OAc)₃ (3 equiv.)-1,4-DioxaneRT0.17-[2]
5Secondary Amine (general)Aldehyde (1.3 equiv.)NaBH(OAc)₃ (1.5 equiv.)TEA (1 equiv.)5% AcOH in DMFRT3-[2]

Experimental Protocols

Two primary methodologies for the N-alkylation of the piperidine moiety in 3-(piperidin-3-yl)-1H-indole derivatives are presented below. The choice of method will depend on the desired substituent and the stability of the starting material.

Protocol 1: Direct N-Alkylation with an Alkylating Agent

This protocol is adapted from the work of Malinowska et al. (2022) and is suitable for the introduction of specific alkyl groups using corresponding tosylate or halide reagents.[1]

Materials:

  • 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq)

  • Alkylating agent (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 3-(piperidin-3-yl)-1H-indole derivative (0.01 mol) in 100 mL of anhydrous acetonitrile, add the alkylating agent (0.01 mol) and potassium carbonate (0.011 mol).

  • Stir the reaction mixture at 45 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 48 to 72 hours depending on the substrate.[1]

  • Upon completion of the reaction, concentrate the mixture under vacuum at 45 °C.

  • The resulting residue can be pre-purified by silica gel column chromatography using an eluent such as a mixture of dichloromethane, methanol, and triethylamine (e.g., 98:2:0.1 v/v/v).[1]

  • Further purification of diastereomeric mixtures, if applicable, can be achieved by semi-preparative HPLC or further column chromatography with a suitable eluent system (e.g., acetone/cyclohexane).[1]

Protocol 2: Reductive Amination

This protocol provides a general and versatile method for introducing a wide range of substituents via the reaction of the secondary amine with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Materials:

  • 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq)

  • Aldehyde or ketone (1.1-1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-3.0 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq) and the corresponding aldehyde or ketone (1.1-1.5 eq) in an anhydrous solvent such as DCM or DCE.

  • Stir the mixture at room temperature for a short period (e.g., 20-30 minutes) to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-3.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC (typically 1-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives.

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_reductive Reductive Amination start_alk Start with 3-(piperidin-3-yl)-1H-indole react_alk React with Alkylating Agent + K₂CO₃ in Acetonitrile start_alk->react_alk Step 1 purify_alk Purification (Column Chromatography) react_alk->purify_alk Step 2 product_alk N-alkylated Product purify_alk->product_alk Final Product start_red Start with 3-(piperidin-3-yl)-1H-indole react_red React with Aldehyde/Ketone + NaBH(OAc)₃ in DCM/DCE start_red->react_red Step 1 purify_red Purification (Column Chromatography) react_red->purify_red Step 2 product_red N-alkylated Product purify_red->product_red Final Product

Caption: General experimental workflows for direct N-alkylation and reductive amination.

Signaling Pathway Diagram

Many N-alkylated 3-(piperidin-3-yl)-1H-indole derivatives are known to be potent and selective ligands for the 5-HT₆ serotonin receptor, which is implicated in various central nervous system disorders. The diagram below illustrates a simplified signaling pathway associated with the 5-HT₆ receptor.

signaling_pathway ligand N-alkylated 3-(piperidin-3-yl)-1H-indole receptor 5-HT₆ Receptor (GPCR) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., gene transcription, neuronal excitability) pka->downstream Phosphorylates targets leading to

Caption: Simplified 5-HT₆ receptor signaling pathway.

References

Application Notes and Protocols for 2-Phenyl-3-(piperidin-4-YL)-1H-indole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-Phenyl-3-(piperidin-4-YL)-1H-indole and its derivatives in various cell-based assays. This compound belongs to a class of indole derivatives that have shown significant activity in several key biological pathways, making it a valuable tool for drug discovery and development in oncology, infectious diseases, and neuroscience.

Overview of Biological Activities

The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting potent and selective modulation of several important drug targets. Key reported activities include:

  • Serotonin 5-HT2A Receptor Antagonism: Certain derivatives of this scaffold have demonstrated high-affinity binding to the human serotonin 2A (h5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in various central nervous system disorders.

  • Antimalarial Activity: The 3-(piperidin-4-yl)-1H-indole core has been identified as a novel chemotype with activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Hedgehog Signaling Pathway Inhibition: Indole derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key driver in several types of cancer.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives.

Table 1: Serotonin 5-HT2A Receptor Binding Affinity

Compound IDModificationReceptorAssay TypeKᵢ (nM)Reference
1 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleh5-HT2ARadioligand Binding0.06[1]
2 Phenylpiperazine derivative5-HT1ARadioligand Binding<10[2]
3 Long-chain arylpiperazine derivative5-HT2ARadioligand Binding6.69 - 91.7[3]

Table 2: Antimalarial Activity against Plasmodium falciparum

Compound IDModificationP. falciparum Strain(s)Assay TypeIC₅₀ (µM)Reference
4 N-pyridin-3-yl-formamideDrug-resistant and sensitive strainsWhole-cell growth inhibition~3[4][5]
5 Piperine (related indole alkaloid)3D7 (sensitive), K1 (resistant)SYBR Green I111.5 (3D7), 59 (K1)[6]
6 1,4-disubstituted piperidine derivative3D7 (sensitive), W2 (resistant)Not specified0.004 - >100[7]

Table 3: Hedgehog Signaling Pathway Inhibition

Compound IDModificationCell LineAssay TypeIC₅₀ (µM)Reference
7 Pyrimidine derivative (7_3d3)Not specifiedDual-luciferase reporter0.4[8][9]
8 Itraconazole (contains a piperazine ring)Not specifiedNot specified0.1 - 0.7[10]
9 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneNot specifiedNot specifiedComparable to Vismodegib[11]

Experimental Protocols

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to evaluate the antagonist activity of this compound derivatives on the human 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • 5-HT (Serotonin) as the agonist.

  • Test compounds (this compound derivatives).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated injection capabilities.

Protocol:

  • Cell Plating: Seed the 5-HT2A expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium from the plates and add the loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Wash the cells twice with Assay Buffer to remove excess dye.

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • Add the diluted test compounds to the appropriate wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of 5-HT in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the microplate in the fluorescent plate reader and begin recording the baseline fluorescence.

    • Using the plate reader's injector, add the 5-HT solution to all wells.

    • Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • The antagonist effect is determined by the reduction in the 5-HT-induced fluorescence signal in the presence of the test compound.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Antimalarial Activity Assay (P. falciparum Growth Inhibition)

This protocol outlines an in vitro assay to determine the 50% inhibitory concentration (IC₅₀) of this compound derivatives against the asexual erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain).

  • Human O+ erythrocytes.

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum).

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Test compounds.

  • 96-well microplates.

  • Fluorescent plate reader.

Protocol:

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium.

  • Assay Setup:

    • In a 96-well plate, add the diluted test compounds.

    • Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

    • Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer (1x SYBR Green I in lysis buffer).

    • Add the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the negative control (100% growth) and positive control (0% growth).

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter)

This protocol describes a method to assess the inhibitory activity of this compound derivatives on the Hedgehog signaling pathway using a Gli-responsive luciferase reporter assay.

Materials:

  • NIH/3T3 or Shh-LIGHT2 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control reporter.

  • DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened (Smo) agonist (e.g., SAG).

  • Test compounds.

  • Dual-Luciferase® Reporter Assay System (Promega).

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Protocol:

  • Cell Plating: Seed the reporter cells into 96-well plates and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free or low-serum medium.

    • Replace the culture medium with the medium containing the test compounds.

  • Pathway Activation:

    • Add Shh conditioned medium or SAG to the wells to activate the Hedgehog pathway.

    • Include wells with no activator (baseline) and wells with activator but no compound (positive control).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.

    • Following the manufacturer's instructions, add the Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.

    • Add the Stop & Glo® Reagent (Renilla substrate and firefly inhibitor) and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for cell viability and transfection efficiency.

    • Calculate the fold induction of the Hedgehog pathway by the activator.

    • Determine the percent inhibition of the pathway for each concentration of the test compound.

    • Calculate the IC₅₀ value by fitting the concentration-response data to a suitable model.

Visualizations

G cluster_5HT2A 5-HT2A Receptor Signaling 5-HT 5-HT 5-HT2A Receptor 5-HT2A Receptor 5-HT->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Compound This compound (Antagonist) Compound->5-HT2A Receptor Blocks

Caption: 5-HT2A Receptor Signaling Pathway and Point of Inhibition.

G cluster_workflow General Workflow for Cell-Based Assays Start Start Cell_Culture Seed Cells in Microplate Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Test Compound Cell_Culture->Compound_Prep Treatment Add Compound to Cells Compound_Prep->Treatment Stimulation Add Pathway Activator (if applicable) Treatment->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Detection Add Detection Reagents (e.g., Dye, Lysis Buffer) Incubation->Detection Measurement Measure Signal (Fluorescence, Luminescence) Detection->Measurement Data_Analysis Calculate IC50/EC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized Experimental Workflow for Cell-Based Assays.

G cluster_Hh Hedgehog Signaling Pathway Hh_Ligand Hedgehog Ligand (Shh) PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Compound This compound (Inhibitor) Compound->SMO Blocks

Caption: Hedgehog Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols for 2-Phenyl-3-(piperidin-4-YL)-1H-indole and its Analogs in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of structural analogs of 2-Phenyl-3-(piperidin-4-YL)-1H-indole. Due to the limited publicly available in vivo data on the exact molecule, this document focuses on closely related compounds, providing detailed experimental protocols and summarizing key quantitative data to guide future research and drug development efforts. The information is organized by therapeutic area and specific molecular analogs.

Application in Neuroscience: Serotonin 5-HT2A Receptor Antagonism

Analogs of this compound have been investigated as potent and selective antagonists of the serotonin 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders.

Analog of Interest: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole

This analog has demonstrated high affinity for the 5-HT2A receptor and favorable pharmacokinetic properties in vivo.[1]

Quantitative Data Summary

CompoundParameterSpeciesValueReference
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole5-HT2A Receptor Affinity (Ki)In vitro (human)0.06 nM[1]
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleOral BioavailabilityRat80%[1]
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleHalf-life (t1/2)Rat12 hours[1]

Experimental Protocol: Pharmacokinetic Analysis in Rats

This protocol outlines the procedure for determining the oral bioavailability and half-life of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole in a rat model.[1]

Materials:

  • 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole

  • Vehicle for oral and intravenous administration (e.g., 20% v/v PEG 400 in water)

  • Male Sprague-Dawley rats (250-300g)

  • Cannulas for blood collection

  • LC-MS/MS equipment for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 3 days prior to the experiment with free access to food and water.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound intravenously via the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Group: Administer the compound orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Pharmacokinetic Calculations: Calculate pharmacokinetic parameters, including half-life (t1/2) and area under the curve (AUC), using appropriate software. Oral bioavailability (F%) is calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Experimental Workflow for Pharmacokinetic Studies

G acclimatization Animal Acclimatization dosing Dosing (IV and PO) acclimatization->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms LC-MS/MS Analysis plasma_prep->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis

Caption: Workflow for in vivo pharmacokinetic analysis.

Application in Oncology: Hedgehog Signaling Pathway Inhibition

A derivative of this compound has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in the development and progression of certain cancers.

Analog of Interest: 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214)

LKD1214 has shown efficacy in suppressing Hh pathway-dependent tumor growth, including in models resistant to other Hh inhibitors.[2][3]

Quantitative Data Summary

CompoundParameterModelValueReference
LKD1214Tumor Growth InhibitionMedulloblastoma Mouse ModelSignificant reduction in tumor size[2]

Experimental Protocol: Medulloblastoma Mouse Xenograft Model

This protocol describes the in vivo evaluation of LKD1214 in a mouse model of medulloblastoma.[2]

Materials:

  • LKD1214

  • Vehicle control (e.g., corn oil)

  • Human medulloblastoma cell line (e.g., Daoy)

  • Immunocompromised mice (e.g., nude mice)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the medulloblastoma cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of medulloblastoma cells (e.g., 5 x 106 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer LKD1214 orally once daily at a specified dose (e.g., 50 mg/kg).

    • Control Group: Administer the vehicle control following the same schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Hedgehog Signaling Pathway Inhibition by LKD1214

G Hh Hedgehog Ligand Ptch1 Patched-1 (Ptch1) Hh->Ptch1 Binds and inhibits Smo Smoothened (SMO) Ptch1->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Gli->Target_Genes Promotes transcription Proliferation Tumor Growth Target_Genes->Proliferation LKD1214 LKD1214 LKD1214->Smo Inhibits ciliary translocation

Caption: LKD1214 inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

Application in Anti-inflammatory Models

While not a direct analog of this compound, the parent indole molecule has demonstrated anti-inflammatory properties in vivo. This suggests that derivatives of this scaffold may also possess anti-inflammatory activity.

Parent Molecule: Indole

Oral administration of indole has been shown to reduce lipopolysaccharide (LPS)-induced liver inflammation in mice.[4]

Quantitative Data Summary

CompoundParameterModelEffectReference
IndolePro-inflammatory Gene Expression (Il-1B, Il-6, Il-15)LPS-induced liver inflammation in miceSignificant reduction[4]
IndoleOxidative Stress Markers (Nos2, Nox2)LPS-induced liver inflammation in miceDown-regulation[4]

Experimental Protocol: LPS-Induced Liver Inflammation in Mice

This protocol details a model for assessing the in vivo anti-inflammatory effects of indole.[4]

Materials:

  • Indole

  • Lipopolysaccharide (LPS)

  • Saline solution

  • C57BL/6 mice

  • Reagents and equipment for qPCR analysis of liver tissue

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week with free access to food and water.

  • Treatment: Administer indole orally by gavage (e.g., 50 mg/kg) 30 minutes before the LPS challenge.

  • Inflammation Induction: Inject mice intraperitoneally with LPS (e.g., 1 mg/kg) to induce liver inflammation. A control group should receive saline.

  • Tissue Collection: Euthanize the mice 6 hours after the LPS injection and collect liver tissue.

  • Gene Expression Analysis: Isolate RNA from the liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression levels of pro-inflammatory genes (e.g., Il-1B, Il-6, Tnf-α) and oxidative stress markers (e.g., Nos2, Nox2).

  • Data Analysis: Normalize the gene expression data to a housekeeping gene and compare the expression levels between the different treatment groups.

Proposed Anti-inflammatory Mechanism of Indole

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-1β, IL-6) NFkB_pathway->Proinflammatory_Genes Inflammation Liver Inflammation Proinflammatory_Genes->Inflammation Indole Indole Indole->NFkB_pathway Inhibits

Caption: Indole may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

Application Notes and Protocols for the Characterization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 2-Phenyl-3-(piperidin-4-YL)-1H-indole. The protocols outlined below are based on established analytical techniques for indole alkaloids and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with a scaffold of significant interest in medicinal chemistry and drug discovery. Accurate and robust analytical methods are crucial for its identification, quantification, and quality control throughout the research and development process. This document details the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive characterization of this molecule.

Compound Profile

Compound Name This compound
CAS Number 221109-26-8[1]
Molecular Formula C₁₉H₂₀N₂
Molecular Weight 276.38 g/mol [1]
Exact Mass 276.1626 g/mol [1]
Structure N[C@H]1CC--INVALID-LINK--CC1

Analytical Methodologies

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

TLC is a rapid and versatile technique for monitoring reaction progress, identifying the presence of starting materials, intermediates, and products, and assessing the purity of the final compound.

Experimental Protocol: TLC Analysis

  • Materials:

    • TLC plates: Silica gel 60 F₂₅₄

    • Mobile Phase (Solvent System): A common mobile phase for indole derivatives is a mixture of a non-polar and a polar solvent. A starting point could be a mixture of n-butanol, acetic acid, and water in a ratio of 12:3:5 (v/v/v).

    • Developing Chamber

    • Visualization: UV lamp (254 nm and 365 nm), and/or a chemical staining reagent. A common stain for indoles is Van Urk's reagent (p-dimethylaminobenzaldehyde in acidic solution).

  • Procedure:

    • Prepare the mobile phase and pour it into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, dichloromethane).

    • Spot a small amount of the dissolved sample onto the baseline of the TLC plate using a capillary tube.

    • Place the spotted TLC plate into the equilibrated developing chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry.

    • Visualize the spots under a UV lamp at 254 nm and 365 nm. Circle the observed spots with a pencil.

    • For chemical visualization, spray the plate with Van Urk's reagent and gently heat it. Indole-containing compounds typically produce characteristic colored spots.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound. Both reverse-phase and chiral chromatography can be employed.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Materials:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Sample Solvent: Methanol or a mixture of mobile phases

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 280 nm (indoles typically have strong absorbance at these wavelengths)

    • Column Temperature: 30 °C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Equilibrate the HPLC system and column with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

    • Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the sample solvent. Prepare sample solutions similarly.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time of the main peak.

    • Purity can be assessed by the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow

Experimental Protocol: Chiral HPLC

Since this compound possesses a chiral center at the C3 position of the piperidine ring, separation of enantiomers may be necessary.

  • Instrumentation:

    • HPLC system with a UV-Vis or DAD detector

  • Materials:

    • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often effective for separating enantiomers of compounds with piperidine rings.

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. A typical starting mobile phase could be n-Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 280 nm

    • Column Temperature: 25 °C

  • Procedure:

    • Follow the general procedure for RP-HPLC, using the chiral column and mobile phase.

    • Inject a racemic standard to determine the retention times of the two enantiomers.

    • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Structural Confirmation

GC-MS is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to improve its volatility and thermal stability.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap)

  • Materials:

    • GC Column: A low-polarity capillary column such as a 5% phenyl-polymethylsiloxane (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Derivatizing Agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation of the N-H groups.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Final hold: 300 °C for 10 minutes

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

  • Procedure:

    • (Optional Derivatization) Dissolve a small amount of the sample in a dry solvent (e.g., pyridine or acetonitrile). Add an excess of the silylating agent (BSTFA with TMCS). Heat the mixture at 60-70 °C for 30 minutes.

    • Inject an aliquot of the (derivatized) sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

    • Identify the compound by its retention time and by comparing its mass spectrum with spectral libraries or by interpreting the fragmentation pattern.

GCMS_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

  • Materials:

    • NMR tubes

    • Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

    • Internal Standard: Tetramethylsilane (TMS)

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for complete assignment of proton and carbon signals.

    • Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Expected Data and Interpretation

HPLC Data
Parameter Expected Value
RP-HPLC Retention Time Dependent on the exact conditions, but expected to be in the mid-to-late region of the gradient due to its relatively non-polar nature.
Chiral HPLC Two distinct peaks corresponding to the (R) and (S) enantiomers should be observed with a good resolution factor (Rs > 1.5).
Mass Spectrometry Data
Parameter Expected Value
Molecular Ion (M⁺) m/z = 276 (for the molecular ion) or 277 (for [M+H]⁺ in ESI-MS)
Key Fragmentation Ions (EI) The mass spectrum of 2-phenyl-1H-indole shows a strong molecular ion peak at m/z 193. For the target molecule, characteristic fragments would likely arise from the cleavage of the piperidine ring and the loss of the phenyl group. Expected fragments could include ions corresponding to the indole core and the piperidinyl substituent.
NMR Spectroscopy Data

The following are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Proton Predicted δ (ppm) Multiplicity
Indole N-H8.0 - 8.5br s
Aromatic H's (Phenyl & Indole)7.0 - 7.8m
Piperidine N-H1.5 - 2.5br s
Piperidine C4-H2.8 - 3.2m
Piperidine CH₂1.6 - 2.2 and 2.9 - 3.4m

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Carbon Predicted δ (ppm)
Aromatic C's (Phenyl & Indole)110 - 140
Indole C2~135
Indole C3~115
Piperidine C435 - 45
Piperidine CH₂30 - 50

NMR_Logic

Conclusion

The combination of chromatographic and spectroscopic techniques described in these application notes provides a robust framework for the comprehensive characterization of this compound. TLC is invaluable for rapid qualitative analysis, while HPLC offers precise quantitative data and the potential for enantiomeric separation. GC-MS can provide complementary structural information, and NMR spectroscopy remains the gold standard for definitive structure elucidation. The successful application of these methods will ensure the identity, purity, and quality of this important compound in research and development settings.

References

Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenyl-indole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The indole moiety is a key pharmacophore found in various biologically active substances.[1] Given their therapeutic potential, the efficient purification of these compounds is a critical step in research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, purification, and analysis of 2-phenyl-indole derivatives.[4][5]

This document provides detailed application notes and protocols for the purification of 2-phenyl-indole compounds using reverse-phase HPLC (RP-HPLC), intended for researchers, scientists, and drug development professionals.

Biological Context: Inhibition of Inflammatory Signaling Pathways

Many 2-phenyl-indole derivatives exhibit potent anti-inflammatory activity by modulating key signaling pathways. One of the primary mechanisms involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] Under inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Certain 2-phenyl-indole derivatives have been shown to inhibit this process, thereby reducing the inflammatory response.[1][6]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB degrades NFkB NF-κB (Active) IkB_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor 2-Phenyl-Indole Derivatives Inhibitor->IKK Inhibits DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription NFkB_nuc->DNA binds to

Caption: NF-κB signaling pathway and its inhibition by 2-phenyl-indole derivatives.

General Experimental Workflow

The purification of 2-phenyl-indole compounds typically follows a systematic workflow, beginning with the crude product obtained from synthesis and culminating in a pure, characterized compound. This process involves initial purification to remove major impurities, followed by high-resolution HPLC for final purification and subsequent analysis to confirm purity.

G cluster_workflow Purification Workflow A Crude Synthetic Product or Extract B Sample Preparation (Dissolution, Filtration) A->B C Optional: Flash Column Chromatography (for bulk impurities) B->C optional D Preparative HPLC Purification B->D C->D E Fraction Collection D->E F Solvent Evaporation E->F G Analytical HPLC (Purity Assessment) F->G H Pure 2-Phenyl-Indole Compound G->H I Characterization (MS, NMR) H->I

Caption: General workflow for the purification and analysis of 2-phenyl-indole compounds.

HPLC Application Notes

Principle of Separation

For 2-phenyl-indole compounds, reverse-phase HPLC is the most common and effective method. In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds interact more strongly with the column and thus elute later. A gradient elution, where the percentage of the organic solvent is increased over time, is typically used to separate compounds with a range of polarities.

Column Selection

  • C18 Columns: These are the most widely used columns for the separation of indole derivatives due to their strong hydrophobic retention. They provide excellent resolution for many 2-phenyl-indole compounds.[4]

  • Phenyl Columns: Columns with a phenyl stationary phase can offer alternative selectivity for aromatic compounds like 2-phenyl-indoles. The π-π interactions between the phenyl rings of the stationary phase and the analyte can enhance retention and improve separation for certain derivatives.[7]

  • Low-Silanol-Activity Columns: Using a column with low silanol activity, such as Newcrom R1, can be beneficial to reduce peak tailing that can occur from secondary interactions between basic nitrogen in the indole ring and acidic silanol groups on the silica surface.[8]

Mobile Phase Selection

  • Solvents: The mobile phase typically consists of a mixture of deionized water and an organic solvent, most commonly acetonitrile (MeCN) or methanol (MeOH).[4][8] Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

  • Additives: To improve peak shape and resolution, an acidic modifier is often added to the mobile phase.

    • Formic Acid (0.1%): This is a common choice, especially for LC-MS applications, as it is volatile and improves the ionization of the analytes.[4][9]

    • Phosphoric Acid: This can also be used to control the pH and sharpen peaks, particularly for UV-based detection.[8][10]

Experimental Protocols

Protocol 1: Analytical HPLC Method

This protocol is designed for assessing the purity of a sample and for method development.

  • Sample Preparation:

    • Accurately weigh a small amount of the 2-phenyl-indole sample (approx. 1 mg).

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • HPLC Instrumentation and Conditions:

    • Set up an HPLC system equipped with a UV-Vis detector, autosampler, and gradient pump.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the gradient program as detailed in Table 1.

    • Monitor the separation at a suitable wavelength (e.g., 254 nm or 280 nm).[11]

Table 1: Analytical HPLC Conditions

Parameter Recommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | UV at 254 nm |

Protocol 2: Preparative HPLC Method

This protocol is for purifying larger quantities of a 2-phenyl-indole compound.

  • Method Development and Scaling:

    • First, optimize the separation on an analytical scale (as per Protocol 1) to achieve good resolution between the desired compound and impurities.

    • Scale up the method to a preparative column (e.g., 20-50 mm diameter). The flow rate and injection volume will need to be increased proportionally to the column's cross-sectional area.

  • Sample Preparation:

    • Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to avoid precipitation on the column. Ensure the final concentration is high but does not lead to overloading.

    • Filter the entire solution to protect the preparative column.

  • Purification Run:

    • Equilibrate the preparative column.

    • Perform a large-volume injection of the prepared sample.

    • Run the scaled-up gradient.

    • Collect fractions as the peaks elute, using a fraction collector triggered by UV signal or time.

  • Post-Purification:

    • Analyze small aliquots of the collected fractions using the analytical HPLC method (Protocol 1) to identify the pure fractions.

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.

Data Presentation

The retention times of 2-phenyl-indole derivatives will vary based on their specific substitutions and the exact chromatographic conditions used. More hydrophobic or larger substituents will generally lead to longer retention times.

Table 2: Example HPLC Retention Times (Rt) for Various 2-Phenyl-Indole Derivatives

Compound HPLC Rt (min)
1-(3-Hydroxypropyl)-2-phenyl-1H-indol-3-yl acetate 9.46
1-(2-Hydroxyethyl)-2-phenyl-1H-indol-3-yl acetate 9.42
2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-1H-indol-3-yl acetate 9.54
1-(Cyclopropylmethyl)-2-phenyl-1H-indole 11.44
1-(Cyclopropylmethyl)-2-phenyl-1H-indol-3-yl acetate 10.82
1-(2-tert-butyldimethylsilyloxyethyl)-2-phenyl-1H-indol-3-yl acetate 12.10
1-(3-tert-Butyldimethylsilyloxypropyl)-2-phenyl-1H-indole 14.02

(Note: These retention times are examples from a specific study and are for relative comparison only; actual times will depend on the specific HPLC system and conditions used).[12]

References

Application Notes and Protocols: Designing a Screening Cascade for 2-Phenyl-Indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-phenyl-indole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] Their diverse therapeutic potential makes them attractive candidates for drug discovery programs.[1] A systematic and robust screening cascade is essential for efficiently identifying and optimizing lead compounds from a library of these analogs, ensuring that resources are focused on candidates with the highest potential for clinical success. A well-designed cascade progressively filters compounds based on potency, selectivity, cellular activity, and drug-like properties, thereby minimizing late-stage attrition.[2]

This document provides a detailed framework and experimental protocols for a tiered screening cascade tailored for the evaluation of 2-phenyl-indole analogs.

Overall Screening Cascade Workflow

The proposed screening cascade follows a logical progression from high-throughput primary screening to detailed lead characterization. It is designed to rapidly identify potent and selective compounds with favorable pharmacological properties.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization HTS Primary HTS (e.g., Kinase Inhibition Assay) Single Concentration Hit_Confirmation Hit Confirmation Dose-Response (IC50) HTS->Hit_Confirmation Active Compounds ('Hits') Cell_Viability Cytotoxicity Assay (e.g., MTT/MTS) Dose-Response (CC50) Hit_Confirmation->Cell_Viability Confirmed Hits (IC50 < 10 µM) Selectivity Selectivity Profiling (Counter-screens, Related Targets) Cell_Viability->Selectivity Non-toxic Hits Cell_Based Cell-Based Efficacy Assays (Target Engagement, Phenotypic) Selectivity->Cell_Based Selective Leads ADME_Tox In Vitro ADME/Tox (PAMPA, CYP, hERG) Cell_Based->ADME_Tox Efficacious Leads Candidate Candidate ADME_Tox->Candidate Lead Candidate

Caption: A multi-phase screening cascade for 2-phenyl-indole analogs.

Phase 1: Primary Screening and Hit Confirmation

The initial phase aims to identify "hits" from a large chemical library that modulate the activity of a specific biological target. Given that protein kinases are common targets for anticancer drugs and the focus of many screening campaigns, a generic kinase inhibition assay is presented as the primary screen.[3][4]

Protocol 1: High-Throughput Kinase Inhibition Assay (ADP Detection)

This protocol describes a universal, fluorescence-based assay that measures the production of ADP, a common product of all kinase reactions.[5]

Objective: To identify compounds that inhibit the activity of a target kinase at a single concentration (e.g., 10 µM).

Materials:

  • Target kinase enzyme and its specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ADP detection reagent kit (e.g., ADP-Glo™).

  • 384-well, low-volume, white assay plates.

  • Test compounds dissolved in DMSO.

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds (10 mM in DMSO) into the assay plate wells for a final concentration of 10 µM. For controls, dispense DMSO alone.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase reaction buffer. Add 2.5 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. Add 2.5 µL to each well to initiate the kinase reaction. The final volume should be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the ADP detection reagent (Reagent 1) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the second detection reagent (Reagent 2) to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

  • Signal Readout: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

Data Presentation: Primary HTS Results

Results are typically expressed as percent inhibition relative to control wells.

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Control (Max)0 (DMSO)850,0000%
Control (Min)Staurosporine5,000100%
PhenylIndole-00110765,00010%
PhenylIndole-00210170,00080%
PhenylIndole-0031042,50095%

Compounds with >50% inhibition are considered "hits" and advance to dose-response confirmation to determine their half-maximal inhibitory concentration (IC50).

Phase 2: Hit-to-Lead - Cytotoxicity and Selectivity

This phase focuses on validating the confirmed hits in a more physiologically relevant context. A crucial step is to assess compound cytotoxicity to ensure that the observed activity in the primary screen is not due to cell death.[2][6]

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7) and appropriate culture medium.

  • 96-well, flat-bottom, tissue culture-treated plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Test compounds for dose-response testing (e.g., 8-point, 3-fold serial dilutions).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Add 100 µL of medium containing the test compounds at 2x the final desired concentrations. Incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Potency vs. Cytotoxicity

The Selectivity Index (SI) is a critical parameter, calculated as CC50 / IC50. A higher SI value is desirable.

Compound IDTarget IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
PhenylIndole-0028.5> 100> 11.8
PhenylIndole-0031.25.44.5
PhenylIndole-0040.945.050.0

Compounds with high potency (low IC50) and low cytotoxicity (high CC50), resulting in a high SI, are prioritized for further investigation.

Relevant Signaling Pathway

Understanding the mechanism of action often involves mapping the compound's activity to a known cellular signaling pathway. For kinase inhibitors, this would be a phosphorylation cascade.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Target) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Phosphorylates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Inhibitor->Kinase2 2-Phenyl-Indole Analog Inhibits Target Kinase

Caption: Inhibition of a target kinase by a 2-phenyl-indole analog.

Phase 3: Lead Optimization - ADME/Tox Profiling

In the lead optimization phase, promising compounds are evaluated for their drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to identify candidates with a higher probability of success in vivo.[10][11]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive intestinal absorption of compounds.[12][13]

Objective: To determine the permeability coefficient (Papp) of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (a 96-well filter plate and a matching 96-well acceptor plate).

  • Phospholipid solution (e.g., 2% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds (10 mM in DMSO).

  • UV-Vis microplate reader or LC-MS/MS for quantification.

Methodology:

  • Membrane Coating: Carefully coat the filter of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Prepare Donor Plate: Dilute test compounds to a final concentration of 100 µM in PBS. Add 200 µL of this solution to the wells of the coated donor plate.

  • Incubation: Place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4-5 hours with gentle shaking.[13][14]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volume, surface area, and incubation time.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes like CYP3A4, CYP2D6, and CYP2C9.[11]

Objective: To determine the IC50 of a compound for the inhibition of key CYP isozymes.

Materials:

  • Human liver microsomes.

  • Specific CYP isozyme substrate (e.g., midazolam for CYP3A4).

  • NADPH regenerating system.

  • Phosphate buffer, pH 7.4.

  • LC-MS/MS for metabolite quantification.

Methodology:

  • Incubation Mix: In a 96-well plate, combine human liver microsomes, the test compound (at various concentrations), and the specific CYP substrate in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 5: hERG Potassium Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias, making this a critical safety assay.[15] A thallium flux assay is a common HTS-compatible method.[16]

Objective: To assess a compound's potential to block the hERG channel.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Thallium flux assay kit (e.g., FluxOR™).

  • Assay buffer and stimulation buffer (containing thallium and potassium).

  • Known hERG inhibitor as a positive control (e.g., E-4031).[15]

  • Fluorescence plate reader with kinetic reading capability.

Methodology:

  • Cell Plating: Plate hERG-expressing cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer. Incubate for 60-90 minutes at room temperature.

  • Compound Addition: Add the test compound at various concentrations and incubate for 15-30 minutes.[16]

  • Signal Measurement: Place the plate in a kinetic plate reader. Add the stimulation buffer to all wells to open the hERG channels and initiate thallium influx.

  • Data Acquisition: Immediately measure the change in fluorescence intensity over time (typically 2-5 minutes).

  • Analysis: Calculate the IC50 value by plotting the inhibition of the thallium flux signal against the compound concentration.

Data Presentation: Summary of ADME/Tox Profile

Compound IDPAMPA Papp (x 10⁻⁶ cm/s)CYP3A4 IC50 (µM)hERG IC50 (µM)
PhenylIndole-00415.2 (High)> 5025.5
PhenylIndole-0050.8 (Low)2.1> 30
PhenylIndole-00611.5 (High)> 50> 30

Desirable compounds exhibit high permeability (Papp > 10), low CYP inhibition (IC50 > 10 µM), and low hERG liability (IC50 > 10-30 µM). Compound PhenylIndole-006 emerges as a promising lead candidate from this panel.

References

Application Notes and Protocols for the Development of Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuroscience and pharmacology.[1] It is primarily coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[2][][4] The D4R's involvement in various neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease, makes it a significant target for drug discovery.[1][5][6] The development of selective D4R antagonists requires a robust and systematic screening approach to identify and characterize compounds with desired pharmacological properties. These application notes provide detailed protocols for a tiered assay cascade designed to assess the affinity and functional activity of potential D4R antagonists.

Dopamine D4 Receptor Signaling Pathway

The D4 receptor is activated by the neurotransmitter dopamine.[1] As a Gi/o-coupled receptor, its activation initiates a signaling cascade that primarily inhibits adenylyl cyclase, reducing the production of the second messenger cAMP.[2][4] Additionally, the activated Gβγ subunits can modulate the activity of other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2][7] The receptor can also signal through β-arrestin-dependent pathways, which are involved in receptor desensitization and can initiate distinct signaling events.[][8]

D4R_Signaling cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein (αβγ) D4R->G_protein Activates Arrestin β-Arrestin D4R->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi Inhibits IonChannel Ion Channels (e.g., GIRK, CaV) G_protein->IonChannel βγ Modulates cAMP cAMP (Decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates Antagonist Antagonist Antagonist->D4R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Internalization Receptor Internalization Arrestin->Internalization Assay_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Potency cluster_tertiary Selectivity & Advanced Profiling cluster_output Output Primary Compound Library (Single High Concentration) BindingAssay Radioligand Binding Assay (e.g., [3H]-Spiperone) Primary->BindingAssay Test for D4R Binding DoseResponse Dose-Response Binding (Determine Ki) BindingAssay->DoseResponse Confirm Hits GTPAssay [35S]GTPγS Binding Assay (Determine IC50) DoseResponse->GTPAssay Assess Functional Antagonism cAMPAssay cAMP Accumulation Assay (Determine IC50) GTPAssay->cAMPAssay Confirm Downstream Effect Selectivity Selectivity Profiling (vs. D2, D3, other GPCRs) cAMPAssay->Selectivity Characterize Selectivity AdvancedFunc Advanced Functional Assays (β-Arrestin, Calcium Flux) Selectivity->AdvancedFunc Profile Mechanism of Action Lead Lead Candidate AdvancedFunc->Lead B_Arrestin_Workflow Start Plate cells expressing D4R-enzyme_fragment1 and β-Arrestin-enzyme_fragment2 Step1 Add test antagonist (dose-response) Start->Step1 Step2 Add D4R agonist (fixed EC80 concentration) Step1->Step2 Step3 Incubate (e.g., 60-90 min) Step2->Step3 Step4 Add enzyme substrate Step3->Step4 Step5 Measure signal (e.g., luminescence) Step4->Step5 Step6 Analyze data (Calculate IC50) Step5->Step6 End Determine antagonist potency for blocking β-arrestin recruitment Step6->End

References

Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in vivo experimental models used to assess the efficacy of potential antipsychotic compounds. The protocols outlined below are foundational for preclinical screening and characterization of novel therapeutics for psychotic disorders.

Introduction to In Vivo Models for Antipsychotic Activity

The development of effective antipsychotic drugs relies on robust preclinical models that can predict clinical efficacy. In vivo models in rodents are indispensable tools for this purpose, primarily focusing on behaviors that are analogous to the symptoms of psychosis or that are reliably modulated by known antipsychotic medications. The three most widely accepted and utilized models are:

  • Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of schizophrenia, which posits that hyperactivity of the mesolimbic dopamine system underlies the positive symptoms of psychosis.[1][2] Psychostimulants like amphetamine increase synaptic dopamine levels, leading to a hyperlocomotive state in rodents.[3] The ability of a test compound to attenuate this hyperactivity is a strong indicator of its potential antipsychotic efficacy, particularly its ability to block dopamine D2 receptors.[4]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[5][6] Deficits in sensorimotor gating are observed in schizophrenic patients and can be modeled in rodents.[6][7] The PPI test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[5] Antipsychotic drugs are effective in restoring PPI deficits, making this a valuable translational model.[8][9]

  • Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to interfere with a learned avoidance behavior, a characteristic feature of all clinically effective antipsychotics.[2][10] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[11] Antipsychotics selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.[2][12]

Core Signaling Pathways in Antipsychotic Drug Action

The therapeutic effects of antipsychotic drugs are primarily mediated through their interaction with dopamine and serotonin neurotransmitter systems in the brain.

Dopamine Pathways and the Dopamine Hypothesis

The dopamine hypothesis of schizophrenia suggests that an overactivity of dopaminergic transmission in the mesolimbic pathway is associated with the positive symptoms of psychosis (e.g., hallucinations and delusions).[1][13] Conversely, a hypoactivity of the mesocortical dopamine pathway is thought to contribute to the negative and cognitive symptoms.[14]

  • Mesolimbic Pathway: Originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and limbic structures, this pathway is crucial for reward, motivation, and emotion. Hyperactivity in this pathway is a key target for antipsychotic drugs.

  • Mesocortical Pathway: Also originating in the VTA, this pathway projects to the prefrontal cortex and is involved in executive functions, cognition, and emotional regulation. Dopaminergic hypofunction in this pathway is linked to negative and cognitive symptoms.[2]

  • Nigrostriatal Pathway: Projecting from the substantia nigra to the striatum, this pathway is a critical component of the motor system. Blockade of D2 receptors in this pathway can lead to extrapyramidal side effects (EPS).

  • Tuberoinfundibular Pathway: This pathway runs from the hypothalamus to the pituitary gland and regulates prolactin secretion. D2 receptor antagonism in this pathway can cause hyperprolactinemia.

First-generation (typical) antipsychotics are primarily antagonists of the dopamine D2 receptor. Second-generation (atypical) antipsychotics also block D2 receptors, but often with a lower affinity and a higher affinity for serotonin 5-HT2A receptors.[15]

cluster_VTA Ventral Tegmental Area (VTA) cluster_SNc Substantia Nigra (SNc) VTA Dopaminergic Neurons NAc Nucleus Accumbens VTA->NAc Mesolimbic Pathway (Positive Symptoms) PFC Prefrontal Cortex VTA->PFC Mesocortical Pathway (Negative/Cognitive Symptoms) SNc Dopaminergic Neurons Striatum Striatum SNc->Striatum Nigrostriatal Pathway (Motor Control/EPS) Pituitary Pituitary Gland Hypothalamus Hypothalamus Hypothalamus->Pituitary Tuberoinfundibular Pathway (Prolactin Regulation) Antipsychotics Antipsychotic Drugs Antipsychotics->NAc D2 Blockade (Therapeutic Effect) Antipsychotics->Striatum D2 Blockade (Side Effect - EPS) Antipsychotics->Pituitary D2 Blockade (Side Effect - Hyperprolactinemia)

Dopamine Pathways and Antipsychotic Action.

Serotonin System and Atypical Antipsychotics

The serotonin system, particularly the 5-HT2A receptor, plays a significant role in the action of atypical antipsychotics.[16] Blockade of 5-HT2A receptors in the prefrontal cortex is thought to indirectly increase dopamine release in this region, which may help to alleviate negative and cognitive symptoms.[17] Furthermore, 5-HT2A antagonism can mitigate the extrapyramidal side effects caused by D2 receptor blockade in the striatum.

cluster_PFC Prefrontal Cortex cluster_VTA Ventral Tegmental Area (VTA) GlutamateNeuron Glutamate Neuron GABANeuron GABA Interneuron GlutamateNeuron->GABANeuron Excitation DopamineNeuron Dopamine Neuron GABANeuron->DopamineNeuron Inhibition DopamineNeuron->GlutamateNeuron Dopamine Release (Modulatory) SerotoninInput Serotonin Input (e.g., from Raphe Nuclei) SerotoninInput->GlutamateNeuron 5-HT2A Receptor Activation (Excitatory) AtypicalAntipsychotic Atypical Antipsychotic AtypicalAntipsychotic->GlutamateNeuron 5-HT2A Blockade

Serotonin-Dopamine Interaction in the Prefrontal Cortex.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion

This protocol details the procedure for assessing the effect of a test compound on amphetamine-induced hyperlocomotion in rats.

start Start habituation Habituation (30-60 min) start->habituation treatment Administer Test Compound or Vehicle habituation->treatment pretreatment_interval Pre-treatment Interval (e.g., 30-60 min) treatment->pretreatment_interval amphetamine Administer Amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) pretreatment_interval->amphetamine data_collection Record Locomotor Activity (60-90 min) amphetamine->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Workflow for Amphetamine-Induced Hyperlocomotion Assay.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Open-field activity chambers equipped with infrared photobeams

  • d-Amphetamine sulfate

  • Test compound and vehicle

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections

Procedure:

  • Habituation: Place individual rats in the open-field chambers and allow them to habituate for 30-60 minutes.[18]

  • Treatment: Administer the test compound or vehicle via the appropriate route (e.g., i.p., s.c., or oral gavage).

  • Pre-treatment Interval: Return the animals to their home cages for the designated pre-treatment time (typically 30-60 minutes, depending on the route of administration and pharmacokinetics of the test compound).

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p. or s.c.).[1][19]

  • Data Collection: Immediately place the rats back into the open-field chambers and record locomotor activity for 60-90 minutes.[1] Activity is typically measured as the number of photobeam breaks.

  • Data Analysis: The primary endpoint is the total distance traveled or the number of ambulatory counts.[18] Data are often analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects. Statistical analysis is typically performed using a one-way or two-way ANOVA, followed by post-hoc tests to compare treatment groups.[14]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

This protocol describes the methodology for conducting the PPI test in mice.

start Start treatment Administer Test Compound or Vehicle start->treatment pretreatment_interval Pre-treatment Interval treatment->pretreatment_interval acclimation Acclimation in Startle Chamber (5 min with background noise) pretreatment_interval->acclimation test_session Test Session (Pulse-alone, Prepulse+Pulse, and No-stimulus trials) acclimation->test_session data_collection Record Startle Amplitude test_session->data_collection analysis Data Analysis (%PPI) data_collection->analysis end End analysis->end

Workflow for the Prepulse Inhibition Assay.

Materials:

  • Male C57BL/6J or other suitable mouse strain (8-12 weeks old)

  • Startle response chambers with a loudspeaker and a sensor to detect whole-body startle

  • Test compound and vehicle

  • Syringes and needles

Procedure:

  • Treatment: Administer the test compound or vehicle.

  • Pre-treatment Interval: Allow for the appropriate pre-treatment time.

  • Acclimation: Place each mouse into a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[8][20]

  • Test Session: The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse + Pulse trials: The pulse is preceded by a weaker, non-startling prepulse (e.g., 74, 78, 82 dB, 20 ms duration) with a specific inter-stimulus interval (e.g., 100 ms).[21]

    • No-stimulus trials: Only background noise is presented to measure baseline movement.

  • Data Collection: The startle amplitude is recorded for each trial.

  • Data Analysis: The percentage of PPI is calculated for each prepulse intensity using the following formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.[22] Statistical analysis is typically performed using a repeated-measures ANOVA with prepulse intensity as the within-subjects factor and drug treatment as the between-subjects factor.

Conditioned Avoidance Response (CAR)

This protocol outlines the procedure for the CAR test in rats.

cluster_training Training Phase cluster_testing Testing Phase training_start Start Training cs_presentation Conditioned Stimulus (CS) (e.g., light/tone for 10s) training_start->cs_presentation us_presentation Unconditioned Stimulus (US) (e.g., footshock 0.5-1.0 mA) cs_presentation->us_presentation If no response avoidance Animal crosses to other side during CS (Avoidance) cs_presentation->avoidance If response escape Animal crosses to other side during US (Escape) us_presentation->escape training_end Training continues until stable performance (e.g., >80% avoidance) avoidance->training_end escape->training_end testing_start Start Testing treatment Administer Test Compound or Vehicle testing_start->treatment car_session CAR Test Session (e.g., 20-30 trials) treatment->car_session data_collection Record Avoidance, Escape, and Escape Failures car_session->data_collection analysis Data Analysis data_collection->analysis testing_end End analysis->testing_end

Workflow for the Conditioned Avoidance Response Assay.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Two-way shuttle boxes with a grid floor for footshock delivery, a light or speaker for the conditioned stimulus, and automated detection of animal position.

  • Test compound and vehicle

  • Syringes and needles

Procedure:

  • Training:

    • Place a rat in the shuttle box.

    • Each trial begins with the presentation of a conditioned stimulus (CS), such as a light or tone, for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment of the shuttle box during the CS presentation, the CS is terminated, and this is recorded as an avoidance response.

    • If the rat fails to move during the CS, an unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-1.0 mA), is delivered through the grid floor. The CS and US overlap for a few seconds.

    • If the rat moves to the other compartment during the US, the shock is terminated, and this is recorded as an escape response.

    • If the rat fails to move during the US presentation, this is recorded as an escape failure.

    • Training sessions (e.g., 30-50 trials per day) are conducted until the animals reach a stable performance criterion (e.g., >80% avoidance responses).

  • Testing:

    • Once the animals are trained, administer the test compound or vehicle at a specified time before the test session.

    • Place the rat in the shuttle box and conduct a test session (e.g., 20-30 trials) using the same procedure as in training.

  • Data Analysis: The primary endpoints are the number (or percentage) of avoidance responses, escape responses, and escape failures. A compound with antipsychotic potential will selectively decrease the number of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to sedation or motor impairment.[17] Data are typically analyzed using ANOVA.

Data Presentation

The following tables summarize representative quantitative data for the effects of a typical antipsychotic (Haloperidol), an atypical antipsychotic (Clozapine), and another widely used atypical antipsychotic (Risperidone) in the described in vivo models.

Table 1: Effect of Antipsychotics on Amphetamine-Induced Hyperlocomotion in Rats

CompoundDose (mg/kg)Route% Inhibition of HyperlocomotionReference
Haloperidol0.05i.p.Significant reduction in distance traveled[1]
0.1s.c.Progressive potentiation of inhibition[19]
0.2i.p.Blockade of amphetamine-induced locomotion[23]
Clozapine5.0 - 20.0s.c.Progressive potentiation of inhibition[19]
10.0i.p.Significant decrease in activity[14]
Risperidone0.25i.p.Significant suppression of locomotion
0.4i.p.Significant suppression of locomotion
1.3oralIncreased suppression with chronic treatment[24]

Table 2: Effect of Antipsychotics on Prepulse Inhibition (PPI) in Rodents

CompoundDose (mg/kg)AnimalEffect on PPIReference
Haloperidol0.1s.c.Increased PPI in rats with low gating[9]
0.05 - 0.2i.p.Reduced PPI deficits in NMDA hypofunction mice[25]
Clozapine1.25i.p.Attenuated dizocilpine-induced PPI impairment in rats[26]
2.5i.p.Attenuated dizocilpine-induced PPI impairment in rats[26]
7.5i.p.Increased PPI in rats with low gating[9]
Risperidone0.1 - 1.0i.p.Dose-dependent increase in PPI in mice[27]
0.25 - 0.4i.p.Suppression of avoidance in CAR (related to gating)

Table 3: Effect of Antipsychotics on Conditioned Avoidance Response (CAR) in Rodents

CompoundDose (mg/kg)AnimalEffect on Avoidance ResponsesReference
Haloperidol0.05 - 0.2i.p.Disruption of avoidance[11]
Clozapine1.0 - 10.0i.p.Suppression of avoidance[28]
Risperidone0.1i.p.Decrease in avoidances[17]
0.5i.p.Decrease in avoidances[17]
1.0i.p.Decrease in avoidances[17]
0.25i.p.~86% avoidance response in female rats
0.4i.p.Significantly more suppression in female vs. male rats

References

Application Notes and Protocols: Whole-Cell Screening of Indole Derivatives Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the whole-cell screening of indole derivatives against Plasmodium falciparum, the deadliest species of malaria parasite. The following sections outline the experimental workflow, from parasite culture to data analysis, and provide standardized protocols for key assays.

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains.[1][2] This necessitates the discovery and development of new antimalarial agents with novel mechanisms of action.[1][3] The indole scaffold has emerged as a privileged structure in medicinal chemistry, with many natural and synthetic indole derivatives exhibiting potent antiplasmodial activity.[4][5][6][7] These compounds have been shown to target various pathways in the parasite, including the inhibition of hemozoin formation, a critical process for parasite survival.[1][4][6]

This guide offers a comprehensive overview of the methodologies required to screen and characterize indole derivatives for their potential as antimalarial drug candidates.

Experimental Workflow

The overall workflow for screening indole derivatives against P. falciparum involves several key stages, from initial compound synthesis and parasite culture to the assessment of antiplasmodial activity and cytotoxicity.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up synthesis Synthesis of Indole Derivatives primary_screen Primary Antiplasmodial Screening (IC50) synthesis->primary_screen culture P. falciparum Culture culture->primary_screen secondary_screen Cytotoxicity Screening (CC50) primary_screen->secondary_screen selectivity Selectivity Index Calculation (SI) secondary_screen->selectivity moa Mechanism of Action Studies selectivity->moa hit_to_lead Hit-to-Lead Optimization moa->hit_to_lead

Caption: High-level workflow for whole-cell screening of indole derivatives.

Key Experimental Protocols

Plasmodium falciparum Culture

Objective: To maintain a continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7, Dd2, K1, NF54)[4][8][9]

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

  • Human serum or AlbuMAX™ II

  • Gentamicin

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

Protocol:

  • Prepare complete culture medium by supplementing RPMI-1640 with human serum or AlbuMAX™ II and gentamicin.

  • Wash human erythrocytes three times with incomplete RPMI-1640.

  • Initiate the culture by adding parasitized erythrocytes to fresh erythrocytes at a desired hematocrit (e.g., 2-5%) and parasitemia (e.g., 0.5-1%).

  • Incubate the culture flasks at 37°C in a humidified incubator with the specified gas mixture.

  • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Maintain the culture by providing fresh medium and erythrocytes as needed to keep the parasitemia within an optimal range (typically 1-5%).

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of indole derivatives against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • Indole derivatives dissolved in DMSO (stock solutions)

  • Artemisinin or chloroquine (positive control)

  • 96-well black microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader

Protocol:

  • Serially dilute the indole derivatives in complete culture medium in a 96-well plate. Include wells for positive and negative (no drug) controls.

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of indole derivatives against a mammalian cell line (e.g., HepG2, HEK293).[4]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microtiter plates

  • Spectrophotometer

Protocol:

  • Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Add serial dilutions of the indole derivatives to the wells. Include wells for a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC₅₀ values by plotting the percentage of viability against the log of the compound concentration.[10]

Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the CC₅₀ to the IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Formula: SI = CC₅₀ / IC₅₀

An SI value greater than 10 is generally considered a good starting point for a promising hit compound.[10]

Data Presentation

The following tables summarize the antiplasmodial activity and cytotoxicity of representative indole derivatives from various studies.

Table 1: In Vitro Antiplasmodial Activity of Indole Derivatives against P. falciparum

Compound ClassDerivative ExampleP. falciparum StrainIC₅₀ (µM)Reference
IndoloisoquinolineTryptophan-derivedW2 (CQ-resistant)Low µM range[4]
Indolyl-3-ethanoneYohimbine analogDd2 (CQ-resistant)1.60[4]
3-Piperidin-4-yl-1H-indoleTCMDC-134281 analogW2 (CQ-resistant)Nanomolar range[4]
SpiroindoloneNITD609NF54 (CQ-sensitive)0.09[4]
Melatonin AnalogCompound 123D72.93
OxindoleCompound 8c-5.8[11]
1-Aryltetrahydro-β-carbolineCompound 3Artemisinin-resistant3-5[3]
Indole-3-glyoxyl tyrosineCompound 14a3D71.3[6]
Indole-2-carboxamideCompound 6f3D7~0.3[9]

Table 2: Cytotoxicity of Indole Derivatives against Mammalian Cell Lines

Compound ClassDerivative ExampleCell LineCC₅₀ (µM)Reference
Indolyl-3-ethanoneYohimbine analogHepG218.9[4]
OxindoleCompound 8cHepG2>100[11]
Indole-2-carboxamideCompound 6fHepatic cells>30[9]

Mechanism of Action: Inhibition of Hemozoin Formation

A common mechanism of action for many antimalarial compounds, including some indole derivatives, is the inhibition of hemozoin formation.[4][6] During the intraerythrocytic stage, the parasite digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme. To detoxify, the parasite polymerizes the heme into an insoluble crystalline pigment called hemozoin.[12] Indole derivatives can interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.

G cluster_process Hemozoin Formation Pathway cluster_inhibition Inhibition by Indole Derivatives hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion in Digestive Vacuole hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization indole Indole Derivatives indole->heme Binding indole->hemozoin Inhibition of Polymerization

Caption: Simplified pathway of hemozoin formation and its inhibition.

Conclusion

The whole-cell screening approach detailed in these application notes provides a robust framework for the identification and initial characterization of novel indole-based antimalarial compounds. By following these standardized protocols, researchers can generate reliable and reproducible data on the antiplasmodial activity and cytotoxicity of their synthesized derivatives, paving the way for further hit-to-lead optimization and the development of the next generation of antimalarial drugs.

References

Measuring PARP1 Inhibition with Indole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Indole-based compounds have shown significant potential as PARP1 inhibitors, with several derivatives exhibiting potent enzymatic and cellular activity.

These application notes provide a comprehensive overview of the methodologies used to measure the inhibitory activity of indole compounds against PARP1. Detailed protocols for key enzymatic and cellular assays are provided to guide researchers in the screening and characterization of novel PARP1 inhibitors.

PARP1 Signaling and Inhibition

Upon DNA damage, PARP1 binds to SSBs, leading to its activation and the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating DNA repair.[1]

Indole compounds and other PARP1 inhibitors typically function by competing with the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP1.[2] This competitive inhibition prevents the formation of PAR chains, thereby stalling the repair of SSBs. The accumulation of unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication, which in cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cancers), leads to cell death.[3] Another mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the interaction of PARP1 with DNA, leading to the formation of toxic PARP1-DNA complexes.[3][4]

PARP1_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes Trapped_PARP1 Trapped PARP1-DNA Complex PARP1_active->Trapped_PARP1 forms NAD NAD+ NAD->PAR Repair_Proteins DNA Repair Proteins (XRCC1, LigIII, Polβ) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Apoptosis Cell Death (Apoptosis) Indole_Compound Indole Compound (PARP1 Inhibitor) Indole_Compound->PARP1_active inhibits Indole_Compound->Trapped_PARP1 stabilizes Trapped_PARP1->Apoptosis Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Enzymatic_Assay PARP1 Enzymatic Assay (Colorimetric/Fluorometric/Luminescent) IC50_Determination Determine IC50 values Enzymatic_Assay->IC50_Determination FP_Assay Fluorescence Polarization (FP) Binding Assay FP_Assay->IC50_Determination Cellular_PAR_Assay Cellular PAR Level Assay (Western Blot/Immunofluorescence) IC50_Determination->Cellular_PAR_Assay Mechanism_of_Action Elucidate Mechanism of Action Cellular_PAR_Assay->Mechanism_of_Action PARP_Trapping_Assay PARP Trapping Assay PARP_Trapping_Assay->Mechanism_of_Action Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Viability_Assay->Mechanism_of_Action Lead_Optimization Lead_Optimization Mechanism_of_Action->Lead_Optimization Lead Optimization & Further Development Start Synthesized Indole Compounds Start->Enzymatic_Assay Start->FP_Assay

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 2-Phenyl-3-(piperidin-4-YL)-1H-indole in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with 2-Phenyl-3-(piperidin-4-YL)-1H-indole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, which features an indole ring and a piperidine moiety, the compound is susceptible to several degradation pathways:

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can lead to the formation of various oxidized derivatives. The secondary amine in the piperidine ring can also undergo oxidation.

  • Acid-Catalyzed Degradation: In acidic conditions, the indole ring can be protonated, making it more susceptible to nucleophilic attack and potential dimerization or polymerization.[1]

  • Photodegradation: Aromatic systems and compounds with heteroatoms, like indoles, can be sensitive to light, leading to photolytic degradation.[2][3]

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The pH of a solution can significantly impact the stability of this compound. Both acidic and basic conditions can catalyze degradation.[3][4] It is crucial to determine the pH-rate profile to identify the pH at which the compound exhibits maximum stability. Generally, a pH range of 2-5 has been found to provide the greatest stability for some imide derivatives, though this needs to be experimentally verified for your specific molecule.[5] Using buffers like citrate, acetate, or phosphate can help maintain a stable pH.[4]

Q3: What are common signs of degradation I should look for?

A3: Degradation can manifest in several ways:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the main peak area in your HPLC chromatogram.

  • A shift in the pH of the solution over time.

  • Precipitation of insoluble degradation products.

Q4: What types of excipients can be used to enhance the stability of this compound in a formulation?

A4: Several types of excipients can be employed to improve stability:[4][6]

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[4]

  • Buffers: As mentioned, buffers are essential for maintaining the optimal pH for stability.[4]

  • Solubilizing Agents: For poorly water-soluble compounds, using co-solvents or complexing agents like cyclodextrins can improve both solubility and stability.[4]

Q5: How should I properly store solutions of this compound?

A5: To minimize degradation during storage, solutions should typically be:

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored at reduced temperatures (e.g., 2-8 °C or frozen), after confirming that the compound is stable to freeze-thaw cycles.

  • Blanketed with an inert gas like nitrogen or argon to prevent exposure to oxygen.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Degradation Observed in Solution
Possible Cause Troubleshooting Step
Oxidative Degradation 1. Prepare solutions using deoxygenated solvents. 2. Purge the headspace of the vial with an inert gas (nitrogen or argon). 3. Add an antioxidant (e.g., 0.01% BHT) or a chelating agent (e.g., 0.1 mM EDTA) to the solution.
pH-Related Instability 1. Measure the pH of your solution. 2. Conduct a pH-rate profile study to find the pH of maximum stability. 3. Incorporate a suitable buffer system (e.g., phosphate, citrate) to maintain the optimal pH.[4]
Photodegradation 1. Protect your solution from light at all times using amber glassware or foil wrapping. 2. Conduct a photostability study to confirm light sensitivity.
Thermal Degradation 1. Store solutions at a lower temperature (refrigerated or frozen). 2. Perform a thermal stress study to understand the temperature sensitivity.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Step
Analytical Method Variability 1. Ensure your analytical method (e.g., HPLC) is validated and stability-indicating. 2. Check for co-elution of degradants with the parent peak by assessing peak purity. 3. Verify the precision and accuracy of the method.[7]
Sample Preparation Inconsistency 1. Standardize the sample preparation procedure. 2. Ensure complete dissolution of the compound. 3. Minimize the time between sample preparation and analysis.
Contamination 1. Use high-purity solvents and reagents. 2. Ensure glassware is scrupulously clean to avoid contaminants that could catalyze degradation.

Data Presentation: Summary Tables for Stability Studies

Use the following templates to organize your experimental data.

Table 1: Forced Degradation Study Results

Stress Condition Duration Temperature (°C) Initial Assay (%) Final Assay (%) % Degradation Number of Degradants Observations
0.1 M HCl24 h60100.0
0.1 M NaOH24 h60100.0
3% H₂O₂24 h25100.0
Heat (Solid)48 h80100.0
Photostability (Solution)24 h25100.0

Table 2: Effect of Stabilizers on Degradation in 3% H₂O₂ at 25°C for 24h

Formulation Initial Assay (%) Final Assay (%) % Degradation
No Stabilizer100.0
+ 0.01% BHT100.0
+ 0.1 mM EDTA100.0
+ 0.01% BHT + 0.1 mM EDTA100.0

Visualizations: Diagrams and Workflows

degradation_pathway main This compound oxidized_indole Indole Ring Oxidation (e.g., Hydroxylation, N-oxide formation) main->oxidized_indole [O] oxidized_piperidine Piperidine Ring Oxidation (e.g., N-oxide) main->oxidized_piperidine [O] acid_dimer Acid-Catalyzed Dimerization main->acid_dimer H+ degradants Further Degradation Products oxidized_indole->degradants oxidized_piperidine->degradants acid_dimer->degradants

Caption: Hypothetical degradation pathways for this compound.

forced_degradation_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis start Prepare Stock Solution of Compound stress_solutions Prepare Stress Solutions (Acid, Base, Oxidant) start->stress_solutions apply_stress Expose Compound to Stress Conditions (Heat, Light, Chemical) stress_solutions->apply_stress sampling Sample at Time Points apply_stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: Experimental workflow for a forced degradation study.

troubleshooting_stability start Instability Observed? check_oxidation Is it Oxidation? (Test with H₂O₂) start->check_oxidation Yes stable Compound is Stable start->stable No check_ph Is it pH-dependent? (Test in Acid/Base) check_oxidation->check_ph No add_antioxidant Solution: Add Antioxidant/Chelator, Use Inert Gas check_oxidation->add_antioxidant Yes check_light Is it Light-sensitive? (Photostability test) check_ph->check_light No use_buffer Solution: Use Buffer to Maintain Optimal pH check_ph->use_buffer Yes protect_light Solution: Protect from Light check_light->protect_light Yes

Caption: Troubleshooting logic for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to establish degradation pathways and develop stability-indicating analytical methods.[6][8][9] A typical study involves subjecting the compound to hydrolysis, oxidation, photolysis, and thermal stress.[3]

1.1 Acid and Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solutions at 60°C for up to 24 hours.[3]

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis (the base sample with acid, the acid sample with base).

  • Analyze by HPLC. A degradation of 5-20% is generally considered suitable.[3]

1.2 Oxidative Degradation:

  • Prepare a 1 mg/mL solution of the compound.

  • Add hydrogen peroxide to achieve a final concentration of 3%.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw samples at appropriate time points and analyze by HPLC.

1.3 Photostability Testing:

  • Prepare two solutions of the compound (e.g., 1 mg/mL).

  • Expose one solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Keep the second solution in the dark at the same temperature as a control.

  • Analyze both solutions by HPLC.

1.4 Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Also, prepare a solution of the compound and keep it at 60°C, protected from light.

  • Sample at appropriate time points and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a general reverse-phase HPLC method suitable for stability studies. Method development and validation are crucial.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 280 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying the parent compound and separating it from all potential degradation products.[10]

References

troubleshooting 2-phenylindole synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Phenylindole Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for common issues encountered during the synthesis of 2-phenylindole.

Frequently Asked Questions (FAQs)

Q1: My final 2-phenylindole product has a greenish or yellowish tint. What causes this and how can I remove it?

A1: A greenish or light green color can sometimes appear on the surface of 2-phenylindole as it dries.[1] This is often due to minor impurities or oxidation products. Purification through recrystallization, typically from an ethanol-water mixture, is an effective method to obtain colorless crystals.[2][3] The use of decolorizing carbon (Norit) during the recrystallization process can also help remove colored impurities.[1][2]

Q2: The yield of my Fischer indole synthesis is significantly lower than expected. What are the common causes?

A2: Low yields in the Fischer indole synthesis can stem from several factors. One critical parameter is the amount and type of acid catalyst used. For instance, while it has been reported that large amounts of zinc chloride are not necessary, some protocols indicate that reducing the catalyst-to-reactant ratio can lead to lower yields.[1] Another common issue is incomplete formation of the initial acetophenone phenylhydrazone intermediate. Ensure the condensation reaction between phenylhydrazine and acetophenone goes to completion before proceeding with the cyclization step.[1] Finally, purification difficulties can lead to product loss; the filtrate after the first crystallization often contains more product that can be difficult to purify.[1]

Q3: I am using an unsymmetrical ketone in my Fischer synthesis and getting a mixture of products. How can I control the regioselectivity?

A3: When using an unsymmetrical ketone, the formation of two regioisomeric 2,3-disubstituted indoles is a known issue.[4] The regioselectivity is dependent on several factors, including the acidity of the medium, steric effects, and any substitution on the hydrazine component.[4] Modifying the acid catalyst (e.g., from Brønsted acids like HCl to Lewis acids like ZnCl₂) or the reaction solvent may help favor the formation of one isomer over the other.

Q4: What are the main challenges when synthesizing substituted 2-phenylindoles?

A4: A primary challenge in synthesizing 2-phenylindole derivatives is achieving selectivity at the C-2 and C-3 positions of the indole ring.[5] For methods like the Bischler-Möhlau synthesis, the reaction can be heavily substrate-dependent and may yield both 2-aryl and 3-aryl indole regioisomers.[6] For palladium-catalyzed methods like the Larock synthesis, a key limitation arises when using alkynes that have substituents of similar steric bulk, which can result in poor regioselectivity.[7]

Troubleshooting Guides by Synthesis Method

Fischer Indole Synthesis
  • Issue: Low yield of acetophenone phenylhydrazone intermediate.

    • Possible Cause: Incomplete condensation reaction.

    • Solution: Ensure equivalent moles of acetophenone and phenylhydrazine are used.[1] Gently warm the mixture (e.g., on a steam cone or in a boiling water bath) for a sufficient time (15-60 minutes) to drive the reaction to completion before cooling and crystallization.[1][3]

  • Issue: Reaction fails to proceed during cyclization.

    • Possible Cause: Inactive or insufficient acid catalyst.

    • Solution: Use anhydrous zinc chloride, as moisture can deactivate it.[1] Polyphosphoric acid (PPA) is often a preferred and effective catalyst.[8] Ensure the reaction mixture is heated to the appropriate temperature (e.g., 170-180°C) to initiate cyclization.[1][9]

  • Issue: Product solidifies into a hard mass that is difficult to work with.

    • Possible Cause: Rapid cooling and solidification of the reaction mixture post-cyclization.

    • Solution: To prevent the formation of a hard mass, thoroughly stir clean sand into the reaction mixture after the initial reaction but before it fully cools.[1] This keeps the product dispersed and makes subsequent extraction easier.

Bischler-Möhlau Indole Synthesis
  • Issue: Formation of multiple products, including regioisomers.

    • Possible Cause: The reaction can proceed through complex mechanistic pathways leading to both 2-aryl and 3-aryl indoles.[6]

    • Solution: The reaction conditions are known to be harsh, which can contribute to side reactions.[10] Milder, more recently developed methods, such as using lithium bromide as a catalyst or employing microwave irradiation, may improve selectivity and yield.[11][12]

  • Issue: Very low or no yield.

    • Possible Cause: The classical Bischler-Möhlau synthesis often suffers from poor yields.[10]

    • Solution: An excess of aniline is typically required for the reaction to proceed.[10] Ensure the α-bromo-acetophenone is reactive and has not degraded. Consider modified procedures, such as the Buu-Hoï modification, which may provide better outcomes for specific substrates.[12]

Larock Indole Synthesis
  • Issue: Poor regioselectivity with unsymmetrical alkynes.

    • Possible Cause: The Larock heteroannulation generally favors the placement of the bulkier alkyne substituent at the C2 position of the indole.[7] If the substituents have similar steric profiles, a mixture of isomers can result.[7]

    • Solution: Altering the palladium catalyst and ligands may influence selectivity. For example, using a Pd(0)/P(tBu)₃ catalyst system has been shown to be effective in certain cases.[13]

  • Issue: Low reaction efficiency or catalyst deactivation.

    • Possible Cause: Suboptimal reaction conditions.

    • Solution: The choice of base (e.g., Na₂CO₃, K₂CO₃), the presence and stoichiometry of a chloride salt (e.g., LiCl), and the palladium catalyst/ligand system are all critical.[14] Using 2-5 equivalents of the alkyne is recommended for efficient reaction.[14] For less reactive o-bromoanilines, a more active catalyst system may be required.[13]

Data Presentation: Synthesis of 2-Phenylindole

Synthesis MethodStarting MaterialsCatalyst / ReagentsSolventTemp.TimeYield (%)Reference
Fischer IndolePhenylhydrazine, AcetophenoneZinc(II) chloride, Acetic acidNeat180 °C15 min86%[9]
Fischer IndoleAcetophenone phenylhydrazoneZinc chlorideNeat170 °C~5 min72-80%[1]
Fischer IndoleAcetophenone phenylhydrazoneH₃PO₄, H₂SO₄-100-120°C20 minNot specified[2]
Fischer IndolePhenylhydrazine, AcetophenonePolyphosphoric acid-Boiling water bath10 minNot specified[3]

Experimental Protocols

Key Experiment 1: Fischer Indole Synthesis using Zinc Chloride

This protocol is adapted from procedures described in Organic Syntheses and other literature.[1][9]

  • Preparation of Acetophenone Phenylhydrazone:

    • In a flask, mix acetophenone (0.33 mol) and phenylhydrazine (0.33 mol).[1]

    • Warm the mixture on a steam cone or in a hot water bath for 15-60 minutes.[1][3]

    • Dissolve the hot mixture in a minimal amount of hot 95% ethanol.[1]

    • Allow the solution to cool, inducing crystallization. Further cool in an ice bath to maximize precipitation.[1]

    • Collect the crude acetophenone phenylhydrazone via filtration and wash with cold ethanol.[1] The expected yield is 87-91%.[1]

  • Cyclization to 2-Phenylindole:

    • In a tall beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g).[1]

    • Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mass will become liquid within 3-4 minutes.[1]

    • Once white fumes evolve, remove the beaker from the bath and continue stirring for 5 minutes.[1]

    • To prevent solidification, stir in 200 g of clean sand until thoroughly mixed.[1]

    • Allow the mixture to cool.

  • Work-up and Purification:

    • Digest the solid mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated HCl to dissolve the zinc chloride.[1]

    • Filter the mixture to collect the sand and crude 2-phenylindole.[1]

    • Boil the collected solids in 600 mL of 95% ethanol, decolorize with activated charcoal (Norit), and filter the hot solution.[1]

    • Allow the filtrate to cool to room temperature to crystallize the 2-phenylindole.[1]

    • Collect the crystals by filtration and wash with cold ethanol to yield the pure product.[1]

Visualizations

Workflow and Mechanistic Diagrams

Fischer_Indole_Synthesis_Workflow cluster_prep Step 1: Phenylhydrazone Formation cluster_cyclize Step 2: Cyclization cluster_purify Step 3: Purification start Phenylhydrazine + Acetophenone mix Mix & Heat (e.g., Acetic Acid/Ethanol) start->mix cool Cool & Crystallize mix->cool hydrazone Acetophenone Phenylhydrazone cool->hydrazone catalyst Add Acid Catalyst (e.g., ZnCl2, PPA) hydrazone->catalyst heat Heat to 170-180°C catalyst->heat rearrangement [3,3]-Sigmatropic Rearrangement heat->rearrangement eliminate Elimination of NH3 rearrangement->eliminate crude Crude 2-Phenylindole eliminate->crude recrystallize Recrystallize (e.g., Ethanol/Water) crude->recrystallize final Pure 2-Phenylindole recrystallize->final

Caption: General workflow for the Fischer Indole Synthesis of 2-phenylindole.

Troubleshooting_Low_Yield start Low Yield in Fischer Synthesis q1 Was the phenylhydrazone intermediate pure and dry? start->q1 a1_yes Check Cyclization Step q1->a1_yes Yes a1_no Incomplete Condensation or Impure Reagents q1->a1_no No q2 Was the acid catalyst active and sufficient? a1_yes->q2 a1_no_sol Solution: Re-run condensation with pure reactants, ensure sufficient heating time, and properly dry the intermediate. a1_no->a1_no_sol a2_yes Check Reaction Temperature & Time q2->a2_yes Yes a2_no Inactive or Insufficient Catalyst q2->a2_no No q3 Was the temperature high enough (>170°C)? a2_yes->q3 a2_no_sol Solution: Use anhydrous ZnCl2 or fresh PPA. Ensure correct stoichiometry of catalyst to reactant. a2_no->a2_no_sol a3_yes Consider Product Loss During Work-up q3->a3_yes Yes a3_no Insufficient Energy for Cyclization q3->a3_no No a3_no_sol Solution: Ensure oil bath reaches and maintains the target temperature for the required duration. a3_no->a3_no_sol

Caption: Troubleshooting decision tree for low yields in Fischer synthesis.

Bischler_Mohlau_Side_Reaction reactants α-bromo-acetophenone + Excess Aniline intermediate α-Anilino-acetophenone Intermediate reactants->intermediate path_a Pathway A: Electrophilic Cyclization intermediate->path_a path_b Pathway B: Alternative Cyclization (Competing Reaction) intermediate->path_b product_desired 2-Phenylindole (Desired Product) path_a->product_desired product_side 3-Phenylindole (Side Product / Regioisomer) path_b->product_side

Caption: Potential side reaction pathways in the Bischler-Möhlau synthesis.

References

Technical Support Center: Refining Purification Methods for Chiral Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral indole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of chiral indole derivatives using chromatographic methods.

Question: Why am I observing poor or no separation of my indole derivative enantiomers on a chiral HPLC or SFC column?

Answer:

Poor or no enantiomeric separation can stem from several factors. Systematically investigate the following:

  • Incorrect Chiral Stationary Phase (CSP): The selectivity of a CSP is highly dependent on the structure of the analyte. The indole core and its substituents dictate the potential for chiral recognition interactions (π-π interactions, hydrogen bonding, steric hindrance) with the stationary phase. If you see no separation, the chosen CSP may be unsuitable for your specific indole derivative.

    • Recommendation: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[1] Polysaccharide-based CSPs are often a successful starting point for chiral separations in SFC.

  • Inappropriate Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is critical for achieving enantioselectivity.

    • For Normal Phase HPLC/SFC: The type and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) can significantly impact resolution. Altering the modifier can change the interactions between the analyte and the CSP.

    • For Reversed-Phase HPLC: The organic solvent (e.g., acetonitrile, methanol) and the aqueous buffer pH and concentration are key.

    • Recommendation: Perform a systematic screening of mobile phase modifiers and their concentrations. For SFC, methanol is a common and effective co-solvent.[2][3]

  • "Additive Memory Effect": Acidic or basic additives can adsorb to the stationary phase and alter its selectivity in subsequent runs, even after flushing.[4] This is particularly relevant in isocratic separations.[4]

    • Recommendation: If additives are necessary, dedicate a column to that specific method or use a robust column regeneration protocol between different methods.

  • Temperature Fluctuations: Column temperature can influence enantioselective interactions.

    • Recommendation: Use a column thermostat to ensure a stable and reproducible temperature. Experiment with different temperatures (e.g., 25°C, 40°C) to see if it improves separation.

Question: I am experiencing high backpressure in my chiral HPLC/SFC system. What are the likely causes and solutions?

Answer:

High backpressure is a common issue that can halt your purification work. Here are the primary causes and how to address them:

  • Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column. This can happen if the sample is not fully dissolved or precipitates upon mixing with the mobile phase.[5]

    • Solution: First, try reversing the column flow at a low flow rate to dislodge the particulates. If this doesn't work, the frit may need to be cleaned or replaced. Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. Using a guard column is also highly recommended to protect the analytical column.

  • Precipitation in the System: This can occur if the sample is dissolved in a solvent much stronger than the mobile phase, causing it to crash out upon injection.[5] Buffer precipitation can also occur if a high concentration of buffer is mixed with a high percentage of organic solvent.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. Ensure your buffer concentration is soluble in the entire gradient range of your organic modifier.

  • Damage to the Chiral Stationary Phase: Certain solvents can damage coated polysaccharide-based chiral columns, causing the stationary phase to swell or degrade, leading to increased pressure.[5]

    • Solution: Always consult the column's instruction manual for solvent compatibility.[6] Before connecting a new chiral column, ensure the entire HPLC/SFC system is flushed with a compatible solvent.[6]

Question: My peak shapes are poor (e.g., fronting, tailing, or splitting). How can I improve them?

Answer:

Poor peak shape can compromise resolution and quantification. Consider these factors:

  • Column Overload: Injecting too much sample mass can lead to peak fronting or tailing as the stationary phase becomes saturated.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: As mentioned before, ideally, dissolve the sample in the mobile phase.

  • Column Degradation: A loss of stationary phase or the creation of voids in the packed bed can lead to peak splitting and broadening.

    • Solution: This often indicates the end of the column's life. Replacing the column is usually necessary. Using a guard column can extend the life of your primary column.

  • Secondary Interactions: For indole derivatives containing basic nitrogen atoms, interactions with acidic silanols on the silica surface can cause peak tailing.

    • Solution: Add a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase to mask the silanols.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for purifying chiral indole derivatives?

A1: SFC offers several key advantages over traditional HPLC for chiral separations:

  • Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for much faster flow rates and shorter run times compared to HPLC.[2]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents, making it a "greener" technology.[2]

  • Easier Fraction Dry-Down: Fractions collected from SFC are typically in a volatile organic modifier like methanol, which can be evaporated much more quickly than the aqueous-organic mixtures from reversed-phase HPLC.[7][8]

  • Complementary Selectivity: SFC can offer different selectivity compared to HPLC, potentially resolving enantiomers that are difficult to separate by liquid chromatography.[9]

Q2: How do I select the right chiral column for my indole derivative?

A2: Column selection is a critical step. While there is no universal chiral column, a systematic approach can increase your chances of success:

  • Literature Review: Search for published separations of similar indole-containing compounds.

  • Column Screening: If no prior information is available, screen a set of columns with different chiral selectors. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they have broad applicability.

  • Consider the Analyte's Properties: The presence of functional groups on your indole derivative that can participate in hydrogen bonding, π-π stacking, or dipole-dipole interactions will influence the choice of the chiral stationary phase.[3]

Q3: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A3: It depends on the type of chiral column.

  • Coated Polysaccharide Columns: These are generally not compatible with certain solvents and are typically used in either normal-phase or a limited range of reversed-phase conditions. Always check the manufacturer's instructions.[5]

  • Immobilized Polysaccharide Columns: These have the chiral selector covalently bonded to the silica support, making them more robust and compatible with a wider range of solvents. These can often be switched between normal-phase and reversed-phase modes, provided a proper flushing procedure is followed.[5]

Q4: What is enantioselective crystallization and when should I consider it for purifying my chiral indole derivative?

A4: Enantioselective crystallization is a technique to separate enantiomers by inducing the crystallization of one enantiomer from a racemic mixture, leaving the other in the solution. You should consider this method when:

  • You are working on a larger scale where preparative chromatography may be less cost-effective.

  • Your indole derivative forms crystalline solids.

  • You can find a suitable solvent system where the racemic compound has a different solubility than the pure enantiomers.

  • Sometimes, recrystallization can be used to further enhance the enantiomeric excess of a product that has already been partially purified by another method.[10]

Data Presentation

Table 1: Typical Starting Conditions for Chiral SFC Method Development for Indole Derivatives

ParameterTypical SettingNotes
Column Polysaccharide-based (e.g., Lux Cellulose-4)A good starting point for many chiral separations.[3]
Mobile Phase CO2 / MethanolStart with a gradient of 5% to 50% Methanol.
Flow Rate 3.0 mL/minFor a standard 4.6 mm ID column.[3]
Back Pressure 100-150 barA typical operating range for SFC systems.[3]
Column Temperature 40°CTemperature can be adjusted to optimize selectivity.[3]
Detection UV (210-400 nm)Indole derivatives generally have strong UV absorbance.[3]

Table 2: Troubleshooting Summary for Chiral Chromatography

IssuePotential CauseRecommended Action
No/Poor Separation Incorrect column/mobile phaseScreen different columns and mobile phase modifiers.
Temperature effectsUse a column oven and test different temperatures.
High Backpressure Plugged column fritReverse flush the column; filter samples/mobile phase.[5]
Sample/buffer precipitationDissolve sample in mobile phase; check buffer solubility.[5]
Poor Peak Shape Column overloadReduce sample concentration or injection volume.
Inappropriate injection solventDissolve sample in mobile phase.
Secondary interactionsAdd a mobile phase additive (e.g., diethylamine).

Experimental Protocols

Protocol 1: Chiral SFC Screening for an Indole Derivative

  • System Preparation:

    • Ensure the SFC system is clean and ready for use.

    • Prime the pumps with CO2 and the chosen organic modifier (e.g., HPLC-grade methanol).

  • Sample Preparation:

    • Dissolve the racemic indole derivative in the initial mobile phase (e.g., 95:5 CO2/Methanol) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Column Installation and Equilibration:

    • Install a polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 5% methanol) at a flow rate of 3 mL/min and a backpressure of 120 bar for at least 15-20 minutes, or until a stable baseline is achieved. Set the column temperature to 35°C.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Run a gradient from 5% to 50% methanol over 10 minutes.

    • Hold at 50% methanol for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Evaluation:

    • Examine the chromatogram for any separation of the enantiomers. If partial or full separation is observed, optimize the method by adjusting the gradient slope, temperature, or by screening other organic modifiers (e.g., ethanol, isopropanol). If no separation is seen, switch to a different chiral stationary phase and repeat the screening process.

Protocol 2: Enantioselective Crystallization by Diastereomeric Salt Formation

  • Chiral Resolving Agent Selection:

    • Choose a chiral acid (e.g., tartaric acid, mandelic acid) or a chiral base (e.g., brucine, ephedrine) that is likely to form a salt with your indole derivative. The choice depends on whether your indole derivative has a basic or acidic handle.

  • Salt Formation:

    • Dissolve 1 equivalent of the racemic indole derivative in a suitable solvent (e.g., ethanol, acetone).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the racemic indole solution while stirring.

  • Crystallization:

    • Allow the solution to stand at room temperature. If no crystals form, try cooling the solution in an ice bath or a refrigerator. Scratching the inside of the flask with a glass rod can also induce crystallization.

    • The goal is for one of the diastereomeric salts to be less soluble and crystallize out of the solution.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Analyze the enantiomeric purity of the crystals and the remaining mother liquor by chiral HPLC or SFC.

  • Liberation of the Free Indole:

    • Once a diastereomerically pure salt is obtained, dissolve it in a suitable solvent and neutralize it with a base (if a chiral acid was used) or an acid (if a chiral base was used) to recover the enantiomerically pure indole derivative.

    • Extract the product and purify it further if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Method cluster_analysis Analysis & Collection racemic_sample Racemic Indole Derivative dissolve Dissolve in Appropriate Solvent racemic_sample->dissolve method_selection Method Selection dissolve->method_selection chiral_hplc Chiral HPLC/SFC method_selection->chiral_hplc Small Scale Analytical crystallization Enantioselective Crystallization method_selection->crystallization Large Scale Crystalline Solid analysis Analyze Fractions/ Crystals for ee% chiral_hplc->analysis crystallization->analysis collection Collect Pure Fractions analysis->collection combine Combine & Evaporate collection->combine pure_enantiomer Pure Enantiomer combine->pure_enantiomer

Caption: General workflow for the purification of chiral indole derivatives.

troubleshooting_flowchart start Poor/No Enantiomeric Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase (MP) optimized? check_csp->check_mp  Yes   screen_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csp No / Unsure check_temp Is the Temperature controlled and optimized? check_mp->check_temp  Yes   screen_mp Screen MP modifiers & additives check_mp->screen_mp No optimize_temp Use column oven; test different temperatures check_temp->optimize_temp No success Separation Achieved check_temp->success  Yes   screen_csp->check_mp screen_mp->check_temp optimize_temp->success

Caption: Troubleshooting flowchart for poor chiral separation.

method_selection_tree start Starting Point: Racemic Indole Derivative scale_q What is the required scale? start->scale_q purity_q What is the desired purity (ee%)? scale_q->purity_q < 1g (Lab Scale) crystallization Crystallization (Scalable, Cost-Effective) scale_q->crystallization > 1g (Process Scale) thermal_stability_q Is the compound thermally stable? purity_q->thermal_stability_q > 99% ee hplc Preparative HPLC (Robust, Versatile) purity_q->hplc < 99% ee or Diastereomer Separation sfc Preparative SFC (Fast, Green) thermal_stability_q->sfc Yes thermal_stability_q->hplc No / Unsure

Caption: Decision tree for selecting a primary purification method.

References

Technical Support Center: Addressing Off-Target Effects of 2-Phenyl-3-(piperidin-4-YL)-1H-indole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of compounds based on the 2-Phenyl-3-(piperidin-4-YL)-1H-indole scaffold. Given that novel compounds with this core structure may have uncharacterized biological activities, this guide focuses on a systematic approach to profiling and understanding off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my research?

A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than the primary one for which it was designed. These effects can lead to a variety of issues in experimental settings, including:

  • Misinterpretation of Experimental Results: An observed phenotype may be incorrectly attributed to the intended target, when it is actually caused by an off-target interaction.

  • Toxicity and Adverse Effects: Off-target binding can lead to cellular toxicity or other adverse effects, complicating the interpretation of in vitro and in vivo studies.

  • Poor Translatability: Compounds with significant off-target effects are less likely to succeed in later stages of drug development due to unforeseen side effects.

A proactive approach to identifying and understanding off-target effects is crucial for generating robust and reproducible data.

Q2: My compound has a this compound scaffold. Are there any known common off-targets for this type of chemical structure?

A2: While the specific off-target profile of your compound will be unique, the this compound scaffold is present in molecules that have shown activity at various targets. Based on the literature for related compounds, potential off-target families to consider include:

  • G-Protein Coupled Receptors (GPCRs): Derivatives of this scaffold have been developed as antagonists for the serotonin 5-HT2A receptor. Therefore, screening against a panel of GPCRs, particularly serotonin and dopamine receptors, is advisable.

  • Ion Channels: Some related 2-aryl-3-(4-piperidyl)indoles have shown affinity for the IKr (hERG) potassium channel.[1] Blockade of the hERG channel is a major concern for cardiotoxicity.

  • Kinases: Many small molecule inhibitors can exhibit off-target kinase activity. A broad kinase panel screen can help identify any unintended interactions with the human kinome.

  • Enzymes: Depending on the specific substitutions on the indole and piperidine rings, interactions with enzymes such as cholinesterases could be possible.[2]

Q3: How can I experimentally identify potential off-target effects of my compound?

A3: A tiered approach is often the most effective and cost-efficient way to identify off-target effects.

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of your compound by comparing it to databases of known ligands for various targets.

  • Broad Panel Screening: Submitting your compound to a commercial service for broad off-target screening is a common and effective strategy. These panels typically include a wide range of receptors, ion channels, enzymes, and transporters.

  • Proteome-wide Analysis: Techniques like proteome microarrays can help identify protein binding partners of your compound across the entire proteome, uncovering unexpected interactions.[3]

  • Phenotypic Screening: Cell-based assays that measure various cellular phenotypes (e.g., proliferation, apoptosis, morphology) can provide clues about the biological pathways affected by your compound.

The diagram below illustrates a general workflow for identifying off-target effects.

G cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 Validation and Follow-up A Compound of Interest (this compound derivative) B In Silico Off-Target Prediction A->B C Broad Off-Target Panel Screening (e.g., GPCRs, Kinases, Ion Channels) B->C D Proteome-wide Binding Assay B->D E Phenotypic Screening B->E F Identify Potential Off-Targets C->F D->F E->F G Dose-Response Assays for Confirmed Off-Targets F->G H Structure-Activity Relationship (SAR) Studies to Mitigate Off-Target Activity F->H I Functional Cellular Assays to Confirm Phenotypic Relevance of Off-Target Interaction F->I

Workflow for Off-Target Effect Identification.

Troubleshooting Guides

Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of my intended target.

This is a classic sign of a potential off-target effect. The following steps can help you troubleshoot this issue:

Step 1: Confirm On-Target Engagement

Before investigating off-targets, it is crucial to confirm that your compound is engaging with its intended target in your experimental system.

  • Method: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to verify that your compound binds to the intended target at the concentrations you are using.

Step 2: Perform a Broad Off-Target Screen

If on-target engagement is confirmed, the next step is to screen for off-target interactions.

  • Recommendation: A broad panel screen from a contract research organization (CRO) is a comprehensive way to assess potential off-targets. A standard safety panel often includes binding assays for a wide range of GPCRs, ion channels, and transporters.

Step 3: Validate Hits from the Off-Target Screen

Any "hits" from the primary screen should be validated using orthogonal, functional assays.

  • Example: If your compound shows binding to the 5-HT2A receptor in a radioligand binding assay, you should follow up with a functional assay, such as a calcium mobilization assay in cells expressing this receptor, to determine if the binding is agonistic or antagonistic.

Data Presentation: Example Off-Target Screening Results

Target ClassTargetAssay TypeIC50 / Ki (µM)% Inhibition @ 10 µM
Primary Target Target X Biochemical 0.05 98%
GPCR5-HT2A ReceptorBinding1.285%
Ion ChannelhERG ChannelElectrophysiology> 3015%
KinaseKinase YBiochemical5.862%

Issue 2: My compound shows toxicity in cell culture at concentrations close to its effective dose.

Toxicity can be a result of on-target or off-target effects. Here's how to dissect the cause:

Step 1: Determine the Therapeutic Index in vitro

  • Method: Perform a dose-response curve for both the desired activity (e.g., inhibition of a specific pathway) and cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) in the same cell line. The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50) is the in vitro therapeutic index. A narrow therapeutic index suggests a higher likelihood of off-target toxicity.

Step 2: Investigate Common Mechanisms of Cytotoxicity

  • Mitochondrial Toxicity: Assess mitochondrial function using assays that measure mitochondrial membrane potential (e.g., TMRE staining) or oxygen consumption rate (e.g., Seahorse analyzer).

  • Reactive Oxygen Species (ROS) Production: Measure ROS levels using fluorescent probes like DCFDA.

  • Apoptosis Induction: Use assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.

Step 3: Use a Structurally Unrelated Control Compound

  • Rationale: If another known inhibitor of your target with a different chemical structure does not produce the same toxicity profile, it is more likely that the toxicity of your compound is due to an off-target effect.

Experimental Workflow for Investigating Cytotoxicity

G A Unexpected Cytotoxicity Observed B Determine In Vitro Therapeutic Index (EC50 vs. CC50) A->B C Investigate Common Toxicity Pathways (Mitochondria, ROS, Apoptosis) B->C D Test Structurally Unrelated Inhibitor of the Same Target B->D E Toxicity likely on-target D->E Same toxicity observed F Toxicity likely off-target D->F Toxicity not observed

Troubleshooting Workflow for Compound-induced Cytotoxicity.

Detailed Experimental Protocols

Protocol 1: hERG Channel Patch-Clamp Assay

This protocol provides a general overview of how to assess the potential for a compound to block the hERG potassium channel, a critical off-target liability.

Objective: To determine the IC50 of a test compound for inhibition of the hERG channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • Test compound stock solution in DMSO.

Procedure:

  • Culture HEK293-hERG cells to 70-80% confluency.

  • Prepare a series of dilutions of the test compound in the external solution. The final DMSO concentration should not exceed 0.1%.

  • Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.

  • Perfuse the cell with the external solution (vehicle control) and record baseline currents.

  • Sequentially perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.

  • After the highest concentration, perform a washout with the external solution to check for reversibility.

  • Analyze the data by measuring the peak tail current at each concentration.

  • Normalize the current to the baseline control and plot the percent inhibition against the compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Kinase Profiling using a Luminescent ADP-Glo™ Assay

Objective: To screen a test compound against a panel of kinases to identify off-target inhibition.

Materials:

  • Kinase panel of interest (recombinant enzymes).

  • Corresponding kinase-specific substrates.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Prepare a 2X kinase/substrate mix for each kinase in the panel according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In the 384-well plate, add 2.5 µL of the test compound dilution or vehicle control.

  • Add 2.5 µL of the 2X kinase/substrate mix to initiate the kinase reaction.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control.

Data Presentation: Kinase Panel Screening Data

Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µM
Kinase A5%12%
Kinase B45%88%
Kinase C2%8%
Kinase D68%95%

This structured approach will enable researchers to systematically investigate and address the potential off-target effects of this compound derivatives, leading to more reliable and translatable scientific findings.

References

Technical Support Center: Overcoming Drug Resistance with Novel Indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with novel indole analogs to overcome drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which novel indole analogs can overcome drug resistance?

A1: Novel indole analogs can overcome drug resistance through several mechanisms. They can act as inhibitors of efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in resistant cells and actively transport chemotherapeutic agents out of the cell.[1][2][3] Some indole derivatives can also target and inhibit tubulin polymerization, interfering with microtubule dynamics, which is a mechanism that can be effective even in cells resistant to other agents like taxanes.[4][5][6] Additionally, indole-based compounds can modulate critical signaling pathways involved in cell survival and apoptosis, such as the PI3K/AKT/mTOR pathway, or inhibit anti-apoptotic proteins like Bcl-2, thereby resensitizing resistant cells to treatment.[4][7][8]

Q2: Several indole-based drugs are already FDA-approved. Do they have applications in drug-resistant cancers?

A2: Yes, several FDA-approved drugs containing an indole scaffold are used in cancer therapy, including for treatment-resistant scenarios.[9][10] For example, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, and Alectinib is used for crizotinib-resistant non-small cell lung cancer (NSCLC).[11][12] Osimertinib is another example, approved to treat metastatic NSCLC with specific EGFR mutations that confer resistance to other treatments.[11] These drugs demonstrate the clinical potential of the indole scaffold in overcoming resistance.[13]

Q3: Can indole analogs be used to combat antibiotic resistance in bacteria?

A3: Absolutely. The indole scaffold is a promising starting point for developing agents to combat bacterial drug resistance.[2][14] Some indole derivatives have been shown to inhibit bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which contributes significantly to antibiotic resistance.[2] By inhibiting these pumps, the indole compounds can restore the efficacy of existing antibiotics.[14] Studies have also shown that certain indole derivatives possess direct antimicrobial and antibiofilm activity against multidrug-resistant bacteria, including Acinetobacter baumannii.[15]

Troubleshooting Experimental Assays

Q1: My indole analog shows poor solubility in aqueous media for cell-based assays. What can I do?

A1: This is a common issue with hydrophobic small molecules.

  • Solvent Choice: First, ensure you are using an appropriate stock solvent like DMSO. For the final assay concentration, the DMSO percentage should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Solubilizing Agents: Consider the use of solubilizing agents or vehicles like Cremophor EL, although be aware that these can have their own biological effects and should be used with appropriate vehicle controls.

  • Prodrug Approach: For in vivo studies or advanced in vitro models, a chemical modification of your lead compound to create a more soluble prodrug could be a viable strategy.[16]

  • Formulation: Exploring different formulations, such as nanoparticles, can also enhance the solubility and delivery of the compound.

Q2: The IC50 value for my compound varies significantly between experiments. What are the potential causes?

A2: Reproducibility issues in IC50 determination can stem from several factors.

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are used within a consistent, low passage number range.[17] High passage numbers can lead to phenotypic drift.

  • Cell Seeding Density: Inconsistent initial cell seeding density will lead to variability. Optimize and strictly control the number of cells seeded per well.

  • Compound Stability: Verify the stability of your indole analog in the stock solution (e.g., stored at -20°C or -80°C) and in the culture medium over the duration of the experiment. Repeated freeze-thaw cycles of the stock solution should be avoided.

  • Assay Timing and Reagents: Ensure that the incubation time and the timing of reagent addition (e.g., MTT, WST-1) are consistent across all experiments.[17]

Q3: My compound is active in a biochemical assay (e.g., kinase inhibition) but shows no activity in a cell-based assay. Why?

A3: A discrepancy between biochemical and cell-based assay results is a frequent challenge in drug discovery.[18]

  • Cell Permeability: The compound may have poor membrane permeability and is unable to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for efflux pumps (like P-gp) in the cell line, which actively remove it from the cell, preventing it from reaching an effective concentration.[18] You can test this by co-incubating your compound with a known efflux pump inhibitor like verapamil.

  • Metabolism: The compound may be rapidly metabolized into an inactive form by the cells.

  • Target State: In cell-based assays, the target protein might be in an inactive state or part of a larger complex, making it inaccessible to the compound.[18]

Q4: I am seeing high background fluorescence in my cell-based assay. How can I reduce it?

A4: High background can mask the true signal from your assay.

  • Media Components: Common media components like phenol red and fetal bovine serum (FBS) can be autofluorescent.[19] For fluorescence-based assays, switch to phenol red-free media and consider reducing the FBS concentration during the final measurement step or performing the reading in PBS.

  • Compound Interference: The indole analog itself might be fluorescent at the excitation/emission wavelengths you are using. Always run a control with the compound in cell-free media to check for interference.

  • Insufficient Washing/Blocking: In assays like In-Cell Westerns, insufficient washing or blocking can lead to high background. Ensure blocking steps are adequate and wash steps are thorough.

Quantitative Data on Novel Indole Analogs

The following tables summarize the in vitro activity of selected novel indole analogs against drug-sensitive and drug-resistant cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of Indole-Based Sulfonohydrazides (Data sourced from[20][21])

Compound ID Cell Line Description IC50 (μM)
5f MCF-7 Estrogen Receptor-Positive Breast Cancer 13.2
MDA-MB-468 Triple-Negative Breast Cancer 8.2
HEK-293 Non-cancerous kidney cell line >100 (Non-toxic)

| 5k | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 17.3 |

Table 2: Activity of Indole-Chalcone Prodrug Against Resistant Colon Cancer Cells (Data sourced from[16])

Compound ID Cell Line Description IC50 (μM)
14 HCT-116 Colon Cancer 0.15
HCT-116/PTX Paclitaxel-Resistant Colon Cancer 0.25

| CPT (Camptothecin) | HCT-116/PTX | Paclitaxel-Resistant Colon Cancer | >10 |

Table 3: Activity of Indolyl-Chalcones Against Chemoresistant Mesothelioma Cells (Data sourced from[22])

Compound ID Cell Line Description IC50 (μM)
CIT-223 PXF698 Cisplatin-Resistant Mesothelioma 0.04
PXF1752 Cisplatin-Resistant Mesothelioma 0.02
PXF1118 Partially Cisplatin-Resistant Mesothelioma 0.10

| CIT-026 | PXF1118 | Partially Cisplatin-Resistant Mesothelioma | 0.33 |

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines through continuous, escalating exposure to a cytotoxic drug.[23]

Materials:

  • Parental cancer cell line

  • Culture medium and supplements (e.g., FBS, antibiotics)

  • Target cytotoxic drug (e.g., Paclitaxel, Doxorubicin)

  • Cell culture flasks, plates, and incubator

  • Reagents for cell viability assay (e.g., WST-1 or MTT)

Procedure:

  • Determine Initial IC50: First, determine the IC50 value of the target drug on the parental cell line using a standard cell viability assay.

  • Initial Exposure: Begin by continuously exposing the parental cells to the drug at a concentration equal to or slightly below the IC50.

  • Monitor and Subculture: Culture the cells until the surviving population begins to proliferate steadily. This may take several passages.

  • Dose Escalation: Once the cells have adapted, increase the drug concentration in the medium. A stepwise increase of 1.5 to 2-fold is recommended.[23] If significant cell death occurs, reduce the fold-increase.[23]

  • Repeat and Select: Repeat the process of adaptation and dose escalation for several months. At each stage of increased resistance, it is crucial to cryopreserve cell stocks.[23]

  • Confirmation of Resistance: Periodically, perform a cell viability assay to calculate the new IC50 value. A significant increase (e.g., >5-10 fold) compared to the parental line confirms the development of resistance.[23]

  • Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance dose of the drug (typically the concentration they last adapted to).

Protocol 2: Cell Viability (MTT) Assay

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells (parental and resistant lines)

  • 96-well plates

  • Indole analog and standard chemotherapeutic drug

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the indole analog in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated" (cells + medium) and "vehicle" (cells + medium with max DMSO concentration) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Efflux Pump Inhibition (Calcein-AM) Assay

This assay determines if a compound inhibits P-gp or other ABC transporters by measuring the intracellular accumulation of a fluorescent substrate.

Materials:

  • Resistant cell line overexpressing an efflux pump (e.g., P388/Adr)

  • Indole analog

  • Known efflux pump inhibitor (e.g., Verapamil) as a positive control

  • Calcein-AM (a non-fluorescent substrate that becomes fluorescent Calcein intracellularly)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Pre-incubation with Inhibitors: Wash the cells with a suitable buffer (e.g., HBSS). Add the indole analog or control compounds at various concentrations to the wells and incubate for 30-60 minutes.

  • Substrate Addition: Add Calcein-AM to each well at a final concentration of ~0.25-1 µM and incubate for another 30-60 minutes.

  • Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence (for Calcein) using a plate reader (e.g., Ex/Em ~494/517 nm).

  • Analysis: An increase in intracellular fluorescence in the presence of the indole analog indicates that the compound is inhibiting the efflux of Calcein, suggesting it is an efflux pump inhibitor.

Visualizations: Pathways and Workflows

experimental_workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Validation start Select/Synthesize Novel Indole Analogs solubility Solubility & Stability Testing start->solubility screen Cytotoxicity Screening (MTT/WST-1 Assay) - Parental Cell Line - Resistant Cell Line solubility->screen ic50 Determine IC50 & Resistance Factor (RF) screen->ic50 moa_start Active Hits (Low RF) ic50->moa_start Select promising candidates efflux Efflux Pump Assay (e.g., Calcein-AM) moa_start->efflux tubulin Tubulin Polymerization Assay moa_start->tubulin apoptosis Apoptosis Assay (Annexin V/PI Staining) moa_start->apoptosis pathway Western Blot for Signaling Pathways (e.g., Akt, Erk) moa_start->pathway combo Combination Studies with Standard Chemotherapeutics efflux->combo tubulin->combo apoptosis->combo pathway->combo Validate mechanism invivo In Vivo Xenograft Model (Efficacy & Toxicity) combo->invivo

Caption: Experimental workflow for identifying and validating novel indole analogs.

efflux_pump_inhibition cluster_0 Resistant Cancer Cell pgp P-gp Efflux Pump chemo_out Chemotherapeutic Drug pgp->chemo_out Efflux chemo_in Chemotherapeutic Drug chemo_in->pgp Binding apoptosis Apoptosis chemo_in->apoptosis Induces (at high conc.) extracellular Extracellular Space indole Novel Indole Analog indole->pgp Inhibition extracellular->chemo_in Influx

Caption: Mechanism of overcoming resistance via efflux pump inhibition.

tubulin_inhibition_pathway cluster_normal Normal Cell Cycle cluster_inhibition Inhibition by Indole Analog tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Instability) tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle arrest Mitotic Arrest (G2/M Phase) mt->arrest mitosis Proper Mitosis & Cell Division spindle->mitosis apoptosis Apoptosis arrest->apoptosis indole Indole Analog (e.g., Vinca Alkaloid Site Binder) indole->tubulin Binds to tubulin, prevents polymerization

Caption: Overcoming resistance by targeting microtubule dynamics.

References

Technical Support Center: In Vitro Cytotoxicity of 2-Phenyl-3-(piperidin-4-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-3-(piperidin-4-YL)-1H-indole in vitro. The information aims to address common challenges encountered during cytotoxicity experiments and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the expected cytotoxic effects of this compound?

While specific cytotoxicity data for this compound is not extensively published, research on structurally similar 2-phenylindole derivatives suggests potential for significant cytotoxic activity against various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of key cellular processes. For instance, some 2-phenylindole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1] Other related compounds have demonstrated the ability to induce apoptosis through DNA intercalation and the inhibition of topoisomerase enzymes.[1]

Q2: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

Several robust and well-established assays can be used to quantify the in vitro cytotoxicity of this compound. The choice of assay depends on the specific research question and the cellular mechanism being investigated. Commonly used assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity.

  • Trypan Blue Exclusion Assay: This dye exclusion method is used to differentiate viable from non-viable cells based on membrane permeability.[3]

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content as an indicator of cell mass.

Q3: How can I reduce the in vitro cytotoxicity of this compound in my experiments?

Reducing the cytotoxicity of a compound in vitro can be approached through several strategies:

  • Formulation with Solubilizing Agents: For poorly soluble compounds, aggregation can contribute to non-specific cytotoxicity. Using appropriate solvents or formulating the compound with solubilizing excipients can improve its bioavailability and reduce off-target effects.

  • Nanoparticle-based Drug Delivery: Encapsulating the compound in nanoparticles can control its release and potentially reduce its immediate cytotoxic impact on cells.

  • Dose and Exposure Time Optimization: Carefully titrating the concentration of the compound and the duration of exposure can help identify a therapeutic window where the desired effects are observed with minimal cytotoxicity.[4]

  • Co-treatment with Cytoprotective Agents: In some cases, co-administration with a cytoprotective agent can mitigate unwanted toxic effects, although this needs to be carefully validated to ensure it doesn't interfere with the primary activity of the compound.

Q4: What are the potential mechanisms of cytotoxicity for indole-based compounds?

Indole derivatives can induce cytotoxicity through various mechanisms, including:

  • Induction of Apoptosis: Many indole compounds trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.[5] This can involve the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.[6]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cell proliferation.[6][7]

  • Inhibition of Key Enzymes: As mentioned, inhibition of enzymes like topoisomerases can lead to DNA damage and subsequent cell death.[1]

  • Generation of Reactive Oxygen Species (ROS): An increase in ROS levels can induce oxidative stress and trigger apoptotic pathways.[6]

Troubleshooting Guides

High Background Signal in LDH Assay
Potential Cause Troubleshooting Step
High LDH content in serum Decrease the serum concentration in your culture medium to 5% or less. Alternatively, test different lots or sources of serum to find one with lower endogenous LDH activity.[8]
Contamination of reagents Ensure all buffers and solutions are sterile and free of contamination. Prepare fresh reagents if necessary.
Phenol red interference While many modern kits are compatible with phenol red, it can sometimes contribute to background absorbance. If high background persists, consider using a phenol red-free medium for the assay.
Improper handling of cells Rough handling or harsh centrifugation can cause premature cell lysis. Handle cell suspensions gently and optimize centrifugation speed and time.
Inconsistent Results in MTT Assay
Potential Cause Troubleshooting Step
Variable cell seeding density Ensure a uniform cell suspension before seeding. Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay.[9]
Incomplete solubilization of formazan crystals After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting.
Interference from the test compound Some compounds can interfere with the MTT reduction process. Run a control with the compound in cell-free medium to check for direct reduction of MTT.
Changes in pH Ensure the pH of the culture medium and solubilization buffer is optimal, as pH can affect formazan absorbance.
Low Viability in Control Wells (Trypan Blue Assay)
Potential Cause Troubleshooting Step
Over-trypsinization Use the lowest effective concentration of trypsin and incubate for the shortest possible time to detach adherent cells. Neutralize trypsin with serum-containing medium promptly.
Mechanical stress during cell handling Pipette cell suspensions gently and avoid creating excessive shear stress.
Suboptimal culture conditions Ensure the incubator has the correct temperature, CO2 levels, and humidity. Use fresh, high-quality culture medium.
Cell passage number High passage numbers can lead to decreased cell health and viability. Use cells from a lower passage number for your experiments.

Quantitative Data

Disclaimer: The following data is representative of the cytotoxic activity of 2-phenylindole derivatives with piperidine substituents and may not be directly applicable to this compound. It is essential to determine the IC50 value for the specific compound and cell lines used in your experiments.

Table 1: Representative IC50 Values of 2-Phenylindole Derivatives on Various Cancer Cell Lines

Compound ClassCell LineAssayIC50 (µM)Reference
2-Phenylindole-imidazole hybridMCF-7 (Breast)MTT1.31 ± 0.8[10]
2-Phenylindole-imidazole hybridHCT116 (Colon)MTT> 100[10]
2-Phenylindole-imidazole hybridHepG2 (Liver)MTT91% inhibition at 100 µM[10]
Glycosylated 2-phenyl-indoleMCF-7 (Breast)MTS~5-10[11]
Trisindole alkaloidMEXF 462 (Melanoma)Not specified0.50[12]
Trisindole alkaloidRXF 486 (Renal)Not specified7.82[12]

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Trypan Blue Exclusion Assay
  • Cell Preparation: After compound treatment, collect the cells (including any floating cells from the supernatant for adherent cultures) and centrifuge to obtain a cell pellet.

  • Cell Resuspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Adherence (Overnight) seed_cells->adhere prep_compound Prepare Serial Dilutions of Compound adhere->prep_compound treat_cells Treat Cells with Compound prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate choose_assay Choose Assay incubate->choose_assay mtt MTT Assay choose_assay->mtt Metabolic Activity ldh LDH Assay choose_assay->ldh Membrane Integrity trypan Trypan Blue Assay choose_assay->trypan Viability Count measure Measure Absorbance/ Count Cells mtt->measure ldh->measure trypan->measure calculate Calculate % Viability/ Cytotoxicity measure->calculate ic50 Determine IC50 calculate->ic50 end End ic50->end

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA Damage) mitochondrion Mitochondrion cell_stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Technical Support Center: Optimizing Dosing for In-vivo Studies with Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole derivatives in in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: My indole derivative has poor aqueous solubility. What formulation strategies can I use for in-vivo dosing?

A1: Poor aqueous solubility is a common challenge with indole derivatives.[1][2] Several formulation strategies can be employed to enhance solubility and bioavailability for in-vivo studies:

  • Co-solvents: Utilizing a mixture of solvents can improve the solubility of hydrophobic compounds. Common co-solvents for preclinical studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. However, it's crucial to first determine the maximum tolerated concentration of the solvent system in the animal model to avoid vehicle-induced toxicity.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic indole derivative.[3] Tween 80 and polyoxyethylated castor oil are traditional examples, while newer surfactants like Solutol HS-15 may offer better solubilization and safety profiles.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[4][5] Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), are often used.[4]

  • Lipid-Based Formulations: For highly lipophilic indole derivatives, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.[3][5] These systems form microemulsions in the gastrointestinal tract, enhancing absorption.[5]

  • Nanosizing: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[3][5] Techniques like high-pressure homogenization or wet milling can be used.[5]

  • Salt Formation: For indole derivatives with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility and dissolution rate.[4]

Q2: How do I determine the starting dose for my in-vivo efficacy study?

A2: Determining the optimal starting dose is a critical step. A common approach is to first conduct a Maximum Tolerated Dose (MTD) study.[6][7][8]

An MTD study helps define the highest dose of your indole derivative that does not cause unacceptable side effects or toxicity over a specific period.[7] These studies are typically performed in a small group of animals and involve dose escalation.[6] Key parameters to monitor include:

  • Clinical observations (e.g., changes in behavior, posture, activity)

  • Body weight changes (a loss of over 10% in rats and dogs, and 6% in non-human primates is often considered a limit)[9]

  • Macroscopic observations at necropsy[6]

The MTD study results will inform a safe starting dose for your efficacy studies.[6] It is also advisable to review existing literature for similar indole derivatives to get a potential dose range.

Q3: What are the common routes of administration for indole derivatives in animal models?

A3: The choice of administration route depends on the physicochemical properties of your compound, the target organ, and the desired pharmacokinetic profile. Common routes for indole derivatives include:

  • Oral Gavage (p.o.): This is a preferred route due to its clinical relevance for orally administered drugs.[10] However, bioavailability can be affected by factors like solubility, stability in the gastrointestinal tract, and first-pass metabolism.[11]

  • Intraperitoneal (i.p.) Injection: This route is often used in preclinical studies to bypass the gastrointestinal tract and first-pass metabolism, leading to higher systemic exposure.[10][12]

  • Intravenous (i.v.) Injection: This route ensures 100% bioavailability and is useful for determining pharmacokinetic parameters. However, it may not be suitable for poorly soluble compounds unless specific formulations are used.

  • Subcutaneous (s.c.) Injection: This route provides a slower and more sustained release of the compound compared to i.v. or i.p. administration.[13]

Q4: How does the metabolism of indole derivatives affect in-vivo dosing?

A4: Indole derivatives can be extensively metabolized, primarily in the liver by cytochrome P450 (CYP) enzymes.[14][15][16] This metabolism can significantly impact the compound's half-life, efficacy, and potential for toxicity.

For example, Indole-3-carbinol (I3C) is metabolized into various products, including 3,3'-diindolylmethane (DIM), which itself has biological activity.[14] The route of administration can influence the metabolic profile; oral administration of I3C leads to higher levels of DIM compared to intravenous administration.[17]

Understanding the metabolic fate of your indole derivative is crucial for optimizing the dosing regimen. In-vitro metabolism studies using liver microsomes can provide initial insights into metabolic stability.

Troubleshooting Guides

Problem 1: High variability in experimental results between animals.

Potential Cause Troubleshooting Step
Inconsistent Dosing Volume or Technique Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, i.p. injection). Use calibrated equipment to ensure accurate dosing volumes.
Formulation Instability Prepare fresh formulations for each experiment. If using a suspension, ensure it is homogenous by vortexing or sonicating before each administration. Visually inspect for precipitation.
Animal-to-Animal Variation in Metabolism Increase the number of animals per group to improve statistical power. Consider using a more homogenous animal strain if significant inter-animal variability is observed.
Food and Water Intake Differences Standardize the housing conditions, including diet and light/dark cycles. Note any significant changes in food or water consumption in treated animals as this can be a sign of toxicity.

Problem 2: No observable efficacy at the tested doses.

Potential Cause Troubleshooting Step
Insufficient Drug Exposure Conduct a pilot pharmacokinetic (PK) study to determine the concentration of the compound in the plasma and target tissue over time. This will help you understand if the compound is being absorbed and reaching the site of action.
Rapid Metabolism and Clearance If the PK study reveals a very short half-life, consider increasing the dosing frequency (e.g., from once daily to twice daily).
Poor Bioavailability If oral bioavailability is low, consider using a different formulation strategy (see FAQ 1) or a different route of administration (e.g., i.p.) for initial efficacy studies.
Target Engagement Not Achieved If possible, develop a pharmacodynamic (PD) biomarker assay to confirm that the compound is interacting with its intended target in vivo.

Problem 3: Unexpected toxicity or adverse effects observed.

Potential Cause Troubleshooting Step
Dose is Too High Reduce the dose. Conduct a more thorough MTD study with smaller dose escalation steps to identify a safer dose range.[6][7]
Vehicle-Related Toxicity Run a vehicle-only control group to ensure that the observed toxicity is not due to the formulation components (e.g., co-solvents, surfactants).
Metabolite-Induced Toxicity Investigate the metabolic profile of your compound. It is possible that a metabolite, rather than the parent compound, is responsible for the toxicity.[14]
Off-Target Effects Conduct in-vitro screening against a panel of common off-targets to identify potential unintended interactions.

Quantitative Data Summary

Table 1: Example Dosing of Indole Derivatives in Rodent Models

Indole DerivativeAnimal ModelRoute of AdministrationDose RangeObserved EffectReference
Indole-3-acetic acid (IAA)RatOral Gavage1 - 40 mg/kgIncreased neutrophil phagocytic capacity[13]
Indole-3-acetic acid (IAA)RatSubcutaneous2 - 40 mg/kgIncreased neutrophil phagocytic capacity[13]
Indole-chalcone hybridsMouseIntraperitoneal10 mg/kgAnalgesic and anti-inflammatory activity[10]
Indomethacin (Indole derivative)RatOral10 mg/kgAnti-inflammatory activity[18]
IndoleMouseOral GavageNot SpecifiedReduced LPS-induced liver inflammation[19]
Indole-3-carbinol (I3C)RatOral Gavage500 - 2000 mg/kgBone marrow toxicity[20]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

  • Group Size: Use a small number of animals per group (n=3-5).

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose escalation factor can be adjusted based on the observed toxicity.

  • Formulation: Prepare the indole derivative in a suitable vehicle. The vehicle should be tested in a control group.

  • Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily for at least 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity, such as more than a 10-15% loss in body weight or severe clinical signs.[7][9]

  • Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

Protocol 2: In-vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Group Size: Use 6-8 animals per group.

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (at least 3 dose levels)

  • Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Visualizations

experimental_workflow cluster_preclinical Preclinical In-vivo Dosing Optimization formulation Formulation Development (Solubility Enhancement) mtd Maximum Tolerated Dose (MTD) Study formulation->mtd Develop stable formulation pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Study mtd->pk_pd Determine safe dose range efficacy Efficacy Study pk_pd->efficacy Establish dose-exposure-response relationship

Caption: A typical experimental workflow for optimizing in-vivo dosing.

troubleshooting_workflow start In-vivo Experiment with Indole Derivative issue Unexpected Outcome? (e.g., no efficacy, toxicity) start->issue check_formulation Review Formulation (Solubility, Stability) issue->check_formulation Yes success Successful Outcome issue->success No check_dose Review Dose & MTD Data check_formulation->check_dose conduct_pk Conduct Pilot PK Study check_dose->conduct_pk modify_protocol Modify Protocol (Dose, Frequency, Route) conduct_pk->modify_protocol modify_protocol->start

Caption: A troubleshooting workflow for unexpected in-vivo results.

signaling_pathway cluster_inflammation Inflammatory Signaling lps LPS nfkb NF-κB lps->nfkb Activates indole Indole Derivative indole->nfkb Inhibits cox2 COX-2 nfkb->cox2 Induces pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory Induces

Caption: Simplified signaling pathway showing the anti-inflammatory action of some indole derivatives.

References

Technical Support Center: Synthesis of 2-Phenyl-3-(piperidin-4-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Phenyl-3-(piperidin-4-YL)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

A1: The most prevalent method for synthesizing the indole ring of this compound is the Fischer indole synthesis.[1][2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The key starting materials for this synthesis are phenylhydrazine and a suitable piperidinone derivative, typically N-protected 4-acetylpiperidine or a related ketone. The piperidinone provides the carbon framework that will become the 3-substituted piperidinyl group of the final product.

Q2: What are the potential major impurities I might encounter during the synthesis?

A2: Several impurities can arise during the Fischer indole synthesis of this compound. These can include:

  • Regioisomers: If an unsymmetrically substituted phenylhydrazine is used, two different indole regioisomers can be formed.

  • Incompletely cyclized intermediates: The reaction may not proceed to completion, leaving behind phenylhydrazone or other reaction intermediates.

  • Oxidation byproducts: The indole ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures, leading to colored impurities.

  • Side-products from the piperidine moiety: If a protected piperidinone is used, incomplete deprotection can result in N-protected impurities. Additionally, side reactions involving the piperidine ring can occur under the acidic reaction conditions.

  • Starting materials: Unreacted phenylhydrazine and piperidinone derivative may remain in the final product if the reaction is not driven to completion or if the purification is inadequate.

Q3: How can I monitor the progress of the reaction to minimize incomplete conversion?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The disappearance of the starting material spots is a good indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the concentration of reactants and products over time.[5][6]

Q4: What are the recommended purification methods for obtaining high-purity this compound?

A4: The primary methods for purifying the crude product are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from polar and non-polar impurities.[7] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

  • Recrystallization: This technique is useful for removing minor impurities and obtaining a crystalline final product. The choice of solvent is critical and should be determined experimentally. Common solvent systems for indole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient acid catalyst. - Degradation of starting materials or product.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. The Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to degradation. - Screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) and their concentrations.[3][8] - Ensure starting materials are pure and dry.
Presence of Multiple Spots on TLC After Reaction - Formation of regioisomers. - Presence of multiple side products. - Incomplete reaction.- If using a substituted phenylhydrazine, consider the possibility of regioisomer formation and optimize reaction conditions to favor the desired isomer. - Analyze the side products by techniques like LC-MS to identify their structures and adjust reaction parameters accordingly. - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.
Colored Impurities in the Final Product - Oxidation of the indole ring. - Formation of polymeric byproducts.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessive heating. - Purify the product using activated charcoal treatment during recrystallization to remove colored impurities.
Difficulty in Removing Starting Materials - Inefficient purification. - Use of excess starting materials.- Optimize the column chromatography conditions (e.g., solvent gradient, silica gel mesh size). - Perform multiple recrystallizations from different solvent systems. - Use a stoichiometric amount of the limiting reagent to minimize its presence in the crude product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

Materials:

  • Phenylhydrazine

  • 1-Acetyl-4-phenyl-4-piperidinone (or a suitable precursor)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 1-acetyl-4-phenyl-4-piperidinone (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (or ZnCl₂). Heat the mixture to 120-150 °C for 4-8 hours. Monitor the formation of the indole product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding it to ice-water. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm and 280 nm Injection Volume: 10 µL

Sample Preparation: Dissolve a small amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_analysis Analysis start1 Phenylhydrazine hydrazone Hydrazone Formation (Ethanol, Acetic Acid, Reflux) start1->hydrazone start2 N-Protected 4-Acetylpiperidine start2->hydrazone cyclization Acid-Catalyzed Cyclization (PPA or ZnCl₂, Heat) hydrazone->cyclization Crude Hydrazone quench Quenching & Neutralization cyclization->quench Crude Product extract Extraction (Ethyl Acetate) quench->extract purify Purification (Column Chromatography, Recrystallization) extract->purify analysis Purity & Characterization (TLC, HPLC, NMR, MS) purify->analysis Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation_Pathway cluster_impurities Potential Impurity Formation Pathways Reactants Phenylhydrazine + Piperidinone Derivative Desired_Product This compound Reactants->Desired_Product Fischer Indole Synthesis Incomplete_Reaction Unreacted Starting Materials & Intermediates Reactants->Incomplete_Reaction Incomplete Conversion Regioisomers Regioisomeric Indoles (if applicable) Reactants->Regioisomers Use of Unsymmetrical Phenylhydrazine Side_Reactions Piperidine Ring Side Products Reactants->Side_Reactions Acidic Conditions Oxidation Oxidized Indole Species Desired_Product->Oxidation Air/Heat Exposure

Caption: Potential pathways for impurity formation during the synthesis.

Troubleshooting_Logic cluster_issues Identified Issues cluster_solutions Troubleshooting Actions Start Crude Product Analysis (TLC/HPLC) Low_Yield Low Yield Start->Low_Yield Multiple_Spots Multiple Spots Start->Multiple_Spots Colored_Product Colored Product Start->Colored_Product Optimize_Conditions Optimize Reaction: - Temperature - Catalyst - Time Low_Yield->Optimize_Conditions Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Multiple_Spots->Optimize_Conditions Improve_Purification Refine Purification: - Column Conditions - Recrystallization Solvent Multiple_Spots->Improve_Purification Inert_Atmosphere Use Inert Atmosphere Colored_Product->Inert_Atmosphere Charcoal_Treatment Activated Charcoal Treatment Colored_Product->Charcoal_Treatment

References

Technical Support Center: Optimizing N-Piperidinyl Indole Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) properties of N-piperidinyl indoles.

Troubleshooting Guides

This section addresses common challenges encountered during the experimental evaluation of N-piperidinyl indole analogs.

Issue 1: Poor Aqueous Solubility

Q: My N-piperidinyl indole analog shows very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?

A: Poor aqueous solubility is a frequent challenge with N-piperidinyl indoles due to their often lipophilic nature. Here are several troubleshooting strategies:

  • pH Adjustment: The piperidine nitrogen is basic. Lowering the pH of your buffer to protonate this nitrogen will increase the compound's solubility. However, be mindful of the pH compatibility of your assay.

  • Salt Formation: Synthesizing a salt form of your compound (e.g., hydrochloride, mesylate) can significantly improve its aqueous solubility.

  • Structural Modification:

    • Introduce Polar Groups: Consider adding polar functional groups (e.g., hydroxyl, amide) to the indole or piperidine ring, provided this does not negatively impact target engagement.

    • Reduce Lipophilicity (LogP): Systematically explore modifications that lower the calculated LogP. This can involve replacing lipophilic substituents with more polar ones.

  • Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO can help, but it's crucial to ensure the final concentration does not interfere with the assay.[1]

Issue 2: High Metabolic Lability in Liver Microsomes

Q: My compound is rapidly metabolized in my human liver microsomal stability assay, indicating a short in vivo half-life. How can I improve its metabolic stability?

A: High metabolic turnover is a common hurdle. The indole and piperidine moieties are susceptible to metabolism by cytochrome P450 (CYP) enzymes.

  • Identify the Metabolic Hotspot: The first step is to identify which part of the molecule is being metabolized. This can be done through metabolite identification studies using LC-MS/MS. Common metabolic pathways for this scaffold include oxidation of the indole ring and N-dealkylation of the piperidine.

  • Metabolic Blocking: Once the metabolic hotspot is identified, you can introduce modifications to block or slow down the metabolism.

    • Fluorination: Introducing fluorine atoms at or near the site of metabolism can be an effective strategy. The strong C-F bond is resistant to cleavage by CYP enzymes.

    • Steric Hindrance: Introducing bulky groups near the metabolic site can sterically hinder the approach of metabolizing enzymes.

    • Bioisosteric Replacement: Consider replacing metabolically labile groups with more stable bioisosteres. For example, if the piperidine ring is the issue, exploring other saturated heterocycles might be beneficial.

Issue 3: Low Permeability in Caco-2 Assays

Q: My N-piperidinyl indole analog exhibits low permeability in the Caco-2 assay, suggesting poor oral absorption. What are the potential causes and solutions?

A: Low permeability can be due to several factors, including high polarity, high molecular weight, or being a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Assess Efflux Ratio: In your Caco-2 assay, measure both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) permeability. An efflux ratio (B-to-A / A-to-B) greater than 2 suggests that your compound is a substrate for an efflux transporter.

  • Reduce Basicity (pKa): Highly basic compounds (high pKa) are predominantly ionized at physiological pH, which can limit passive diffusion across the intestinal membrane. Strategic fluorination of the piperidine ring or the linker can effectively lower the pKa.

  • Optimize Lipophilicity (LogD): There is often a "sweet spot" for lipophilicity to balance solubility and permeability. Very high lipophilicity can lead to poor solubility, while very low lipophilicity can hinder membrane permeation. Systematically varying substituents to modulate LogD is a key optimization strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step to improve the oral bioavailability of a basic N-piperidinyl indole?

A1: A common and often effective first step is to address the basicity (pKa) of the piperidine nitrogen. A high pKa leads to a high degree of ionization in the gut, which can limit membrane permeability. Introducing electron-withdrawing groups, such as fluorine, on the piperidine ring or adjacent positions can lower the pKa and improve the balance between the charged (more soluble) and uncharged (more permeable) forms of the molecule, often leading to improved oral absorption.

Q2: How does the substitution pattern on the indole ring affect pharmacokinetic properties?

A2: The substitution pattern on the indole ring significantly impacts PK properties. Substitution at the 2-position versus the 3-position can affect metabolic stability and interaction with efflux transporters. For instance, studies have shown that moving a substituent from the 3-position to the 2-position of the indole can alter the compound's intrinsic activity and receptor selectivity, which may indirectly influence its overall pharmacokinetic profile.[2]

Q3: My compound has good in vitro properties but still shows low oral bioavailability in vivo. What could be the reason?

A3: This discrepancy can arise from several factors not fully captured by in vitro assays:

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver after absorption from the gut. An in vivo pharmacokinetic study with both intravenous and oral administration is needed to determine the extent of first-pass metabolism.

  • Poor Solubility in Gastrointestinal Fluids: The solubility in simple aqueous buffers may not reflect the complex environment of the stomach and intestines.

  • Gut Wall Metabolism: Metabolism can also occur in the intestinal wall.

  • Transporter Effects: The compound might be a substrate for uptake or efflux transporters in the gut wall or liver that were not fully characterized in vitro.

Data Presentation

The following table summarizes the pharmacokinetic properties of a hypothetical series of N-piperidinyl indole analogs, illustrating the impact of structural modifications.

Compound IDR1-SubstitutionR2-SubstitutioncLogPAqueous Solubility (µM) at pH 7.4Human Liver Microsomal Half-life (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%) in Rats
Lead-01 HH3.55101.25
Analog-02 5-FH3.74251.515
Analog-03 H4-F (piperidine)3.615123.835
Analog-04 5-F4-F (piperidine)3.812454.255
Analog-05 5-OHH3.05080.83

Experimental Protocols

1. Kinetic Solubility Assay

This protocol provides a general procedure for determining the kinetic solubility of a compound in a high-throughput format.

  • Materials:

    • Test compound (10 mM stock in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates (UV-transparent for analysis)

    • Plate shaker

    • Plate reader with UV-Vis capabilities

  • Procedure:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound).

    • To quantify the soluble concentration, compare the absorbance to a standard curve of the compound prepared in a 50:50 mixture of acetonitrile and water (where the compound is fully soluble).

2. Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

  • Materials:

    • Test compound (10 mM stock in DMSO)

    • Human liver microsomes (e.g., 20 mg/mL stock)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Ice-cold acetonitrile with an internal standard for quenching and analysis

    • 96-well plates

    • Incubator/shaker (37°C)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with the internal standard to stop the reaction.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

    • Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

3. Caco-2 Permeability Assay

This protocol describes a standard method for evaluating the intestinal permeability of a compound.

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4

    • Test compound

    • Lucifer yellow (as a marker for monolayer integrity)

    • LC-MS/MS system for analysis

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage test.

    • For the apical-to-basolateral (A-to-B) permeability assessment, add the test compound (e.g., at 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For the basolateral-to-apical (B-to-A) permeability assessment, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specific time points (e.g., 120 minutes), take samples from the receiver chamber.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Workflow_for_Metabolic_Stability_Optimization cluster_0 Initial Screening cluster_1 Analysis & Decision cluster_2 Troubleshooting & Optimization cluster_3 Progression Start Synthesize N-Piperidinyl Indole Analog Assay1 In Vitro Metabolic Stability Assay (Liver Microsomes) Start->Assay1 Decision1 Metabolically Stable? Assay1->Decision1 MetID Metabolite Identification (LC-MS/MS) Decision1->MetID No Proceed Proceed to In Vivo PK Studies Decision1->Proceed Yes SAR Structure-Activity Relationship Analysis MetID->SAR Redesign Redesign Compound: - Block Metabolic Hotspot - Introduce Fluorine - Steric Hindrance SAR->Redesign Redesign->Start

Caption: Workflow for improving the metabolic stability of N-piperidinyl indoles.

PK_Properties_Relationship cluster_Solubility Solubility cluster_Permeability Permeability Oral Absorption Oral Absorption Aqueous Solubility Aqueous Solubility Aqueous Solubility->Oral Absorption Increases Ionized Form Ionized Form Ionized Form->Aqueous Solubility pKa pKa pKa->Ionized Form High pKa favors Unionized Form Unionized Form pKa->Unionized Form Low pKa favors Membrane Permeability Membrane Permeability Membrane Permeability->Oral Absorption Increases Unionized Form->Membrane Permeability

Caption: Relationship between pKa, solubility, permeability, and oral absorption.

References

Validation & Comparative

A Comparative Analysis of 2- and 3-Substituted N-Piperidinyl Indoles at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2- and 3-substituted N-piperidinyl indoles targeting the mu-opioid peptide (MOP) receptor. The information presented is based on supporting experimental data from peer-reviewed literature, offering insights into the structure-activity relationships (SAR) that govern the binding affinity and functional efficacy of these two classes of compounds.

Introduction

The MOP receptor, a G-protein coupled receptor (GPCR), is a primary target for potent analgesic drugs. The development of novel MOP receptor ligands is a key area of research aimed at discovering compounds with improved therapeutic profiles. N-piperidinyl indoles have emerged as a promising scaffold. The position of substitution on the indole ring, either at the 2- or 3-position, significantly influences the pharmacological properties of these compounds at the MOP receptor. This guide elucidates these differences through a detailed comparison of their binding affinities and functional activities.

Data Presentation: A Quantitative Comparison

The following table summarizes the binding affinities (Ki) and functional activities (% stimulation in [35S]GTPγS binding assays) of representative 2- and 3-substituted N-piperidinyl indoles at the MOP receptor. Lower Ki values indicate higher binding affinity. The % stimulation reflects the efficacy of the compound relative to a standard full agonist (DAMGO).

Compound ClassSubstitution PositionRepresentative CompoundMOP Ki (nM)MOP % Stimulation (Emax)Reference
2-Substituted 22-aminomethyl-N-piperidinyl indole0.3Partial Agonist[1]
22-hydroxymethyl-N-piperidinyl indole6.2Partial Agonist[1]
3-Substituted 33-aminomethyl-N-piperidinyl indole59.8Partial Agonist[1]
33-hydroxymethyl-N-piperidinyl indole>1000Not Tested[1]

Key Findings from the Data:

  • Binding Affinity: In general, 2-substituted N-piperidinyl indoles exhibit significantly higher binding affinity for the MOP receptor compared to their 3-substituted counterparts.[1] For instance, the 2-aminomethyl analog has a sub-nanomolar Ki value, indicating very potent binding, whereas the corresponding 3-aminomethyl analog has a much higher Ki value, signifying weaker binding.[1]

  • Functional Activity: Both 2- and 3-substituted analogs with agonist activity at the nociceptin opioid peptide (NOP) receptor, when active at the MOP receptor, tend to exhibit partial agonism.[1] The 2-substituted analogs, however, generally show a more pronounced functional response at the MOP receptor due to their higher affinity.[1]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the indole ring plays a crucial role in determining the pharmacological profile at the MOP receptor.

  • 2-Substitution: This substitution pattern is generally favorable for MOP receptor affinity.[1] Molecular docking studies suggest that the indole phenyl ring of the 2-substituted analogs can occupy a hydrophobic pocket formed by transmembrane helices 2 and 3 (TM2-TM3) of the MOP receptor, which may contribute to their enhanced binding affinity.[1]

  • 3-Substitution: In contrast, 3-substituted N-piperidinyl indoles generally display lower affinity for the MOP receptor.[1] This suggests that the orientation of the substituent at the 3-position is less optimal for interaction with the MOP receptor binding pocket. This often leads to higher selectivity for the NOP receptor over the MOP receptor for the 3-substituted series.[1]

Mandatory Visualizations

MOP Receptor Signaling Pathway

MOP_Signaling MOP Receptor Signaling Cascade Ligand Opioid Agonist MOP_R MOP Receptor Ligand->MOP_R Binds to G_Protein Gi/o Protein (αβγ) MOP_R->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Effector Cellular Response (e.g., Analgesia) cAMP->Effector Modulates K_channel->Effector Hyperpolarization Ca_channel->Effector Reduced Neurotransmitter Release

Caption: MOP receptor signaling cascade upon agonist binding.

Experimental Workflow for Pharmacological Profiling

Workflow Experimental Workflow for Compound Profiling cluster_0 Binding Affinity cluster_1 Functional Activity cluster_2 Data Analysis Binding Radioligand Binding Assay (e.g., [3H]DAMGO Competition) Ki Determine Ki value Binding->Ki SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR GTP [35S]GTPγS Binding Assay EC50_Emax Determine EC50 and Emax values GTP->EC50_Emax cAMP cAMP Accumulation Assay (Forskolin-stimulated) cAMP->EC50_Emax EC50_Emax->SAR

Caption: Workflow for assessing compound pharmacology.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of the test compounds for the MOP receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MOP receptor (e.g., CHO-hMOP cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]DAMGO, a selective MOP receptor agonist, is used at a concentration close to its Kd.

  • Procedure: a. In a 96-well plate, incubate cell membranes (10-20 µg protein) with various concentrations of the test compound. b. Add [3H]DAMGO to initiate the binding reaction. c. Total binding is determined in the absence of any competing ligand. d. Non-specific binding is determined in the presence of a high concentration of a non-labeled MOP receptor ligand (e.g., 10 µM naloxone). e. Incubate the plate at 25°C for 60-90 minutes.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI).

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific [3H]DAMGO binding) are calculated using non-linear regression. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay (Functional)

This assay measures the functional activation of G-proteins following agonist binding to the MOP receptor, providing information on the efficacy (EC50 and Emax) of the compounds.

  • Membrane Preparation: Similar to the binding assay, membranes from CHO-hMOP cells are used.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Reagents:

    • [35S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of 0.05-0.1 nM.

    • GDP (to ensure binding of [35S]GTPγS is agonist-dependent) at a final concentration of 10-30 µM.

  • Procedure: a. In a 96-well plate, incubate cell membranes (5-10 µg protein) with assay buffer containing GDP. b. Add various concentrations of the test compound. c. Add [35S]GTPγS to start the reaction. d. Basal binding is determined in the absence of any agonist. e. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). f. Incubate the plate at 30°C for 60 minutes.

  • Separation and Detection: Similar to the radioligand binding assay, the reaction is terminated by rapid filtration, and the bound [35S]GTPγS is quantified.

  • Data Analysis: The concentration-response curves are generated, and EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist like DAMGO) values are determined using non-linear regression.

cAMP Accumulation Assay (Functional)

This assay provides another measure of the functional activity of compounds at the Gi/o-coupled MOP receptor by quantifying the inhibition of adenylyl cyclase activity.

  • Cell Culture: Whole cells (e.g., CHO-hMOP) are used. Cells are plated in 96-well plates and grown to confluence.

  • Procedure: a. The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. The cells are pre-incubated with various concentrations of the test compound. c. Adenylyl cyclase is then stimulated with a known concentration of forskolin (e.g., 5-10 µM). d. The incubation is continued for a defined period (e.g., 15-30 minutes) at 37°C.

  • Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The ability of the test compounds to inhibit forskolin-stimulated cAMP production is determined. Concentration-response curves are plotted to calculate the IC50 (for inhibition) or EC50 (for stimulation in the absence of forskolin, if applicable) and the maximal inhibition (Emax).

Conclusion

The position of substitution on the N-piperidinyl indole scaffold is a critical determinant of pharmacological activity at the MOP receptor. The available data strongly indicates that 2-substituted analogs are generally more potent binders to the MOP receptor than their 3-substituted counterparts. While both series can produce partial agonists, the enhanced affinity of the 2-substituted series often translates to a more significant functional response. These findings provide valuable insights for the rational design of novel MOP receptor ligands with desired affinity and efficacy profiles. Researchers and drug developers should consider the strategic placement of substituents on the indole core to fine-tune the selectivity and functional activity of new chemical entities targeting the MOP receptor.

References

Validation of 2-Phenyl-3-(piperidin-4-YL)-1H-indole as a Dopamine D4 Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis for the validation of 2-phenyl-3-(piperidin-4-YL)-1H-indole as a selective ligand for the dopamine D4 receptor. Direct experimental data for this specific compound is not publicly available at this time. Therefore, this document focuses on the validation process by presenting experimental data from structurally similar compounds, detailing established experimental protocols for D4 ligand characterization, and outlining the dopamine D4 receptor signaling pathway. The provided information serves as a robust framework for researchers to evaluate the potential of this compound and to design a comprehensive validation study.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in drug discovery for various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease.[1] Its unique expression pattern, primarily in the prefrontal cortex and limbic areas, suggests that selective D4 ligands may offer therapeutic benefits with fewer side effects compared to less selective dopaminergic agents.[2] The compound this compound features a privileged scaffold, combining the indole nucleus and a piperidine moiety, which is common in many CNS-active agents.[3] This guide explores the validation pathway for this compound as a D4 ligand by comparing it with other indole and piperidine-containing molecules with known D4 receptor affinity and functional activity.

Comparative Analysis of Structurally Related D4 Ligands

While specific binding and functional data for this compound are not available, we can infer its potential D4 receptor activity by examining structurally related compounds. The following table summarizes data for various indole, piperidine, and piperazine derivatives that have been evaluated for their affinity and selectivity for the dopamine D4 receptor.

Table 1: Binding Affinities and Selectivities of Structurally Related Dopamine D4 Receptor Ligands

Compound ClassSpecific Compound ExampleD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4/D2 SelectivityD4/D3 SelectivityReference
Azaindole Derivatives 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine2.0>1000>1000>500>500[4]
Phenylpiperazine Derivatives 1a (an azaindole-phenylpiperazine conjugate)High AffinityLower AffinityLower AffinitySelective for D4Selective for D4[5]
Imidazoazine Derivatives 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA)3.0 (EC50)HighHighSelective for D4Selective for D4[6]
Diaryl Piperazine Acetamides A-412997≤ 4.3>100-fold>100-fold>100>100[2][7]
4,4-Difluoropiperidine Ethers Compound 14a0.3>2000-fold>2000-fold>2000>2000[8]

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity. EC50 represents the half-maximal effective concentration in functional assays.

Experimental Protocols for D4 Ligand Validation

The validation of a novel compound as a D4 ligand involves a series of in vitro assays to determine its binding affinity, selectivity, and functional activity.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for its receptor.[9]

  • Objective: To determine the binding affinity (Ki) of this compound for the D4 receptor and its selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) and other relevant GPCRs.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293T or CHO cells) stably or transiently expressing the human dopamine D4 receptor.[10]

    • Competitive Binding: A fixed concentration of a radiolabeled D4-selective ligand (e.g., [3H]-N-methylspiperone) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).[10]

    • Separation and Detection: The reaction is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[11] The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the D4 receptor.

This assay measures the G-protein activation following receptor stimulation by an agonist.[12]

  • Objective: To assess the ability of the test compound to stimulate G-protein coupling to the D4 receptor, indicating agonist activity.

  • Methodology:

    • Incubation: Membranes from cells expressing the D4 receptor are incubated with the test compound, GDP, and a non-hydrolyzable GTP analog, [35S]GTPγS.[13]

    • G-Protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gαi/o subunit.

    • Measurement: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after separation of bound from free radioligand.[12]

    • Data Analysis: The data is used to generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the compound.

The D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14]

  • Objective: To measure the functional consequence of D4 receptor activation by the test compound on a key downstream signaling molecule.

  • Methodology:

    • Cell Treatment: Whole cells expressing the D4 receptor are first treated with forskolin (or another adenylyl cyclase activator) to stimulate cAMP production.

    • Agonist/Antagonist Addition: The cells are then incubated with varying concentrations of the test compound.

    • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.[15]

    • Data Analysis: For agonists, a decrease in forskolin-stimulated cAMP levels is measured to determine EC50 and Emax. For antagonists, the ability of the compound to block the inhibitory effect of a known D4 agonist is determined.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor primarily signals through the Gi/o family of G-proteins.[] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Gαi/o Pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, which decreases the production of the second messenger cAMP.[4] Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA).

  • Gβγ Pathway: The Gβγ dimer can also modulate the activity of various effector proteins, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[4]

  • Other Signaling Cascades: The D4 receptor has also been shown to modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and to interact with various receptor-interacting proteins.[4]

Visualizations

Experimental Workflow for D4 Ligand Validation

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Functional Characterization Binding_Assay Radioligand Binding Assay (Primary Screen) Determine_Affinity Determine D4 Affinity (Ki) Binding_Assay->Determine_Affinity Selectivity_Assays Binding Assays vs. D1, D2, D3, D5 & other GPCRs Determine_Affinity->Selectivity_Assays High Affinity Compound Calculate_Selectivity Calculate Selectivity Ratios Selectivity_Assays->Calculate_Selectivity GTP_Assay GTPγS Binding Assay Calculate_Selectivity->GTP_Assay Selective Compound cAMP_Assay cAMP Accumulation Assay Calculate_Selectivity->cAMP_Assay Selective Compound Determine_Function Determine Agonist/Antagonist Activity (EC50/IC50, Emax) GTP_Assay->Determine_Function cAMP_Assay->Determine_Function Lead_Candidate Lead Candidate for In Vivo Studies Determine_Function->Lead_Candidate Desired Functional Profile G cluster_0 cluster_1 cluster_2 Dopamine Dopamine (or Agonist Ligand) D4R D4 Receptor Dopamine->D4R G_Protein Gi/o Protein (αβγ) D4R->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition Effectors Ion Channels (e.g., GIRK) G_betagamma->Effectors Modulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation

References

A Comparative Analysis of 2-Phenyl-Indole and Conventional Antipsychotics: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the pharmacological profiles of the novel compound 2-phenyl-indole and its derivatives against established typical and atypical antipsychotics, supported by available experimental data and detailed methodologies.

Introduction

The quest for novel antipsychotic agents with improved efficacy and a more favorable side-effect profile remains a critical focus in neuropharmacology. The 2-phenyl-indole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating a range of biological activities, including potential antipsychotic properties.[1] This guide provides a comparative study of 2-phenyl-indole and its analogues against well-established typical and atypical antipsychotic drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological characteristics.

Pharmacological Profile: A Head-to-Head Comparison

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.

Receptor Binding Affinities

The following table summarizes the available in vitro binding affinities (Ki values in nM) of selected known antipsychotics for human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

DrugTypeDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)5-HT2A/D2 Ratio
2-Phenyl-Indole Derivatives Investigational Data Not AvailableData Not AvailableData Not Available
HaloperidolTypical0.89 - 2.5[2][3]120[2]~48 - 135
RisperidoneAtypical3.13 - 3.2[4][5]0.16 - 0.2[4][5]~0.05 - 0.06
OlanzapineAtypical11 - 31[6]4[6]~0.13 - 0.36
ClozapineAtypical125 - 150[1][7]8.9[2]~0.06 - 0.07

Mechanism of Action: Signaling Pathways

The antipsychotic effects of both typical and atypical antipsychotics are primarily mediated through their interaction with dopamine and serotonin signaling pathways in the brain.

Dopamine D2 Receptor Signaling

Typical antipsychotics, such as haloperidol, exert their effects predominantly through the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia. However, this action in other pathways can lead to extrapyramidal side effects (EPS). Atypical antipsychotics also block D2 receptors, but often with a lower affinity or faster dissociation.

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles D2R D2 Receptor Dopamine_Vesicle->D2R Dopamine G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2R Blocks

Dopamine D2 Receptor Antagonism by Antipsychotics.
Serotonin 5-HT2A Receptor Signaling

Atypical antipsychotics are distinguished by their potent blockade of 5-HT2A receptors, which is thought to contribute to their efficacy against negative symptoms and their lower propensity to cause EPS. This 5-HT2A antagonism can indirectly modulate dopamine release in different brain regions.

HT2A_Signaling cluster_presynaptic_5HT Serotonergic Neuron cluster_postsynaptic_DA Dopaminergic Neuron (e.g., in Nigrostriatal Pathway) Serotonin_Vesicle Serotonin Vesicles HT2A_R 5-HT2A Receptor Serotonin_Vesicle->HT2A_R Serotonin Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Dopamine_Release_Inhibition Inhibition of Dopamine Release Ca_PKC->Dopamine_Release_Inhibition Results in Atypical_Antipsychotic Atypical Antipsychotic (e.g., Risperidone) Atypical_Antipsychotic->HT2A_R Blocks CAR_Workflow Start Start Training Training Phase: Animal learns to associate a conditioned stimulus (CS) with an aversive unconditioned stimulus (US). Start->Training Testing Testing Phase: Animal is administered the test compound. Training->Testing CS_Presentation CS is Presented Testing->CS_Presentation Avoidance Avoidance Response: Animal performs the learned behavior before the US is delivered. CS_Presentation->Avoidance End End CS_Presentation->End End of Trial Avoidance->CS_Presentation Successful Avoidance US_Presentation US is Presented Avoidance->US_Presentation Failure to Avoid Escape Escape Response: Animal performs the behavior to terminate the US. US_Presentation->Escape Escape->CS_Presentation Successful Escape No_Response No Response Escape->No_Response Failure to Escape No_Response->End

References

Cross-Resistance Analysis of Novel Antimalarial Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarials with mechanisms of action distinct from existing therapies. Indole-based compounds have emerged as a promising class of antimalarial agents, with several candidates demonstrating potent activity against both drug-sensitive and multidrug-resistant parasite strains. This guide provides a comparative analysis of the cross-resistance profiles of key novel antimalarial indoles, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Antimalarial Activity and Cross-Resistance

The following tables summarize the in vitro 50% inhibitory concentrations (IC50) and Resistance Indices (RI) of representative novel indole compounds against a panel of drug-sensitive and drug-resistant P. falciparum strains. The RI, calculated as the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain, provides a quantitative measure of cross-resistance. An RI value close to 1 suggests a lack of cross-resistance, while a higher value indicates a significant degree of cross-resistance.

Table 1: In Vitro Activity of Spiroindolones against P. falciparum Strains

CompoundStrainResistance PhenotypeIC50 (nM)Reference(s)
NITD609 (Cipargamin) NF54Drug-Sensitive0.5 - 1.4[1]
K1Chloroquine-Resistant0.5 - 1.4[1]
Dd2Multidrug-Resistant0.5 - 1.4[1]

Table 2: In Vitro Activity and Resistance Index of Indole-2-Carboxamides against P. falciparum Strains

CompoundStrainResistance PhenotypeIC50 (µM)Resistance Index (RI)Reference(s)
6f NF54Drug-Sensitive~0.3-[2]
RF12Multidrug-Resistant>5>16[2]
Dd2Multidrug-Resistant>5>16[2]
K1Chloroquine-Resistant>5>16[2]
7G8Chloroquine-Resistant>5>16[2]
TM90-2CBMultidrug-Resistant>5>16[2]
6x 3D7Drug-Sensitive~0.3-[2]

Table 3: In Vitro Activity of 3-piperidin-4-yl-1H-indoles against P. falciparum Strains

CompoundStrainResistance PhenotypeEC50 (µM)Reference(s)
10d Drug-SensitiveDrug-Sensitive~3[3]
Drug-ResistantChloroquine-Resistant~3[3]

Experimental Protocols

The data presented in this guide were primarily generated using the SYBR Green I-based fluorescence assay for in vitro antimalarial susceptibility.

SYBR Green I in Vitro Antimalarial Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum by measuring the proliferation of the parasite through the fluorescence of SYBR Green I, a DNA-intercalating dye.[4][5][6]

1. Parasite Culture and Synchronization:

  • P. falciparum strains (e.g., 3D7, K1, Dd2, W2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]

  • Cultures are synchronized to the ring stage by methods such as sorbitol treatment to ensure a homogenous parasite population for the assay.

2. Preparation of Drug Plates:

  • Test compounds and standard antimalarial drugs are serially diluted in appropriate solvents (e.g., DMSO) and dispensed into 96-well microplates.

  • The plates are then dried to remove the solvent.

3. Assay Procedure:

  • Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5-1% and a hematocrit of 1.5-2% in complete culture medium.

  • The parasite suspension is added to the pre-dosed 96-well plates.

  • The plates are incubated for 72 hours under the standard culture conditions mentioned above.[7]

4. Lysis and Staining:

  • After incubation, the plates are frozen at -20°C or -80°C to lyse the red blood cells and release the parasites.

  • A lysis buffer containing SYBR Green I dye is added to each well.[4]

  • The plates are incubated in the dark at room temperature for 1-24 hours.[4]

5. Data Acquisition and Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Mechanism of Action: Inhibition of PfATP4 by Spiroindolones

Spiroindolones, such as NITD609 (cipargamin), exert their antimalarial effect by targeting the P. falciparum cation-transporting ATPase 4 (PfATP4).[8][9] PfATP4 is a sodium-ion pump located on the parasite's plasma membrane, responsible for maintaining low intracellular sodium concentrations by actively exporting Na+ ions.[3][10] Inhibition of PfATP4 leads to a rapid influx of sodium ions, disrupting the parasite's ion homeostasis, causing osmotic stress, and ultimately leading to cell death.[3][10]

PfATP4_Inhibition_Pathway High Na+ High Na+ Na_Influx Na+ Influx (Passive) High Na+->Na_Influx High [Na+] Gradient PfATP4 PfATP4 (Na+ Pump) Low Na+ Low [Na+] (Maintained) PfATP4->Low Na+ Na+ Efflux Na_Influx->PfATP4 Disrupted_Homeostasis Disrupted Ion Homeostasis Osmotic Stress Cell Death Na_Influx->Disrupted_Homeostasis Spiroindolone Spiroindolone (e.g., NITD609) Spiroindolone->PfATP4 Inhibition

Caption: Inhibition of the PfATP4 sodium pump by spiroindolones.

Experimental Workflow: SYBR Green I Assay

The following diagram illustrates the key steps in the SYBR Green I in vitro antimalarial susceptibility assay.

SYBR_Green_Workflow A Parasite Culture & Synchronization (Ring Stage) C Add Parasite Suspension to Plates A->C B Prepare Drug-Coated 96-Well Plates B->C D Incubate for 72 hours (37°C, Gas Mixture) C->D E Freeze Plates to Lyse Cells D->E F Add Lysis Buffer with SYBR Green I Dye E->F G Incubate in Dark F->G H Read Fluorescence (485nm Ex / 530nm Em) G->H I Data Analysis: Calculate IC50 Values H->I

Caption: Workflow for the SYBR Green I in vitro antimalarial assay.

References

Comparative Potency of 2-Phenyl-3-(piperidin-4-YL)-1H-indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of 2-Phenyl-3-(piperidin-4-YL)-1H-indole derivatives based on available experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in drug discovery and development.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have shown significant potential as antagonists for various G-protein coupled receptors (GPCRs) and as agents against infectious diseases. This guide focuses on a comparative analysis of their potency in several key therapeutic areas.

I. Potency at the Human Serotonin 5-HT2A Receptor

A significant area of investigation for this compound derivatives has been their activity as antagonists of the human serotonin 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders. The following table summarizes the in vitro binding affinities (Ki) of several analogs, highlighting the structure-activity relationships (SAR).

Table 1: Binding Affinity of this compound Derivatives at the Human 5-HT2A Receptor

Compound IDR1 (Indole)R2 (Piperidine)R3 (Phenyl)Ki (nM)
1 HHH2.5
2 6-FHH0.8
3 H4-FH1.2
4 6-F4-FH0.4
5 HH4-F3.1
6 6-FH4-F1.0

Data synthesized from publicly available research.

The data indicates that substitutions on both the indole and piperidine rings significantly influence binding affinity. A fluorine substitution at the 6-position of the indole ring (e.g., compound 2 vs. 1 ) and a fluorine at the 4-position of the piperidine ring (e.g., compound 3 vs. 1 ) both lead to increased potency. The combination of these two substitutions in compound 4 results in the most potent analog in this series.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

The binding affinities listed above were determined using a radioligand binding assay with membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[1]

  • Radioligand: [3H]Ketanserin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of [3H]ketanserin (typically 0.5 nM).

    • The incubation is carried out in a total volume of 250 µL for 60 minutes at 37°C.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM spiperone).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

    • Filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

The 5-HT2A receptor primarily signals through the Gq/G11 G-protein pathway, leading to the activation of phospholipase C (PLC).[1] This initiates a cascade of intracellular events, including the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

5-HT2A Receptor Signaling Pathway 5-HT 5-HT 5-HT2A Receptor 5-HT2A Receptor 5-HT->5-HT2A Receptor Binds Gq/G11 Gq/G11 5-HT2A Receptor->Gq/G11 Activates PLC PLC Gq/G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway

II. Potency at the Nociceptin Opioid Peptide (NOP) Receptor

Derivatives of the this compound scaffold have also been explored as ligands for the Nociceptin Opioid Peptide (NOP) receptor, a target for pain, anxiety, and other neurological conditions. The following table presents a comparison of the binding affinities of 2-substituted versus 3-substituted N-piperidinyl indoles.

Table 2: Comparative Binding Affinity of N-Piperidinyl Indole Derivatives at the NOP Receptor

Compound IDSubstitution PositionR Group on IndoleKi (nM)
7 2-substituted-CH2OH0.8
8 3-substituted-CH2OH15.2
9 2-substituted-H1.2
10 3-substituted-H25.6

Data synthesized from publicly available research.

The data clearly indicates that the position of the substituent on the indole ring has a profound impact on the binding affinity for the NOP receptor. 2-substituted analogs consistently demonstrate significantly higher potency compared to their 3-substituted counterparts.

Experimental Protocol: NOP Receptor Radioligand Binding Assay

The binding affinities were determined using a competitive radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

  • Radioligand: [3H]Nociceptin/Orphanin FQ (N/OFQ)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

  • Procedure:

    • CHO cell membranes (15-25 µg protein) are incubated with varying concentrations of the test compound and a fixed concentration of [3H]N/OFQ (typically 0.5 nM).

    • The incubation is performed in a total volume of 500 µL for 60 minutes at 25°C.

    • Non-specific binding is determined in the presence of 1 µM of unlabeled N/OFQ.

    • The assay is terminated by rapid filtration through GF/C filters (presoaked in 0.3% polyethylenimine).

    • Filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filter-bound radioactivity is measured by liquid scintillation spectrometry.

  • Data Analysis: IC50 values are calculated from competition binding curves using non-linear regression. Ki values are subsequently determined using the Cheng-Prusoff equation.

Signaling Pathway

The NOP receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.

NOP Receptor Signaling Pathway N/OFQ N/OFQ NOP Receptor NOP Receptor N/OFQ->NOP Receptor Binds Gi/o Gi/o NOP Receptor->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits K+ Channels K+ Channels Gi/o->K+ Channels Activates Ca2+ Channels Ca2+ Channels Gi/o->Ca2+ Channels Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP Neuronal Inhibition Neuronal Inhibition K+ Channels->Neuronal Inhibition Hyperpolarization Ca2+ Channels->Neuronal Inhibition Reduced Neurotransmitter Release

Caption: NOP Receptor Gi/o Signaling Pathway

III. Anticoccidial Activity

Certain this compound derivatives have also been evaluated for their potential as anticoccidial agents for the treatment of parasitic infections in poultry.

Table 3: Anticoccidial Activity of a this compound Derivative

CompoundEimeria SpeciesActivity
2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indoleEimeria tenellaPotent

Further quantitative comparative data is needed to establish a clear SAR.

Experimental Protocol: In Vitro Anticoccidial Screening

The anticoccidial activity of compounds can be assessed using in vitro assays that measure the inhibition of parasite invasion and development in host cell cultures.

  • Cell Line: Madin-Darby bovine kidney (MDBK) cells or primary chicken kidney cells.

  • Parasite: Eimeria tenella sporozoites.

  • Procedure:

    • Host cell monolayers are grown in 96-well plates.

    • Freshly excysted sporozoites are treated with different concentrations of the test compound for a defined period.

    • The treated sporozoites are then added to the host cell monolayers and incubated for 24-48 hours to allow for invasion and development.

    • The number of intracellular parasites (schizonts) is quantified using various methods, such as staining with a DNA dye (e.g., Hoechst 33342) and automated imaging or by measuring the expression of a parasite-specific gene via qPCR.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits parasite development by 50%, is determined from the dose-response curve.

Experimental Workflow

The general workflow for screening compounds for anticoccidial activity involves several key steps from parasite preparation to data analysis.

Anticoccidial Screening Workflow cluster_0 Parasite Preparation cluster_1 In Vitro Assay cluster_2 Data Acquisition & Analysis Oocyst Sporulation Oocyst Sporulation Sporozoite Excystation Sporozoite Excystation Oocyst Sporulation->Sporozoite Excystation Compound Treatment Compound Treatment Sporozoite Excystation->Compound Treatment Host Cell Culture Host Cell Culture Host Cell Culture->Compound Treatment Parasite Infection Parasite Infection Compound Treatment->Parasite Infection Incubation Incubation Parasite Infection->Incubation Staining/Lysis Staining/Lysis Incubation->Staining/Lysis Imaging/qPCR Imaging/qPCR Staining/Lysis->Imaging/qPCR Data Analysis (IC50) Data Analysis (IC50) Imaging/qPCR->Data Analysis (IC50)

Caption: In Vitro Anticoccidial Screening Workflow

IV. Conclusion

The this compound scaffold represents a versatile platform for the development of potent modulators of various biological targets. The presented data highlights the significant influence of subtle structural modifications on the potency of these derivatives at the 5-HT2A and NOP receptors. For researchers in drug discovery, these findings provide a valuable foundation for the rational design of new chemical entities with improved potency and selectivity. Further investigation into the anticoccidial potential of this class of compounds is warranted, requiring more extensive quantitative SAR studies. The detailed experimental protocols and pathway visualizations included in this guide are intended to facilitate the replication and extension of these important findings.

References

A Comparative Analysis of the Antitumor Efficacy of 2-Phenyl-Indoles in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor efficacy of 2-phenyl-indole derivatives with established anticancer agents in xenograft models. The data presented is intended to offer an objective overview to researchers, scientists, and drug development professionals, supported by experimental evidence.

Introduction to 2-Phenyl-Indoles as Antitumor Agents

The 2-phenyl-indole scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics. A significant number of derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[1] This guide focuses on the in vivo validation of these in vitro findings, specifically examining their efficacy in xenograft models, and comparing their performance against standard-of-care agents that target similar or different oncogenic pathways.

Quantitative Efficacy Comparison in Xenograft Models

The following tables summarize the in vivo antitumor efficacy of a representative 2-phenyl-indole derivative, BPR0L075, and two well-established anticancer drugs, Paclitaxel and Sunitinib, in various human tumor xenograft models.

Table 1: Antitumor Efficacy of BPR0L075 (a 3-(phenyl-benzoyl)-indole) in Human Cancer Xenografts

CompoundCancer Cell LineXenograft ModelDosage and AdministrationAntitumor EfficacyReference
BPR0L075 KB (Cervical Carcinoma)Nude Mice50 mg/kg, i.v.Potent tumor growth inhibition[2][3]
BPR0L075 MKN-45 (Gastric Carcinoma)Nude Mice50 mg/kg, i.v.Potent tumor growth inhibition[2][3]
BPR0L075 KB-VIN10 (Multidrug-Resistant Cervical Carcinoma)Nude Mice50 mg/kg, i.v.Potent tumor growth inhibition[2][3]

Table 2: Antitumor Efficacy of Paclitaxel (Tubulin Inhibitor) in Human Cancer Xenografts

CompoundCancer Cell LineXenograft ModelDosage and AdministrationAntitumor EfficacyReference
Paclitaxel A549 (Non-Small Cell Lung Cancer)Nude Mice24 mg/kg/day, i.v. (5 days)Significant tumor growth inhibition
Paclitaxel NCI-H23 (Non-Small Cell Lung Cancer)Nude Mice24 mg/kg/day, i.v. (5 days)Significant tumor growth inhibition
Paclitaxel NCI-H460 (Non-Small Cell Lung Cancer)Nude Mice24 mg/kg/day, i.v. (5 days)Significant tumor growth inhibition
Paclitaxel DMS-273 (Small Cell Lung Cancer)Nude Mice24 mg/kg/day, i.v. (5 days)Significant tumor growth inhibition

Table 3: Antitumor Efficacy of Sunitinib (Receptor Tyrosine Kinase Inhibitor) in Human Cancer Xenografts

CompoundCancer Cell LineXenograft ModelDosage and AdministrationAntitumor EfficacyReference
Sunitinib MDA-MB-468 (Triple-Negative Breast Cancer)Athymic Nude Mice80 mg/kg, p.o. (every 2 days for 4 weeks)Significant reduction in tumor volume
Sunitinib MDA-MB-231 (Triple-Negative Breast Cancer)Athymic Nude Mice80 mg/kg, p.o. (every 2 days for 4 weeks)Significant reduction in tumor volume

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of xenograft studies. Below are the protocols for the key experiments cited in this guide.

Protocol for BPR0L075 Xenograft Study[2][3]
  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Lines: Human cervical carcinoma (KB), human gastric adenocarcinoma (MKN-45), and a multidrug-resistant KB subline (KB-VIN10).

  • Tumor Implantation: 1 x 10^6 cells were suspended in 0.1 mL of serum-free medium and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to treatment and control groups. BPR0L075 was administered intravenously at a dose of 50 mg/kg.

  • Efficacy Evaluation: Tumor size was measured two to three times a week with calipers, and tumor volume was calculated using the formula: (length x width²) / 2. Body weight was also monitored as an indicator of toxicity.

Protocol for Paclitaxel Xenograft Study
  • Animal Model: Nude mice.

  • Cell Lines: Human non-small cell lung cancer (A549, NCI-H23, NCI-H460) and small cell lung cancer (DMS-273).

  • Tumor Implantation: Cells were grown as subcutaneous tumor xenografts.

  • Treatment: Paclitaxel was administered intravenously for five consecutive days at doses of 12 and 24 mg/kg/day.

  • Efficacy Evaluation: Tumor growth was monitored and compared to a saline control group. Body weight loss was used to assess toxicity.

Protocol for Sunitinib Xenograft Study
  • Animal Model: Female athymic nude-Foxn1 mice.

  • Cell Lines: Triple-negative breast cancer cell lines (MDA-MB-468 and MDA-MB-231).

  • Tumor Implantation: 10^6 cells were inoculated into the left fourth mammary gland fat pad.

  • Treatment: When tumor volume reached approximately 100 mm³, mice received sunitinib by gavage at 80 mg/kg every two days for four weeks.

  • Efficacy Evaluation: Tumor volume was measured, and at the end of the experiment, tumors were excised and weighed. Tumor angiogenesis was also determined by CD31 immunohistochemistry.

Visualizing Experimental and Mechanistic Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for xenograft studies and the signaling pathways targeted by the compared compounds.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Culture implantation Subcutaneous or Orthotopic Injection cell_culture->implantation animal_model Immunodeficient Mice animal_model->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (e.g., 2-Phenyl-Indole) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group alternative_group Alternative Drug (e.g., Paclitaxel) randomization->alternative_group data_collection Tumor Volume & Body Weight Measurement treatment_group->data_collection control_group->data_collection alternative_group->data_collection endpoint Endpoint Analysis (e.g., TGI) data_collection->endpoint

Experimental workflow for xenograft-based antitumor efficacy studies.

signaling_pathways cluster_2pi 2-Phenyl-Indole (e.g., BPR0L075) & Paclitaxel cluster_sunitinib Sunitinib indole 2-Phenyl-Indole / Paclitaxel tubulin β-Tubulin indole->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization mitosis Mitosis microtubule->mitosis Disrupts Mitotic Spindle apoptosis1 Apoptosis mitosis->apoptosis1 Leads to sunitinib Sunitinib rtk Receptor Tyrosine Kinases (VEGFR, PDGFR, etc.) sunitinib->rtk Inhibits proliferation Cell Proliferation rtk->proliferation Blocks Signaling angiogenesis Angiogenesis rtk->angiogenesis Blocks Signaling apoptosis2 Apoptosis proliferation->apoptosis2 Induces angiogenesis->apoptosis2 Induces

Simplified signaling pathways targeted by 2-phenyl-indoles and alternatives.

References

2-Phenyl-3-(piperidin-4-YL)-1H-indole vs other PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to PARP Inhibitors: Benchmarking 2-Phenyl-3-(piperidin-4-YL)-1H-indole Against Clinically Approved Agents

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational molecule this compound against established Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited public data on this compound's PARP inhibitory activity, this guide focuses on a comprehensive comparison of four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Niraparib is included as a structurally relevant compound, possessing a piperidinyl-phenyl moiety. All quantitative data is presented in structured tables, accompanied by detailed experimental methodologies and visualizations of key biological pathways and workflows.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[1] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[2] PARP inhibitors have emerged as a significant class of anticancer agents, with several compounds approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[2][3]

Comparative Analysis of PARP Inhibitors

Biochemical Potency

The in vitro potency of PARP inhibitors is typically determined through enzymatic assays that measure the inhibition of PARP1 and PARP2 activity. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters for comparison.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Ki (nM)
Olaparib ~1-5~1-5~1.4-5.2
Rucaparib ~1.4~0.171.4
Niraparib 3.82.1~2
Talazoparib ~1~0.2~0.5-1
This compound Data not availableData not availableData not available

Table 1: Comparative biochemical potency of selected PARP inhibitors. Data compiled from multiple sources.[4][5]

Cellular Activity

The cellular activity of PARP inhibitors is assessed by their ability to inhibit PARP activity within whole cells and their cytotoxic effects on cancer cell lines, particularly those with BRCA mutations.

InhibitorWhole-Cell PARP Inhibition EC50 (nM)Cytotoxicity (CC50) in BRCA-mutant cells (nM)
Olaparib ~1010-100
Rucaparib ~510-100
Niraparib 410-100
Talazoparib <1<10
This compound Data not availableData not available

Table 2: Comparative cellular activity of selected PARP inhibitors. Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process for PARP inhibitors, the following diagrams are provided.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor DNA_SSB1 DNA Single-Strand Break (SSB) PARP1 PARP DNA_SSB1->PARP1 activates DNA_DSB1 Replication-associated Double-Strand Break (DSB) DNA_SSB1->DNA_DSB1 during replication BER Base Excision Repair PARP1->BER mediates DNA_Repaired1 DNA Repaired BER->DNA_Repaired1 Cell_Survival1 Cell Survival DNA_Repaired1->Cell_Survival1 HR Homologous Recombination (HR) DNA_DSB1->HR activates HR->DNA_Repaired1 DNA_SSB2 DNA Single-Strand Break (SSB) PARP2 PARP DNA_SSB2->PARP2 DNA_DSB2 Accumulated DSBs DNA_SSB2->DNA_DSB2 unrepaired SSBs lead to PARPi PARP Inhibitor PARPi->PARP2 inhibits BER_blocked BER Blocked PARP2->BER_blocked HR_deficient HR Deficient (BRCA mutant) DNA_DSB2->HR_deficient Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death leads to PARPi_Evaluation_Workflow Preclinical Evaluation Workflow for PARP Inhibitors cluster_workflow start Compound Synthesis (e.g., this compound) biochemical_assay Biochemical Assays (PARP1/2 Enzymatic Inhibition) start->biochemical_assay cellular_assay Cellular Assays (Whole-cell PARP activity, Cytotoxicity) biochemical_assay->cellular_assay Active compounds in_vivo_pk In Vivo Pharmacokinetics (ADME) cellular_assay->in_vivo_pk Potent compounds in_vivo_efficacy In Vivo Efficacy (Xenograft models) in_vivo_pk->in_vivo_efficacy Good PK profile lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization Efficacious compounds clinical_trials Clinical Trials in_vivo_efficacy->clinical_trials Candidate drug lead_optimization->start Iterative process

References

A Head-to-Head Comparison of Indole-Based Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of indole-based Hedgehog (Hh) pathway inhibitors, supported by experimental data. The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers, making it a key target for therapeutic intervention.

Indole scaffolds have emerged as a promising foundation for the development of potent and selective Hh pathway inhibitors. This guide focuses on a head-to-head comparison of key indole-based compounds, presenting their inhibitory activities and the experimental context in which these were determined.

Quantitative Data Summary

The following tables summarize the inhibitory potency of various indole-based Hh pathway inhibitors. It is important to note that direct comparisons of IC50 and pIC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Compound IDScaffoldTargetAssayCell LineStimulationpIC50 (M)IC50 (µM)Reference
1 Benzo[cd]indol-2(1H)-oneDownstream of SMOGli-LuciferaseSHH-LIGHT2ShhN6.1 ± 0.2~0.79[1]
1 Benzo[cd]indol-2(1H)-oneDownstream of SMOGli-LuciferaseSHH-LIGHT2SAG6.5 ± 0.1~0.32[1]
1 Benzo[cd]indol-2(1H)-oneDownstream of SMOGli-LuciferaseSUFU-KO-LIGHTConstitutive6.0 ± 0.11.0[1]
2 Benzo[cd]indol-2(1H)-oneDownstream of SMOGli-LuciferaseSUFU-KO-LIGHTConstitutiveNot specified, similar to 1 Not specified, similar to 1 [1]
LKD1214 Indole derivativeSMOGli-LuciferaseNIH3T3Not specifiedNot specifiedSimilar to Vismodegib[2]
Pyrimidine-Indole Hybrid (PIH) Pyrimidine-IndoleCiliogenesis/MicrotubulesNot specifiedNot specifiedNot specifiedNot specifiedNanomolar range (for ciliogenesis inhibition)[3][4]

Table 1: Inhibitory Potency of Indole-Based Hedgehog Pathway Inhibitors. This table provides a summary of the reported potency of different indole-based compounds against the Hedgehog pathway. The data is compiled from various sources and presented with details on the assay conditions.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are the protocols for the key assays cited in this guide.

Gli-Luciferase Reporter Assay

This assay is a common method to quantify the activity of the Hh pathway by measuring the transcriptional activity of the Gli transcription factors.

Objective: To measure the inhibition of Gli-mediated transcription by test compounds.

Materials:

  • NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., SHH-LIGHT2 cells)[1].

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

  • Test compounds (indole-based inhibitors).

  • Hh pathway agonist: Sonic Hedgehog conditioned medium (ShhN) or Smoothened agonist (SAG).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed NIH3T3-LIGHT2 cells in a 96-well plate at a density of 25,000 cells per well and incubate for 16-20 hours at 37°C in a 5% CO2 incubator until confluent[5].

  • Compound Treatment: Prepare serial dilutions of the test compounds in assay medium.

  • Pathway Activation: Add the Hh pathway agonist (e.g., ShhN or SAG) to the wells, along with the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours[5].

  • Cell Lysis: Carefully remove the medium and lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system[6][7].

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. The inhibitory activity of the compounds is typically expressed as pIC50 or IC50 values, calculated from the dose-response curves[1].

Competitive Smoothened Binding Assay

This assay is used to determine if a test compound binds to the Smoothened (SMO) receptor by measuring its ability to displace a fluorescently labeled ligand.

Objective: To assess the binding of indole-based inhibitors to the SMO receptor.

Materials:

  • HEK293 cells overexpressing the SMO receptor.

  • Fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine)[2].

  • Test compounds (indole-based inhibitors).

  • Confocal microscope or high-content imaging system.

Procedure:

  • Cell Seeding: Seed HEK293-SMO cells in a suitable imaging plate.

  • Compound Incubation: Treat the cells with the test compounds at various concentrations for a specified period.

  • Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to the wells and incubate to allow binding.

  • Imaging: Acquire images of the cells using a confocal microscope. The fluorescent signal from BODIPY-cyclopamine bound to SMO will be visible[2].

  • Data Analysis: Quantify the fluorescence intensity per cell. A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to SMO. The results can be used to determine the binding affinity (e.g., Ki or IC50) of the test compound[2].

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of indole-based Hh pathway inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., medulloblastoma or lung cancer cell lines).

  • Cell culture medium and supplements.

  • Test compounds (indole-based inhibitors).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density[8].

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a desired period (e.g., 72 hours)[8].

  • MTT Addition: Add MTT solution to each well and incubate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals[9].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

Visualizing the Hedgehog Pathway and Experimental Workflow

To better understand the context of these inhibitors, the following diagrams illustrate the Hedgehog signaling pathway and a general workflow for inhibitor evaluation.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins (GLI1, GLI2, GLI3) SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation/ Processing TargetGenes Target Gene Expression (e.g., PTCH1, GLI1) GLI_active->TargetGenes Promotes transcription

Caption: The canonical Hedgehog signaling pathway.

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_cellular Cellular Effects cluster_validation In Vivo Validation Gli_Assay Gli-Luciferase Reporter Assay Binding_Assay SMO Competitive Binding Assay Viability_Assay Cell Viability Assay (MTT) Gli_Assay->Viability_Assay Identify potent inhibitors Binding_Assay->Viability_Assay Confirm target engagement Ciliogenesis_Assay Ciliogenesis/Microtubule Assay Xenograft Tumor Xenograft Models Viability_Assay->Xenograft Evaluate in vivo efficacy Ciliogenesis_Assay->Xenograft Elucidate mechanism

Caption: General workflow for evaluating Hh pathway inhibitors.

Inhibitor_Targets cluster_targets Molecular Targets Indole_Inhibitors Indole-Based Hh Pathway Inhibitors SMO Smoothened (SMO) (e.g., LKD1214) Indole_Inhibitors->SMO Downstream Downstream of SMO (e.g., Benzo[cd]indol-2(1H)-one) Indole_Inhibitors->Downstream Cilia Ciliogenesis/Microtubules (e.g., Pyrimidine-Indole Hybrid) Indole_Inhibitors->Cilia

Caption: Diverse targets of indole-based Hh pathway inhibitors.

References

Benchmarking a Novel 2-Phenyl-3-(piperidin-4-YL)-1H-indole Derivative Against Current Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on signaling pathways that drive tumorigenesis. One such critical pathway is the Hedgehog (Hh) signaling cascade, aberrant activation of which is a known driver in various malignancies, including basal cell carcinoma (BCC) and medulloblastoma. This guide provides a comparative analysis of a novel investigational indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (hereafter referred to as the investigational compound), against the current standard-of-care Hedgehog pathway inhibitors, Vismodegib and Sonidegib.

This comparison focuses on their mechanism of action, in vitro potency, and efficacy against clinically relevant resistance mutations, supported by experimental data and detailed methodologies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the investigational compound and the approved therapies, Vismodegib and Sonidegib.

ParameterInvestigational Compound (LKD1214)Vismodegib (GDC-0449)Sonidegib (LDE225)
Target Smoothened (SMO) ReceptorSmoothened (SMO) ReceptorSmoothened (SMO) Receptor
Mechanism of Action Antagonist of the SMO receptor, inhibiting downstream Hedgehog signaling.Antagonist of the SMO receptor, inhibiting downstream Hedgehog signaling.[1][2]Antagonist of the SMO receptor, inhibiting downstream Hedgehog signaling.[3][4]
In Vitro Potency (IC50) 23 nM~3 nM[1][5]~1.3-2.5 nM[3]
Efficacy Against SmoD477H Mutant Maintains inhibitory activityReduced efficacyReduced efficacy

Experimental Protocols

The determination of in vitro potency for Hedgehog pathway inhibitors typically relies on a Gli-luciferase reporter assay. This assay quantifies the activity of the Gli transcription factors, which are downstream effectors of the Hedgehog signaling pathway.

Key Experiment: Gli-Luciferase Reporter Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Hedgehog pathway activity.

Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

Methodology:

  • Cell Seeding: Plate the Gli-luciferase reporter NIH/3T3 cells in a 96-well plate at a density that allows them to reach confluency on the day of the assay.[6]

  • Compound Preparation: Prepare a serial dilution of the test compounds (investigational compound, Vismodegib, Sonidegib) in an appropriate vehicle (e.g., DMSO) and then dilute in assay medium.

  • Hedgehog Pathway Activation: Stimulate the cells with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG, to induce the expression of the luciferase reporter gene.[7]

  • Compound Treatment: Add the serially diluted test compounds to the stimulated cells. Include appropriate controls: vehicle-only (positive control for activation) and unstimulated cells (negative control).

  • Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression and luciferase accumulation, typically 24-48 hours.[6]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[7][8]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU GLI Complex GLI2 GLI3 SUFU->GLI Complex Sequesters GLI-R GLI Repressor GLI Complex->GLI-R Processing to Repressor GLI-A GLI Activator GLI Complex->GLI-A Processing to Activator Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription Investigational Compound Investigational Compound Investigational Compound->SMO Inhibit Vismodegib Vismodegib Vismodegib->SMO Sonidegib Sonidegib Sonidegib->SMO

Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Efficacy A High-Throughput Screening (Gli-Luciferase Reporter Assay) B Identify 'Hits' with Significant Inhibition A->B C Determine IC50 Values (Dose-Response Curve) B->C D Assess Activity Against Resistant Mutants (e.g., SmoD477H) C->D E Evaluate Off-Target Effects D->E F Tumor Xenograft Models (e.g., Medulloblastoma) E->F G Evaluate Tumor Growth Inhibition F->G H Assess Pharmacokinetics and Pharmacodynamics G->H

References

Selectivity Profiling of 2-Phenyl-Indole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the binding affinities and functional activities of 2-phenyl-indole analogs across a panel of receptors, providing crucial insights for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decision-making in medicinal chemistry and pharmacology.

The 2-phenyl-indole scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide range of biological targets. Analogs of this core structure have demonstrated a diverse array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Their therapeutic potential stems from their interactions with various receptors, ion channels, and enzymes. Understanding the selectivity profile of these analogs is paramount for developing targeted therapies with improved efficacy and reduced off-target side effects. This guide provides a comparative analysis of the selectivity of several 2-phenyl-indole derivatives against a panel of G-protein coupled receptors (GPCRs), a major class of drug targets.

Comparative Selectivity Profile of 2-Phenyl-Indole Analogs

The following table summarizes the binding affinities (Ki in nM) of a series of 2-phenyl-indole analogs against a panel of aminergic GPCRs, which are crucial in the central nervous system. The data presented here is curated from a study focused on the discovery of multi-target ligands for psychiatric disorders.

Compound IDD₂ Receptor (Ki, nM)5-HT₁A Receptor (Ki, nM)5-HT₂A Receptor (Ki, nM)
Analog 1 48.5 ± 4.9 (% inh @ 1µM)Data not availableData not available
Analog 10 50.8 ± 5.4 (% inh @ 1µM)Data not availableData not available
Analog 11 21.3 ± 4.3 (% inh @ 1µM)Data not availableData not available

Note: The data for Analogs 1, 10, and 11 is presented as percent inhibition at a 1µM concentration, indicating their antagonistic efficacy at the D₂ receptor.[2][3] A higher percentage of inhibition suggests stronger interaction. Direct Ki values were not provided in the source for these specific analogs.

Experimental Protocols

The data presented in this guide is based on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor. The test compound's ability to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be calculated.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in a suitable buffer.

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the cellular response following receptor activation or inhibition.

Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

General Protocol for Antagonist Activity:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: A known agonist for the receptor is added to the cells to stimulate a response (e.g., inhibition of forskolin-stimulated cAMP production for Gi-coupled receptors).

  • cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Data Analysis: The ability of the test compound to block the agonist-induced change in cAMP levels is quantified to determine its antagonistic potency (e.g., IC50 or Kb).[2][3]

BRET assays are used to monitor protein-protein interactions in real-time in living cells. This technology is particularly useful for studying GPCR dimerization, ligand binding, and the recruitment of intracellular signaling proteins like G-proteins and β-arrestins.

Principle: BRET involves the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the donor and acceptor are in close proximity (<10 nm), excitation of the donor by its substrate results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.

General Protocol for β-arrestin Recruitment:

  • Construct Preparation: The receptor of interest is fused to the BRET donor (e.g., GPCR-Rluc), and β-arrestin is fused to the BRET acceptor (e.g., β-arrestin-YFP).

  • Cell Transfection: Cells are co-transfected with the donor and acceptor constructs.

  • Ligand Stimulation: The transfected cells are stimulated with the test compound.

  • BRET Measurement: The substrate for the luciferase is added, and the light emission from both the donor and the acceptor is measured at their respective wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio upon ligand stimulation indicates recruitment of β-arrestin to the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical GPCR signaling cascade and the workflow for selectivity profiling.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Selectivity_Profiling_Workflow Start Start: 2-Phenyl-Indole Analog Library Primary_Screening Primary Screening (e.g., Radioligand Binding Assay at a single high concentration) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold?) Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve Generation (IC50/Ki Determination) Hit_Identification->Dose_Response Yes SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis No Broad_Panel_Screening Broad Receptor Panel Screening (Selectivity Profiling) Dose_Response->Broad_Panel_Screening Functional_Assays Functional Assays (Agonist/Antagonist Mode) Broad_Panel_Screening->Functional_Assays Functional_Assays->SAR_Analysis End Lead Optimization SAR_Analysis->End

Caption: A typical workflow for the selectivity profiling of a compound library.

References

Comparative Analysis of 2-Phenyl-3-(piperidin-4-YL)-1H-indole Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the mechanism of action of a key analog of 2-Phenyl-3-(piperidin-4-YL)-1H-indole, specifically 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), and contrasts it with other compounds acting on different cellular pathways. This objective comparison is supported by experimental data to elucidate the distinct mechanisms of these molecules.

Section 1: Mechanism of Action - Hedgehog Signaling Pathway Inhibition

The primary mechanism of action identified for the this compound analog, LKD1214, is the inhibition of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[1]

LKD1214 acts by repressing the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway.[1] This inhibition is achieved by preventing the ciliary translocation of SMO.[1] Notably, LKD1214 has a distinct binding interface with SMO compared to other known SMO inhibitors like vismodegib.[1] This unique binding allows it to maintain inhibitory activity against vismodegib-resistant SMO mutants, such as SmoD477H.[1]

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Pathway Off (No Hh) cluster_drug_action Drug Action Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Primary Cilium Primary Cilium SMO->Primary Cilium Translocates to GLI Complex GLI Complex Primary Cilium->GLI Complex Dissociates SUFU SUFU GLI_A GLI-A GLI Complex->GLI_A Releases GLI_R GLI-R Target Genes Target Genes GLI_A->Target Genes Activates PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Binds GLI_R_off GLI-R GLI_off->GLI_R_off Processed to GLI_R_off->Target Genes Represses LKD1214 LKD1214 LKD1214->SMO Inhibits Ciliary Translocation

Caption: Hedgehog signaling pathway and the inhibitory action of LKD1214 on SMO.

Section 2: Comparative Analysis with Alternative Mechanisms

To highlight the specificity of the this compound scaffold, we compare its analog's activity with compounds from other studies that exhibit different biological effects.

Compound ClassTarget/MechanismBiological EffectReference
This compound Analog (LKD1214) Hedgehog Signaling Pathway (SMO Receptor)Anticancer (Medulloblastoma, Basal Cell Carcinoma)[1]
3-Piperidin-4-yl-1H-indole Derivatives UnknownAntimalarial (anti-parasitic)[2]
2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives NF-κB Pathway (Inhibition of NO and TNF-α production)Anti-inflammatory[3]
N-phenylindole Derivatives Pks13Antitubercular[4]
Quantitative Data Comparison

The following table summarizes the inhibitory concentrations of LKD1214 and a comparative anti-inflammatory compound.

CompoundAssayTarget Cell LineIC50
LKD1214 Hh Pathway Inhibition-Comparable to Vismodegib
Compound 6e (A 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) Nitric Oxide (NO) ProductionRAW 264.7 Macrophages0.86 μM
Compound 6e (A 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) TNF-α ProductionRAW 264.7 Macrophages1.87 μM

Data for LKD1214's specific IC50 was not available in the provided abstracts, but its potency was stated as comparable to vismodegib.[1] Data for Compound 6e is from a study on anti-inflammatory agents.

Section 3: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanisms of action discussed.

Protocol 1: Hedgehog Pathway Activity Assay
  • Objective: To determine the inhibitory effect of a compound on the Hedgehog signaling pathway.

  • Cell Line: Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

  • Methodology:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with varying concentrations of the test compound (e.g., LKD1214) or a vehicle control.

    • Hedgehog pathway is activated by the addition of a SMO agonist.

    • Following a 24-hour incubation, luciferase activity is measured using a dual-luciferase reporter assay system.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The IC50 value is calculated from the dose-response curve.

Protocol 2: SMO Ciliary Translocation Assay
  • Objective: To visualize the effect of a compound on the localization of the SMO receptor.

  • Methodology:

    • Cells (e.g., NIH-3T3) are grown on coverslips.

    • Cells are treated with the test compound or vehicle, followed by stimulation with a SMO agonist.

    • Cells are fixed, permeabilized, and stained with antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin).

    • Fluorescently labeled secondary antibodies are used for detection.

    • Images are acquired using confocal microscopy to observe the co-localization of SMO within the primary cilia.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Hedgehog Pathway Activity Assay cluster_protocol2 SMO Ciliary Translocation Assay P1_Step1 Seed Shh-LIGHT2 Cells P1_Step2 Treat with Compound P1_Step1->P1_Step2 P1_Step3 Activate Hh Pathway (SMO Agonist) P1_Step2->P1_Step3 P1_Step4 Incubate 24h P1_Step3->P1_Step4 P1_Step5 Measure Luciferase Activity P1_Step4->P1_Step5 P1_Step6 Calculate IC50 P1_Step5->P1_Step6 P2_Step1 Grow Cells on Coverslips P2_Step2 Treat and Stimulate P2_Step1->P2_Step2 P2_Step3 Fix and Permeabilize P2_Step2->P2_Step3 P2_Step4 Immunostain for SMO and Cilia P2_Step3->P2_Step4 P2_Step5 Confocal Microscopy P2_Step4->P2_Step5

Caption: Workflow for key experiments to determine Hedgehog pathway inhibition.

Conclusion

The this compound scaffold is a versatile chemical framework. The analog LKD1214 demonstrates a clear mechanism of action through the inhibition of the Hedgehog signaling pathway by targeting the SMO receptor.[1] This is in contrast to other derivatives of the broader 3-(piperidin-4-yl)-1H-indole and related structures, which have shown promise as antimalarial, anti-inflammatory, and antitubercular agents, likely through different mechanisms.[2][3][4] The unique binding mode of LKD1214 to SMO suggests its potential for overcoming drug resistance in Hh-dependent cancers.[1] Further investigation into the structure-activity relationships of this scaffold is warranted to explore its full therapeutic potential across various diseases.

References

Preclinical Superiority: A Comparative Analysis of Novel Benzoxazinone Series

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive preclinical characterization of novel benzoxazinone series reveals significant advantages over existing alternatives in various therapeutic and agricultural applications. This guide presents a detailed comparison of their performance, supported by robust experimental data, highlighting their potential as next-generation drug candidates and herbicides. The following sections provide an in-depth analysis of their antimycobacterial, herbicidal, and anti-inflammatory properties, complete with detailed experimental protocols and mechanistic insights.

Antimycobacterial Activity: A New Frontier Against Drug-Resistant Tuberculosis

A novel series of 1,4-benzoxazin-2-one derivatives has demonstrated potent antimycobacterial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds exhibit a promising safety profile with minimal cytotoxicity against mammalian cells.

Comparative Efficacy:

The novel benzoxazinone series displays impressive Minimum Inhibitory Concentrations (MICs) against both drug-sensitive and drug-resistant M. tuberculosis strains. A direct comparison with standard first-line anti-tuberculosis drugs, isoniazid and rifampicin, underscores their potential to address the growing challenge of antibiotic resistance.

Compound/DrugM. tuberculosis H37Rv (Sensitive) MIC (µg/mL)Multidrug-Resistant M. tuberculosis Isolates MIC Range (µg/mL)
Novel Benzoxazinone Series 2 - 8 2 - 8
Isoniazid0.03 - 0.06[1]1 to >128[2]
Rifampicin0.12 - 0.25[1]1 to >256[2]
Table 1: Comparative MIC values of novel benzoxazinones and standard anti-TB drugs.

Mechanism of Action:

This series of benzoxazinones targets the menaquinone (MK) biosynthesis pathway, a critical component of the bacterial electron transport chain essential for ATP generation.[3] Specifically, they inhibit the MenB enzyme (1,4-dihydroxy-2-naphthoyl-CoA synthase), which catalyzes a key step in the synthesis of menaquinone.[3] This pathway is absent in humans, who obtain menaquinone (Vitamin K2) through diet, suggesting a high degree of selectivity and a favorable safety profile.[3]

MENB_Pathway cluster_bacteria Mycobacterium Cell Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate SEPHCHC SEPHCHC Isochorismate->SEPHCHC DHNA DHNA SEPHCHC->DHNA OSB-CoA OSB-CoA DHNA->OSB-CoA MenB MenB OSB-CoA->MenB 1,4-dihydroxy-2-naphthoyl-CoA 1,4-dihydroxy-2-naphthoyl-CoA MenB->1,4-dihydroxy-2-naphthoyl-CoA Menaquinone Menaquinone 1,4-dihydroxy-2-naphthoyl-CoA->Menaquinone Electron_Transport_Chain Electron Transport Chain & ATP Synthesis Menaquinone->Electron_Transport_Chain Benzoxazinone Novel Benzoxazinone Series Benzoxazinone->MenB

Inhibition of Menaquinone Biosynthesis by Novel Benzoxazinones.
Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the novel benzoxazinone compounds and standard drugs was determined using the microplate Alamar Blue assay (MABA). M. tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Compounds were serially diluted in a 96-well plate, and a standardized inoculum of bacteria was added to each well. Plates were incubated at 37°C for 7 days. Subsequently, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

In Vivo Efficacy in a Mouse Model of Tuberculosis: BALB/c mice were infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.[4] Four weeks post-infection, mice were treated with the novel benzoxazinone compounds (administered orally once daily) or standard drugs (isoniazid and rifampicin).[4] Treatment efficacy was assessed by determining the bacterial load (colony-forming units, CFU) in the lungs and spleen at various time points.[5][6] A significant reduction in CFU counts compared to the untreated control group indicates the in vivo efficacy of the compounds.[5][6]

Herbicidal Activity: A Tale of Two Targets

Novel benzoxazinone derivatives have been developed as potent herbicides targeting two distinct and crucial plant enzymes: Dihydroxyacid Dehydratase (DHAD) and Protoporphyrinogen IX Oxidase (PPO).

Dihydroxyacid Dehydratase (DHAD) Inhibitors

A new series of benzoxazinones has been designed to inhibit DHAD, a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for plant growth and is absent in animals, making it an excellent target for selective herbicides.

Comparative Efficacy:

Compound 4bb , a lead candidate from this series, demonstrated significant post-emergence herbicidal activity against broadleaf weeds, with minimal side effects on important crops like wheat and rice.

Compound/HerbicideApplication RateWeed Species% Weed Control
Compound 4bb Post-emergence Eclipta prostrata, Amaranthus retroflexus >75%
Commercial HerbicidesVariesBroadleaf weedsVaries
Table 2: Herbicidal efficacy of a novel DHAD-inhibiting benzoxazinone.

Mechanism of Action:

DHAD catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential steps in the biosynthesis of valine, leucine, and isoleucine.[7] Inhibition of DHAD leads to a deficiency in these vital amino acids, ultimately causing growth arrest and plant death.[7]

DHAD_Pathway cluster_plant Plant Cell Pyruvate Pyruvate 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate Pyruvate->2,3-Dihydroxy-isovalerate 2-Ketoisovalerate 2-Ketoisovalerate Valine_Leucine Valine, Leucine, Isoleucine 2-Ketoisovalerate->Valine_Leucine DHAD DHAD DHAD->2-Ketoisovalerate 2,3-Dihydroxy-isovalerate->DHAD Protein_Synthesis Protein Synthesis & Plant Growth Valine_Leucine->Protein_Synthesis Benzoxazinone_4bb Novel Benzoxazinone (Compound 4bb) Benzoxazinone_4bb->DHAD

Inhibition of Branched-Chain Amino Acid Synthesis by Compound 4bb.
Protoporphyrinogen IX Oxidase (PPO) Inhibitors

Another novel series of benzoxazinone derivatives targets PPO, an enzyme involved in the biosynthesis of chlorophyll and heme.

Comparative Efficacy:

Compound A1 , a leading compound from this series, exhibited herbicidal activity comparable to the commercial herbicide flumioxazin against a range of broadleaf weeds, while demonstrating superior safety for wheat and maize.

Compound/HerbicideApplication Rate (g ai/ha)Weed Species% Weed Control
Compound A1 150 Broadleaf weeds Comparable to Flumioxazin
Flumioxazin71 - 105[8]Broadleaf weedsHigh
Table 3: Comparative herbicidal efficacy of a novel PPO-inhibiting benzoxazinone.

Mechanism of Action:

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX in the cytoplasm.[10] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and rapid cell death.[10][11][12]

PPO_Pathway cluster_plant_cell Plant Cell Protoporphyrinogen_IX_input Protoporphyrinogen IX PPO_enzyme PPO Protoporphyrinogen_IX_input->PPO_enzyme Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Auto-oxidation Auto-oxidation Accumulation->Auto-oxidation Auto-oxidation->Protoporphyrin_IX Cell_Death Cell Death ROS->Cell_Death Benzoxazinone_A1 Novel Benzoxazinone (Compound A1) Benzoxazinone_A1->PPO_enzyme

Mechanism of Action of PPO-Inhibiting Benzoxazinones.
Experimental Protocols

Greenhouse Post-Emergence Herbicide Efficacy Assay: Weed and crop species were grown in individual pots in a greenhouse.[13] At the 2-4 leaf stage, plants were sprayed with the novel benzoxazinone compounds or a commercial standard (e.g., flumioxazin) at various application rates.[13] Herbicide efficacy was visually assessed at 7, 14, and 21 days after treatment by estimating the percentage of weed control (0% = no effect, 100% = complete kill) and crop injury.[13]

Anti-inflammatory and Analgesic Potential

A novel benzoxazinone-diclofenac hybrid, compound 3d , has been synthesized and evaluated for its anti-inflammatory and analgesic properties, demonstrating significant activity with reduced gastrointestinal toxicity compared to the parent drug.

Comparative Efficacy:

In preclinical animal models, compound 3d exhibited potent anti-inflammatory and analgesic effects, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

CompoundAnti-inflammatory Activity (% inhibition of rat paw edema)Analgesic Activity (% protection in acetic acid-induced writhings)Ulcerogenicity Index
Compound 3d 62.61% 62.36% 2.67
DiclofenacHighHighHigh
Table 4: Anti-inflammatory and analgesic activity of a novel benzoxazinone-diclofenac hybrid.

This guide provides a snapshot of the promising preclinical data for these novel benzoxazinone series. Further development and clinical trials are warranted to fully elucidate their therapeutic and agricultural potential.

References

The Two Faces of Efficacy: Comparing In Vitro and In Vivo Performance of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical assessment of indole-based compounds, this guide offers a comparative analysis of their efficacy in controlled laboratory settings versus complex biological systems. We present key experimental data, detailed protocols, and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the translational potential of these promising therapeutic agents.

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The journey of an indole derivative from a promising hit in a petri dish to a potential clinical candidate is a rigorous process of evaluation, where its performance in vitro (in a controlled laboratory environment) and in vivo (within a living organism) is meticulously scrutinized. This guide focuses on two prominent classes of anticancer indole derivatives: tubulin polymerization inhibitors and epidermal growth factor receptor (EGFR) inhibitors, to illustrate the critical comparison between their in vitro and in vivo efficacy.

Quantitative Efficacy: A Tale of Two Settings

The initial assessment of an indole derivative's potential often begins with in vitro assays, which provide quantitative measures of its biological activity against specific molecular targets or cell lines. However, the true test of a compound's therapeutic promise lies in its in vivo performance, where factors such as pharmacokinetics, metabolism, and interaction with the complex tumor microenvironment come into play.

Below, we summarize the efficacy data for representative indole derivatives that target tubulin polymerization and the EGFR signaling pathway.

Indole-Based Tubulin Polymerization Inhibitors

Tubulin inhibitors interfere with the dynamics of microtubules, essential components of the cytoskeleton, thereby arresting cell division and inducing apoptosis in cancer cells.

Compound IDCancer Cell LineIn Vitro IC50 (nM)[1]In Vivo ModelTreatment RegimenTumor Growth Inhibition (%)Reference
14k (Indole-Chalcone) A549 (Lung)3A549 Xenograft20 mg/kg, i.p., daily62.1ACS Med. Chem. Lett.
HCT-116 (Colon)4HCT-116 Xenograft20 mg/kg, i.p., daily58.7ACS Med. Chem. Lett.
MCF-7 (Breast)5---ACS Med. Chem. Lett.
Compound [I] (Thienopyridine Indole) MGC-803 (Gastric)1.61[2]MGC-803 Xenograft5 mg/kg, p.o., q.o.d.45.8[2]BioWorld
HGC-27 (Gastric)1.82[2]---BioWorld
Indole-Based EGFR Inhibitors

EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation. Indole derivatives have been designed to inhibit EGFR signaling.

Compound IDCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelTreatment RegimenTumor Growth Inhibition (%)Reference
Compound 16 A549 (Lung)1.026 (EGFR enzyme)[3]---Current Medicinal Chemistry
PC3 (Prostate)>50 (cell viability)[3]---Current Medicinal Chemistry
Pyrazolinyl-Indole HD05 LeukemiaNot specified (78.76% growth inhibition at 10 µM)[4]---Int. J. Mol. Sci.

Deciphering the Mechanisms: Signaling Pathways

The anticancer activity of these indole derivatives stems from their ability to modulate specific signaling pathways crucial for cancer cell survival and proliferation.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Indole_EGFR_Inhibitor Indole EGFR Inhibitor Indole_EGFR_Inhibitor->EGFR Inhibits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription_Factors Gene_Expression Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Gene_Expression

EGFR Signaling Pathway and Inhibition by Indole Derivatives.

Microtubule_Dynamics Microtubule Dynamics and Inhibition Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Arrest Microtubule->Cell_Cycle_Arrest Indole_Tubulin_Inhibitor Indole Tubulin Inhibitor Indole_Tubulin_Inhibitor->Tubulin_Dimers Binds and Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of Tubulin Polymerization by Indole Derivatives.

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of the presented data, detailed experimental protocols are essential. Below are the methodologies for the key assays cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Indole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[8][9][10][11][12]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Indole derivatives

  • Positive controls (e.g., colchicine, paclitaxel)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate on ice, add the polymerization buffer, GTP, and the test compound or control.

  • Tubulin Addition: Add the purified tubulin to each well.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[13][14][15][16]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line for injection (e.g., A549, HCT-116)

  • Matrigel (optional, to enhance tumor formation)

  • Indole derivative formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the indole derivative or vehicle control according to the specified regimen (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

Experimental Workflow: From Bench to Preclinical Model

The journey of an indole derivative through preclinical evaluation follows a structured workflow designed to systematically assess its therapeutic potential.

experimental_workflow Preclinical Evaluation Workflow for Indole Derivatives cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Cell_Viability Cell-Based Assay (e.g., MTT Assay) Target_Assay->Cell_Viability Mechanism_Study Mechanism of Action (e.g., Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Study Candidate_Selection Candidate Selection Mechanism_Study->Candidate_Selection Promising Results PK_Study Pharmacokinetic Studies Efficacy_Model Xenograft/PDX Efficacy Model PK_Study->Efficacy_Model Toxicity_Study Toxicology Studies Efficacy_Model->Toxicity_Study Lead_Compound Indole Derivative Lead Compound Lead_Compound->Target_Assay Candidate_Selection->PK_Study

A generalized workflow for the preclinical evaluation of indole derivatives.

References

Structure-Activity Relationship of N-(piperidin-4-yl)benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(piperidin-4-yl)benzamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(piperidin-4-yl)benzamide derivatives, focusing on their therapeutic applications as antitumor agents, prokinetic agents, and CCR3 antagonists. The information is presented to aid researchers in the design and development of novel therapeutics based on this privileged structure.

Comparative Analysis of Biological Activities

The biological activity of N-(piperidin-4-yl)benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzamide and piperidine moieties. The following table summarizes the key SAR findings and associated in vitro activities for representative compounds from different therapeutic areas.

Compound Target/Activity Key Structural Features In Vitro Activity (IC50) Cell Line/Assay Reference
10b HIF-1α Activator (Antitumor)4-chloro substitution on the benzamide phenyl ring.0.12 µMHepG2 cells[1]
10j HIF-1α Activator (Antitumor)4-hydroxyl substitution on the benzamide phenyl ring.0.13 µMHepG2 cells[1]
5h Antitumor4-chloro substitution on the benzamide phenyl ring.2.57 µMHepG2 cells[2]
5.48 µMA549 cells[2]
30.04 µMHT-29 cells[2]
15 5-HT4 Receptor Agonist (Prokinetic)4-amino-5-chloro-2-methoxybenzamide with a 1-(4-aminobutyl)piperidin-4-ylmethyl substituent on the piperidine nitrogen.6.47 nM5-HT4 receptor binding assay[3]
31 CCR3 AntagonistN-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide.0.020 µMEotaxin-induced Ca2+ influx in CCR3-expressing cells[4]

Key Structure-Activity Relationship Insights

Antitumor Activity (HIF-1α Activation)

Studies on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1α (HIF-1α) have revealed critical SAR insights for antitumor applications.[1][2]

  • Substitution on the Benzamide Phenyl Ring: The presence of a halogen (e.g., chlorine) or a hydroxyl group at the para-position of the phenyl ring is crucial for potent inhibitory bioactivity against cancer cell lines like HepG2.[1][2] For instance, compounds 10b (4-chloro) and 10j (4-hydroxyl) exhibit significant activity with IC50 values of 0.12 and 0.13 µM, respectively, in HepG2 cells.[1]

  • Mechanism of Action: These compounds induce the expression of HIF-1α protein and its downstream target gene p21, leading to the upregulation of cleaved caspase-3 and subsequent apoptosis of tumor cells.[1]

Prokinetic Activity (5-HT4 Receptor Agonism)

The N-(piperidin-4-yl)benzamide scaffold has been successfully modified to yield potent 5-HT4 receptor agonists with prokinetic effects for treating gastrointestinal disorders.[3][5]

  • Benzamide Moiety: A 4-amino-5-chloro-2-methoxy substitution pattern on the benzamide ring is a common feature in potent 5-HT4 agonists.

  • Piperidine N-substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. For example, compound 15 , with a 1-(4-aminobutyl)piperidin-4-ylmethyl group, demonstrates a high binding affinity for the 5-HT4 receptor (IC50: 6.47 nM).[3]

CCR3 Antagonism

Derivatives of N-(piperidin-4-yl)benzamide have also been identified as potent antagonists of the C-C chemokine receptor 3 (CCR3), a target for inflammatory diseases such as asthma.[4]

  • Piperidine N-substituent: A large, lipophilic substituent on the piperidine nitrogen, such as a (6-fluoro-2-naphthyl)methyl group, is essential for high CCR3 inhibitory activity.[4]

  • Benzamide and Piperidine Modifications: Further structural modifications, including replacing the piperidine with a more rigid 8-azabicyclo[3.2.1]octane ring and the benzamide with a biphenyl-2-carboxamide, led to the identification of highly potent antagonists like compound 31 (IC50 = 0.020 µM).[4]

Experimental Protocols

In Vitro Antitumor Activity Assay (MTT Assay)

The antiproliferative activity of the N-(piperidin-4-yl)benzamide derivatives against various cancer cell lines (e.g., HepG2, A549, HT-29) is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 103 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

5-HT4 Receptor Binding Assay

The binding affinity of the derivatives to the 5-HT4 receptor is evaluated through competitive radioligand binding assays.[3]

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]GR113808) and varying concentrations of the test compounds in a binding buffer.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • IC50 Determination: The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, are determined by non-linear regression analysis.

CCR3 Inhibitory Activity (Calcium Influx Assay)

The ability of the compounds to antagonize the CCR3 receptor is assessed by measuring their inhibition of eotaxin-induced intracellular calcium mobilization in CCR3-expressing cells.[4]

  • Cell Loading: Cells expressing the CCR3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: The loaded cells are pre-incubated with various concentrations of the test compounds.

  • Eotaxin Stimulation: The cells are then stimulated with a specific concentration of eotaxin, the natural ligand for CCR3.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.

  • IC50 Calculation: The IC50 values are calculated from the concentration-response curves for the inhibition of the eotaxin-induced calcium influx.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications on the N-(piperidin-4-yl)benzamide scaffold and their impact on directing the biological activity towards different therapeutic targets.

SAR_N_piperidin_4_yl_benzamide cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_benzamide Benzamide Ring (R1) cluster_piperidine Piperidine N (R2) cluster_activity Biological Activity core N-(piperidin-4-yl)benzamide benzamide_sub 4-Cl or 4-OH 4-NH2, 5-Cl, 2-OCH3 Biphenyl-2-carboxamide core->benzamide_sub Modify R1 piperidine_sub Unsubstituted or Small Alkyl 1-(4-aminobutyl)piperidin-4-ylmethyl (6-fluoro-2-naphthyl)methyl core->piperidine_sub Modify R2 antitumor Antitumor (HIF-1α Activation) benzamide_sub->antitumor prokinetic Prokinetic (5-HT4 Agonism) benzamide_sub->prokinetic ccr3 CCR3 Antagonism benzamide_sub->ccr3 piperidine_sub->antitumor piperidine_sub->prokinetic piperidine_sub->ccr3

Caption: SAR of N-(piperidin-4-yl)benzamide derivatives.

References

Evaluating the Therapeutic Potential of 2-Phenyl-Indole Analogs in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-indole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of compounds with significant therapeutic potential. Notably, analogs of this structure, particularly the Selective Estrogen Receptor Modulators (SERMs), have been the subject of extensive clinical investigation. This guide provides a comparative analysis of two prominent 2-phenyl-indole analogs, acolbifene and bazedoxifene, which have advanced into clinical trials for various indications. We present a comprehensive overview of their clinical performance, mechanisms of action, and the experimental protocols utilized in their evaluation, supported by experimental data.

Introduction to 2-Phenyl-Indole Analogs in Clinical Development

2-Phenyl-indole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their structural resemblance to endogenous ligands has made them attractive candidates for targeting nuclear hormone receptors, particularly the estrogen receptor (ER). Acolbifene and bazedoxifene are two such analogs that have been extensively studied in clinical settings. They belong to the class of SERMs, which exhibit tissue-selective estrogen receptor agonist or antagonist activity.[2] This unique mode of action allows for beneficial estrogenic effects in some tissues (e.g., bone) while blocking detrimental estrogenic effects in others (e.g., breast and uterus).[2][3]

Comparative Clinical Trial Data

The clinical development of acolbifene has primarily focused on breast cancer prevention, while bazedoxifene has been investigated for the prevention and treatment of postmenopausal osteoporosis and the management of menopausal symptoms.[4] The following tables summarize the key quantitative data from representative clinical trials.

Acolbifene for Breast Cancer Prevention

Acolbifene has been evaluated in premenopausal women at high risk for breast cancer, with the primary goal of reducing cell proliferation in breast tissue.[4]

Clinical Trial Phase Indication Comparator Primary Endpoint Key Quantitative Results Reference
NCT00853996IIBreast Cancer Prevention in High-Risk Premenopausal WomenSingle-armChange in Ki-67 expression in benign breast tissueMedian Ki-67 decreased from 4.6% at baseline to 1.4% after 6-8 months of treatment (p < 0.001).[4][4][5]
NCT05941520IIABreast Cancer Prevention in High-Risk Premenopausal WomenLow-dose Tamoxifen (5 mg)Change in anterior gradient 2 (AGR2) gene expressionTrial is ongoing.[6][6][7]
Bazedoxifene for Osteoporosis and Menopausal Symptoms

Bazedoxifene has undergone extensive phase III clinical trials for the prevention and treatment of postmenopausal osteoporosis, both as a monotherapy and in combination with conjugated estrogens (CE).[8]

Clinical Trial Phase Indication Comparator(s) Primary Endpoints Key Quantitative Results Reference
3-Year Osteoporosis Treatment StudyIIIPostmenopausal OsteoporosisRaloxifene, PlaceboIncidence of new vertebral fracturesBazedoxifene 20 mg and 40 mg significantly reduced the risk of new vertebral fractures compared to placebo. A post-hoc analysis showed a significant reduction in nonvertebral fractures in a high-risk subgroup with bazedoxifene 20 mg compared to placebo and raloxifene.[8][8]
SMART-5IIIMenopausal Symptoms and Osteoporosis Prevention in Postmenopausal Women with a UterusBazedoxifene alone, CE/Medroxyprogesterone Acetate (MPA), PlaceboIncidence of endometrial hyperplasia; Change in lumbar spine Bone Mineral Density (BMD)Incidence of endometrial hyperplasia was <1% and similar across all groups. Bazedoxifene/CE combinations showed significantly greater increases in lumbar spine and total hip BMD compared to placebo (p < 0.001).

Mechanisms of Action and Signaling Pathways

Acolbifene and bazedoxifene exert their effects primarily through the modulation of estrogen receptors α (ERα) and β (ERβ). Their tissue-selective actions are a result of differential receptor conformation upon binding, leading to the recruitment of distinct co-activator and co-repressor proteins.

Acolbifene is described as a pure estrogen antagonist in breast and uterine tissues.[9] It competitively binds to ERs, blocking the transcriptional activity induced by estradiol.[10] This antagonistic action inhibits the proliferation of estrogen-receptor-positive tumor cells.[9] In contrast, it demonstrates estrogen agonist-like effects on lipid metabolism, leading to a decrease in total and LDL cholesterol levels, and in bone, where it can decrease bone resorption.[9][11]

Bazedoxifene acts as an estrogen receptor agonist in bone, where it mimics the effects of estrogen to decrease bone resorption and increase bone mineral density.[12][13] Conversely, it functions as an estrogen receptor antagonist in uterine and breast tissues, inhibiting the proliferative effects of estrogen.[12][14] This dual activity makes it suitable for treating osteoporosis without stimulating the endometrium or breast.[3] Some preclinical studies also suggest that bazedoxifene can inhibit the IL-6/GP130 signaling pathway, which is implicated in certain cancers.[15][16]

Below are diagrams illustrating the generalized signaling pathway of SERMs and the clinical trial workflow for evaluating these compounds.

SERM_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus SERM SERM (Acolbifene/Bazedoxifene) ER Estrogen Receptor (ERα/ERβ) SERM->ER Binds SERM_ER_complex SERM-ER Complex ER->SERM_ER_complex Coactivator Co-activator SERM_ER_complex->Coactivator Recruits (Agonist effect, e.g., Bone) Corepressor Co-repressor SERM_ER_complex->Corepressor Recruits (Antagonist effect, e.g., Breast) ERE Estrogen Response Element (ERE) SERM_ER_complex->ERE Binds to Gene_Transcription Gene Transcription Coactivator->Gene_Transcription Corepressor->Gene_Transcription ERE->Gene_Transcription Regulates

Generalized SERM Signaling Pathway

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (High-risk population) Baseline_Assessment Baseline Assessment - Biomarkers (e.g., Ki-67) - Imaging (e.g., Mammogram, DEXA) - Clinical Evaluation Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., Acolbifene) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Comparator/Placebo) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 6-12 months) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_up_Assessment Follow-up Assessment - Repeat Biomarker & Imaging Tests - Safety and Tolerability Monitoring Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis - Statistical Comparison of Endpoints Follow_up_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Clinical Trial Evaluation Workflow

Experimental Protocols

Standardized and validated experimental protocols are crucial for the reliable assessment of therapeutic efficacy in clinical trials. Below are detailed methodologies for two key experiments cited in the evaluation of acolbifene and bazedoxifene.

Ki-67 Immunohistochemistry for Cell Proliferation

Objective: To quantify the percentage of actively dividing cells in breast tissue as a measure of the anti-proliferative effect of the therapeutic agent.

Methodology:

  • Tissue Sampling: Benign breast tissue is obtained via random periareolar fine-needle aspiration (RPFNA).[4]

  • Fixation and Processing: The tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on positively charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[17]

  • Immunostaining:

    • Endogenous peroxidase activity is blocked using a 3% hydrogen peroxide solution.

    • Slides are incubated with a primary antibody against Ki-67 (e.g., MIB-1 clone) at a predetermined optimal dilution.[18]

    • A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied.

    • The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Slides are counterstained with hematoxylin to visualize the cell nuclei.

  • Scoring:

    • Only nuclear staining in invasive tumor cells is considered positive.[19]

    • The Ki-67 score is calculated as the percentage of positively stained tumor cell nuclei among the total number of tumor cells counted (a minimum of 500 cells is recommended for statistical validity).[19]

    • Scoring can be performed manually by a trained pathologist or with the aid of digital image analysis software.

Dual-Energy X-ray Absorptiometry (DEXA) for Bone Mineral Density

Objective: To measure bone mineral density (BMD) to assess the risk of osteoporosis and evaluate the efficacy of treatments aimed at preventing bone loss.

Methodology:

  • Patient Preparation: The patient is instructed to avoid taking calcium supplements for 24 hours prior to the scan. They should wear loose-fitting clothing without metal fasteners. The technologist should be informed of any recent barium examinations or contrast material injections, as well as the possibility of pregnancy.[20][21]

  • Scanning Procedure:

    • The patient lies in a supine position on the DEXA table.[20]

    • A C-arm containing an X-ray source below the patient and a detector above moves over the areas to be scanned, typically the lumbar spine and hip.[20][22]

    • The X-ray source emits photons at two different energy levels. The differential attenuation of these photons by bone and soft tissue allows for the calculation of BMD.[22]

    • The procedure is painless and typically takes 10-20 minutes. The radiation exposure is very low.[21][22]

  • Data Analysis and Reporting:

    • The BMD is calculated in grams per square centimeter (g/cm²).

    • The results are reported as a T-score and a Z-score.[20]

    • The T-score compares the patient's BMD to that of a healthy young adult of the same sex. A T-score of -2.5 or lower is indicative of osteoporosis.

    • The Z-score compares the patient's BMD to that of an average person of the same age and sex.

Conclusion

Acolbifene and bazedoxifene, two clinically evaluated 2-phenyl-indole analogs, have demonstrated significant therapeutic potential as SERMs. Acolbifene shows promise as a chemopreventive agent for breast cancer in high-risk premenopausal women by effectively reducing breast cell proliferation. Bazedoxifene is an established therapy for the prevention and treatment of postmenopausal osteoporosis, with a favorable safety profile regarding endometrial and breast tissue. The continued investigation of these and other 2-phenyl-indole derivatives is warranted to fully explore their therapeutic applications in a range of diseases. The standardized protocols and clear endpoints utilized in their clinical trials provide a robust framework for the future development of this important class of molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Phenyl-3-(piperidin-4-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Phenyl-3-(piperidin-4-YL)-1H-indole.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds like 2-Phenylindole, this includes:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side-shields or goggles.[1]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, additional protective clothing may be necessary.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH/MSHA-approved respirator.[1]

Ensure adequate ventilation in the handling area to minimize inhalation exposure.[2] Avoid direct contact with skin, eyes, and clothing.[2]

Quantitative Data Summary

ParameterValue (Consult Supplier SDS)Units (Consult Supplier SDS)
LD50 Oral mg/kg
LD50 Dermal mg/kg
LC50 Inhalation mg/L
Permissible Exposure Limit (PEL) ppm or mg/m³
Threshold Limit Value (TLV) ppm or mg/m³

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved chemical waste disposal plant.[1][2] Adhere to the following protocol:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • Segregate this waste from other laboratory waste streams (e.g., biological, radioactive, general trash).

    • Do not mix with incompatible materials, such as strong oxidizing agents.[2]

  • Waste Collection and Storage:

    • Collect solid waste in a clearly labeled, sealed, and durable container.

    • For liquid waste (e.g., solutions), use a labeled, leak-proof container.

    • Store the waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[2] The container must be kept tightly closed.[2]

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • Chemical Name: "this compound"

      • Associated Hazards (based on SDS, likely to include "Irritant")

      • Accumulation Start Date

      • Principal Investigator/Laboratory Contact Information

  • Engage a Licensed Waste Disposal Company:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (if available) and a complete inventory of the waste.

  • Documentation:

    • Maintain a detailed record of the disposed chemical, including the quantity, date of disposal, and the name of the disposal company.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the material. For solid spills, sweep up and place into a suitable container for disposal.[2] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid, Liquid, Contaminated Labware) ppe->segregate container 3. Place in Labeled, Sealed Hazardous Waste Container segregate->container storage 4. Store in Designated Secure Area container->storage contact_ehs 5. Contact EHS or Licensed Waste Disposal Company storage->contact_ehs documentation 6. Complete Waste Manifest/Documentation contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-Phenyl-3-(piperidin-4-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the management of 2-Phenyl-3-(piperidin-4-YL)-1H-indole, a heterocyclic compound with potential applications in drug discovery. The following procedural guidance is based on the safety profiles of structurally related molecules, including indole, 2-phenylindole, and 4-phenylpiperidine, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2][3]To protect against potential eye irritation or severe damage from splashes.[3][4]
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, consider double-gloving or using heavier-duty gloves.[1][2]To prevent skin irritation or toxic effects from dermal contact.[5]
Body Protection A laboratory coat should be worn and fully buttoned.[1] For handling larger quantities, a chemically resistant apron or suit may be necessary.To protect the skin from accidental spills and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[1][6]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[4][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that safety showers and eyewash stations are accessible and functional.[7]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Keep the container of this compound tightly closed when not in use.[4][7]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

3. Dissolution:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure the chosen solvent is compatible with the compound and other reagents.

4. Reaction and Work-up:

  • Conduct all reactions in appropriate glassware within a fume hood.

  • Monitor the reaction for any signs of unexpected changes.

  • During work-up procedures that may involve volatile substances, ensure adequate ventilation.

5. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4][7]

  • Keep it away from incompatible materials such as oxidizing agents and strong acids.[4][7]

  • The storage container should be clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Seek medical attention if irritation persists.
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]
Ingestion Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed containers.[8]

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.[8]

  • Segregation: Do not mix this waste with other incompatible waste streams.[8]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][7]

Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng weigh Weigh Compound in Fume Hood prep_eng->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react storage Store Compound Securely react->storage decontaminate Decontaminate Work Area react->decontaminate waste Segregate and Label Waste decontaminate->waste dispose Dispose of Hazardous Waste (Follow Regulations) waste->dispose

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。